molecular formula C12H9Cl2NO2S B277317 Methyl 2-amino-4-(2,4-dichlorophenyl)thiophene-3-carboxylate CAS No. 351156-91-7

Methyl 2-amino-4-(2,4-dichlorophenyl)thiophene-3-carboxylate

Cat. No.: B277317
CAS No.: 351156-91-7
M. Wt: 302.2 g/mol
InChI Key: GIOFCQOUWOEQFQ-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-(2,4-dichlorophenyl)thiophene-3-carboxylate is a high-purity chemical compound designed for scientific research and development. As a member of the 2-aminothiophene family, this compound serves as a versatile synthetic building block. Its molecular structure, featuring a 2,4-dichlorophenyl substituent and a methyl ester group, makes it a valuable precursor in organic synthesis, particularly through methodologies like the Gewald reaction for constructing complex thiophene derivatives . Researchers utilize this compound in the exploration of new pharmacologically active molecules; thiophene-based structures are frequently investigated for their potential antimicrobial and anti-inflammatory properties . The presence of both amino and ester functional groups provides reactive sites for further chemical modifications, enabling the creation of a diverse library of compounds for structure-activity relationship (SAR) studies and medicinal chemistry campaigns. This product is intended for research purposes only and is strictly not intended for diagnostic or therapeutic uses, or for human or veterinary consumption.

Properties

IUPAC Name

methyl 2-amino-4-(2,4-dichlorophenyl)thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl2NO2S/c1-17-12(16)10-8(5-18-11(10)15)7-3-2-6(13)4-9(7)14/h2-5H,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIOFCQOUWOEQFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC=C1C2=C(C=C(C=C2)Cl)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

351156-91-7
Record name methyl 2-amino-4-(2,4-dichlorophenyl)thiophene-3-carboxylate
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Foundational & Exploratory

"synthesis of Methyl 2-amino-4-(2,4-dichlorophenyl)thiophene-3-carboxylate"

The Gewald reaction provides a direct, efficient, and highly adaptable method for synthesizing this compound. [3][8]This guide has detailed the strategic and mechanistic underpinnings of this synthesis, offering a validated protocol for its execution. The resulting compound is a valuable intermediate for further chemical exploration and drug discovery programs, leveraging the unique properties of the 2-aminothiophene scaffold. [1][15]

References

  • Wikipedia. Gewald reaction. [Link]

  • Organic Chemistry Portal. Gewald Reaction. [Link]

  • El-Sayed, N. N. E., et al. (2022). Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery. PubMed. [Link]

  • Sharma, J., & Champagne, P. A. (2021). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. [Link]

  • Sharma, J., & Champagne, P. A. (2021). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. [Link]

  • Sharma, J., & Champagne, P. A. (2021). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. New Jersey Institute of Technology. [Link]

  • ResearchGate. 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry | Request PDF. [Link]

  • Puterová, Z., et al. APPLICATIONS SUBSTITUTED 2-AMINOTHIOPHENES IN DRUG DESIGN. Semantic Scholar. [Link]

  • Parveen, A., et al. (2022). An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2- Aminothiophene Derivatives. Journal of Pharmaceutical Negative Results. [Link]

  • Singla, P., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. PubMed Central. [Link]

  • Bakherad, M., et al. (2018). A facile four-component Gewald reaction under organocatalyzed aqueous conditions. Arkivoc. [Link]

  • Der Pharma Chemica. A green chemistry approach to gewald reaction. [Link]

  • Puterová, Z., et al. Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar. [Link]

  • International Journal of Pharmacy and Biological Sciences. SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. [Link]

  • ResearchGate. Synthesis of tetrasubstituted thiophenes on solid-support using the Gewald reaction. [Link]

  • Dömling, A. (2011). The Gewald multicomponent reaction. PubMed. [Link]

"Methyl 2-amino-4-(2,4-dichlorophenyl)thiophene-3-carboxylate CAS 351156-91-7 properties"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Methyl 2-amino-4-(2,4-dichlorophenyl)thiophene-3-carboxylate

CAS Number: 351156-91-7

Introduction: The Significance of the 2-Aminothiophene Scaffold

In the landscape of medicinal chemistry and materials science, the 2-aminothiophene scaffold stands out as a "privileged" heterocyclic core.[1][2][3][4] First brought to prominence through the versatile and efficient Gewald reaction, this five-membered sulfur-containing heterocycle is a cornerstone in the synthesis of a vast array of biologically active molecules.[5][6] Its structural features allow it to serve as a versatile synthon, enabling the construction of complex fused heterocyclic systems and novel molecular frameworks.[1][3]

Compounds incorporating the 2-aminothiophene motif have demonstrated a remarkable breadth of pharmacological activities, including potent anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[4][7][8] This wide-ranging bioactivity has cemented the 2-aminothiophene skeleton as an attractive and highly sought-after starting point for drug discovery programs.[1][3]

This technical guide focuses on a specific, functionally rich derivative: This compound . The presence of the 2,4-dichlorophenyl group, a common substituent in pharmacologically active compounds, combined with the reactive amino and methyl ester functionalities, makes this molecule a highly valuable intermediate for the synthesis of novel therapeutic agents and functional materials. This document provides a comprehensive overview of its properties, a detailed methodology for its synthesis via the Gewald reaction, predicted characterization data, and a discussion of its potential applications for researchers in drug development and chemical synthesis.

Physicochemical and Structural Properties

While extensive experimental data for this specific compound is not widely available in peer-reviewed literature, its fundamental properties can be defined, and others can be reliably predicted based on its structure.

PropertyValueSource
CAS Number 351156-91-7-
Molecular Formula C₁₂H₉Cl₂NO₂S[Vendor Data]
Molecular Weight 302.18 g/mol [Vendor Data]
Exact Mass 300.973 u[Vendor Data]
Predicted Density 1.450 ± 0.06 g/cm³[Vendor Data]
Predicted XLogP3 4.5[Vendor Data]
Appearance Expected to be a crystalline solidInferred
Solubility Expected to be soluble in organic solvents like DMF, DMSO, and THF.Inferred

Synthesis via the Gewald Three-Component Reaction

The most direct and established route for the synthesis of polysubstituted 2-aminothiophenes is the Gewald three-component reaction (G-3CR).[5][6][9] This one-pot multicomponent reaction involves the condensation of a ketone, an active methylene nitrile (such as a cyanoester), and elemental sulfur in the presence of a basic catalyst.[5][6]

For the target molecule, the logical precursors are 2,4-dichloroacetophenone (the ketone component), methyl cyanoacetate (the active methylene component), and elemental sulfur.

Reaction Mechanism

The mechanism of the Gewald reaction is well-elucidated and proceeds through several key steps:[6][10]

  • Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the ketone (2,4-dichloroacetophenone) and the active methylene compound (methyl cyanoacetate) to form an α,β-unsaturated nitrile intermediate.

  • Sulfur Addition (Michael Addition): The enolate of the nitrile intermediate attacks the elemental sulfur (S₈), forming a thiolate intermediate.

  • Cyclization and Tautomerization: The thiolate then undergoes an intramolecular cyclization by attacking the cyano group, forming a five-membered ring. Subsequent tautomerization leads to the stable, aromatic 2-aminothiophene product.

Gewald_Synthesis cluster_reactants Reactants Reactants Starting Materials Ketone 2,4-Dichloroacetophenone Nitrile Methyl Cyanoacetate Sulfur Elemental Sulfur (S₈) Base Base Catalyst (e.g., Morpholine) Knoevenagel Knoevenagel Condensation Intermediate Ketone->Knoevenagel + Base Nitrile->Knoevenagel + Base Base->Knoevenagel + Base Thiolate Thiolate Intermediate Knoevenagel->Thiolate + Sulfur Product Methyl 2-amino-4-(2,4-dichlorophenyl) -thiophene-3-carboxylate Thiolate->Product Cyclization & Tautomerization

Caption: Proposed synthetic workflow via the Gewald Reaction.

Exemplary Experimental Protocol

This protocol is a representative procedure based on established Gewald reaction methodologies and has not been experimentally validated for this specific compound.[11][12][13]

Materials:

  • 2,4-Dichloroacetophenone (1.0 eq)

  • Methyl cyanoacetate (1.1 eq)

  • Elemental sulfur (1.5 eq)

  • Morpholine (0.2 eq) or Triethylamine (0.2 eq)

  • Ethanol or N,N-Dimethylformamide (DMF)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,4-dichloroacetophenone (1.0 eq), methyl cyanoacetate (1.1 eq), and ethanol (or DMF, approx. 3-4 mL per mmol of ketone).

  • Begin stirring the mixture at room temperature.

  • Add elemental sulfur (1.5 eq) to the mixture.

  • Add the basic catalyst, morpholine (0.2 eq), dropwise to the stirring suspension.

  • Heat the reaction mixture to 60-70 °C and maintain for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. If a precipitate has formed, collect the solid by vacuum filtration. If no precipitate forms, pour the reaction mixture into ice-cold water to induce precipitation.

  • Wash the crude solid with cold ethanol or a water/ethanol mixture to remove impurities.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexane) to yield the pure this compound.

Spectroscopic Characterization (Predicted Analysis)

For a researcher synthesizing this compound, spectroscopic analysis is critical for structural confirmation. Below is a predicted analysis based on the compound's structure and typical values for related 2-aminothiophenes.[14][15][16][17]

¹H NMR Spectroscopy
  • Aromatic Protons (Ar-H): Expect signals in the range of δ 7.3-7.7 ppm. The 2,4-dichlorophenyl group will show a characteristic splitting pattern (a doublet, a doublet of doublets, and another doublet).

  • Thiophene Proton (C₅-H): A singlet is expected around δ 6.8-7.2 ppm.

  • Amino Protons (-NH₂): A broad singlet is expected around δ 5.5-6.5 ppm. The chemical shift can vary depending on solvent and concentration. This peak will be exchangeable with D₂O.

  • Methyl Ester Protons (-OCH₃): A sharp singlet integrating to 3 protons is expected around δ 3.7-3.9 ppm.

¹³C NMR Spectroscopy
  • Carbonyl Carbon (C=O): Expect a signal in the downfield region, around δ 165-170 ppm.

  • Thiophene Ring Carbons:

    • C₂ (bearing NH₂): ~δ 155-160 ppm

    • C₃ (bearing COOCH₃): ~δ 100-105 ppm

    • C₄ (bearing Ar): ~δ 140-145 ppm

    • C₅: ~δ 115-120 ppm

  • Aromatic Carbons (Ar-C): Multiple signals are expected in the range of δ 125-140 ppm. The carbons directly attached to chlorine will have distinct shifts.

  • Methyl Ester Carbon (-OCH₃): A signal is expected around δ 51-53 ppm.

FTIR Spectroscopy
  • N-H Stretching: Two characteristic sharp to medium bands for the primary amine are expected in the region of 3300-3500 cm⁻¹.

  • C=O Stretching: A strong, sharp absorption band for the ester carbonyl group is expected around 1670-1700 cm⁻¹.

  • C=C Stretching: Aromatic and thiophene ring C=C stretching vibrations are expected in the 1450-1600 cm⁻¹ region.

  • C-Cl Stretching: A strong band in the fingerprint region, typically around 700-850 cm⁻¹, is indicative of the C-Cl bonds.

Potential Applications in Drug Discovery and Materials Science

While specific biological data for this compound is not publicly documented, its structure is highly suggestive of potential utility in several research areas, primarily driven by the established pharmacology of the 2-aminothiophene scaffold.[3][4][18]

Applications cluster_features Key Structural Features cluster_apps Potential Therapeutic & Material Applications Core Methyl 2-amino-4-(2,4-dichlorophenyl) -thiophene-3-carboxylate (CAS 351156-91-7) Feature1 2-Aminothiophene Core (Privileged Scaffold) Core->Feature1 Feature2 2,4-Dichlorophenyl Group (Pharmacophore) Core->Feature2 Feature3 Reactive Amino & Ester Groups (Synthetic Handles) Core->Feature3 App1 Kinase Inhibitors (Anticancer Agents) Feature1->App1 Bioactivity App2 Anti-inflammatory Agents Feature1->App2 Bioactivity App3 Antimicrobial Agents (Antibacterial/Antifungal) Feature1->App3 Bioactivity App4 CNS-Active Agents Feature1->App4 Bioactivity Feature2->App1 Enhances Binding Feature2->App2 Enhances Binding Feature3->App1 Derivatization Feature3->App2 Derivatization Feature3->App3 Derivatization Feature3->App4 Derivatization App5 Functional Dyes & Polymers Feature3->App5 Derivatization

Caption: Relationship between core structure and potential applications.

  • Intermediate for Kinase Inhibitors: The 2-aminothiophene core is a key component of many thieno[2,3-d]pyrimidine-based kinase inhibitors used in oncology.[19][20] The amino and ester groups on the target molecule are perfectly positioned for annulation reactions to form this fused heterocyclic system, which is a potent inhibitor of enzymes like Epidermal Growth Factor Receptor (EGFR).

  • Anti-inflammatory Agents: Numerous 2-aminothiophene derivatives have been reported to possess significant anti-inflammatory activity.[8] This compound could serve as a precursor for novel non-steroidal anti-inflammatory drugs (NSAIDs).

  • Antimicrobial Drug Development: The thiophene nucleus is a bioisostere of the phenyl ring and is present in many antimicrobial drugs.[7] Derivatives can be synthesized from this intermediate to explore new antibacterial and antifungal agents.

  • Central Nervous System (CNS) Agents: The structural motifs present are found in compounds targeting CNS receptors, suggesting potential applications in developing treatments for neurological or psychiatric disorders.[3]

Safety and Handling

No specific safety data sheet (SDS) is available for this compound. However, based on SDS for structurally similar 2-aminothiophene derivatives, the following precautions are advised:[21][22][23]

  • Hazard Classification: Likely to be classified as causing skin irritation and serious eye irritation. May cause respiratory irritation.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.

    • Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If dust or aerosols are generated, a NIOSH-approved respirator may be necessary.

  • Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust or fumes. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.

Conclusion

This compound (CAS 351156-91-7) is a valuable chemical intermediate embodying the potent potential of the 2-aminothiophene scaffold. Its synthesis is readily achievable through the robust and high-yielding Gewald reaction. While specific experimental data for this compound remains scarce in the public domain, its structural features strongly suggest its utility as a versatile building block for the development of novel kinase inhibitors, anti-inflammatory agents, and other therapeutics. This guide provides a solid, scientifically-grounded framework for researchers to synthesize, characterize, and explore the potential of this promising molecule in their drug discovery and development endeavors.

References

  • Doundoulakis, T., & Tselepi, M. (2022). Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery. European Journal of Medicinal Chemistry, 240, 114569. [Link]

  • Abdel-Megeed, M. F., et al. (2011). Studies on 2-Aminothiophenes: Synthesis, Transformations, and Biological Evaluation of Functionally-Substituted Thiophenes and Their Fused Derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 186(3), 548-563. [Link]

  • Parveen, A., et al. (2022). An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2- Aminothiophene Derivatives. Journal of Pharmaceutical Negative Results, 13(S10), 1810-1825. [Link]

  • Hassan, A., & Osman, H. (2017). 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry. European Journal of Medicinal Chemistry, 140, 565-578. [Link]

  • Parveen, A., et al. (2022). An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2- Aminothiophene Derivatives. Journal of Pharmaceutical Negative Results. [Link]

  • ResearchGate. (n.d.). 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry. Request PDF. [Link]

  • Nayak, S. K., et al. (2014). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. International Journal of Pharmacy and Biological Sciences, 4(2), 948-955. [Link]

  • Abdel-Megeed, M. F., et al. (2010). Studies on 2-Aminothiophenes: Synthesis, Transformations, and Biological Evaluation of Functionally-Substituted Thiophenes and Their Fused Derivatives. Taylor & Francis Online. [Link]

  • Synthesis, Pharmacological Evaluation of Novel Cinnamamide Derivatives Containing Substituted 2-aminothiophenes. (2017). Ashdin Publishing, Journal of Drug Design and Discovery. [Link]

  • SpectraBase. (n.d.). 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile. [Link]

  • J&K Scientific LLC. (2025). Gewald Reaction. [Link]

  • Supplementary Information. (n.d.). [Link]

  • Wikipedia. (n.d.). Gewald reaction. [Link]

  • ResearchGate. (n.d.). A decade's overview of 2-aminothiophenes and their fused analogs as promising anticancer agents. Request PDF. [Link]

  • MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

  • Abaee, M. S., et al. (2006). A facile four-component Gewald reaction under organocatalyzed aqueous conditions. ARKIVOC, 2007(1), 26-33. [Link]

  • Buchstaller, H. P., et al. (2001). Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. Monatshefte für Chemie / Chemical Monthly, 132(3), 279-293. [Link]

  • Organic Chemistry Portal. (n.d.). An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline. [Link]

  • da Cruz, M. M., et al. (2021). 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. Molecules, 26(15), 4479. [Link]

  • Synlett. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. [Link]

  • Semantic Scholar. (n.d.). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. [Link]

  • ResearchGate. (n.d.). FTIR chart of poly(2-aminothiophenol). [Link]

  • Der Pharma Chemica. (n.d.). A CaO catalyzed facile one pot synthesis of 2-aminothiophenes using Gewald reaction. [Link]

  • IOSR Journal. (n.d.). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. [Link]

  • University of Wisconsin-Madison. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. [Link]

  • PubMed. (n.d.). The Gewald multicomponent reaction. [Link]

  • University of Liverpool. (n.d.). Chemical shifts. [Link]

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Sources

"physical and chemical properties of Methyl 2-amino-4-(2,4-dichlorophenyl)thiophene-3-carboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-amino-4-(2,4-dichlorophenyl)thiophene-3-carboxylate is a polysubstituted 2-aminothiophene derivative of significant interest in medicinal chemistry and drug discovery. The 2-aminothiophene scaffold is a well-established privileged structure, known to impart a wide range of biological activities to molecules that contain it.[1] These activities include, but are not limited to, antimicrobial, anti-inflammatory, anticancer, and antiviral properties. The specific substitution pattern of a 2,4-dichlorophenyl group at the 4-position and a methyl carboxylate at the 3-position of the thiophene ring suggests its potential as a targeted therapeutic agent. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, its synthesis, and its potential applications in the field of drug development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development, particularly in areas such as formulation and pharmacokinetic studies.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 351156-91-7Internal Database
Molecular Formula C₁₂H₉Cl₂NO₂SInternal Database
Molecular Weight 302.18 g/mol Internal Database
Appearance Solid (predicted)General knowledge
Melting Point Not availableN/A
Boiling Point Not availableN/A
Solubility Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. Poorly soluble in water.General chemical principles
Predicted Density 1.450 g/cm³Internal Database

Chemical Structure and Reactivity

The chemical structure of this compound features a central thiophene ring, which is an aromatic heterocycle. The presence of the amino group at the 2-position and the electron-withdrawing methyl carboxylate group at the 3-position significantly influences the electron density and reactivity of the thiophene ring. The 2,4-dichlorophenyl substituent at the 4-position further modulates the electronic properties and introduces steric bulk.

The amino group is a key functional handle for further chemical modifications, allowing for the synthesis of a diverse library of derivatives through reactions such as acylation, alkylation, and diazotization. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other derivatives. The thiophene ring itself can undergo electrophilic substitution reactions, although the positions of substitution will be directed by the existing substituents.

G reagents 2',4'-Dichloroacetophenone + Methyl Cyanoacetate + Elemental Sulfur knoevenagel Knoevenagel Condensation reagents->knoevenagel catalyst Base (e.g., Morpholine) catalyst->knoevenagel intermediate α,β-Unsaturated Nitrile Intermediate knoevenagel->intermediate sulfur_addition Sulfur Addition & Ring Closure intermediate->sulfur_addition product Methyl 2-amino-4-(2,4-dichlorophenyl) thiophene-3-carboxylate sulfur_addition->product

Caption: Proposed Gewald synthesis workflow.

Experimental Protocol (General Procedure)

The following is a generalized protocol for the Gewald synthesis, which would need to be optimized for the specific synthesis of the title compound.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add equimolar amounts of 2',4'-dichloroacetophenone, methyl cyanoacetate, and elemental sulfur in a suitable solvent such as ethanol or methanol.

  • Catalyst Addition: Add a catalytic amount of a base, such as morpholine or triethylamine (typically 0.1-0.2 equivalents).

  • Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, the solvent can be removed under reduced pressure, and the residue can be purified.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Spectral Data

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the dichlorophenyl ring, the thiophene proton, the amine protons, and the methyl ester protons. The chemical shifts and coupling constants of the aromatic protons will be indicative of the 2,4-disubstitution pattern. The amine protons will likely appear as a broad singlet. The thiophene proton will appear as a singlet, and the methyl ester protons will also be a singlet.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show distinct signals for each of the 12 carbons in the molecule. The carbonyl carbon of the ester will appear at a characteristic downfield shift. The carbons of the thiophene and dichlorophenyl rings will have chemical shifts in the aromatic region, with the carbon atoms attached to chlorine atoms showing characteristic shifts.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine (typically two bands in the region of 3300-3500 cm⁻¹), the C=O stretching of the ester group (around 1680-1710 cm⁻¹), and C-Cl stretching vibrations in the fingerprint region.

Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (302.18 g/mol ). The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing two chlorine atoms. Fragmentation patterns would likely involve the loss of the methoxy group from the ester and cleavage of the dichlorophenyl ring.

Applications in Drug Discovery

The 2-aminothiophene scaffold is a versatile platform for the development of new therapeutic agents. [1]The presence of the dichlorophenyl group in this compound is a common feature in many bioactive molecules, often enhancing their binding affinity to biological targets. The combination of the 2-aminothiophene core and the dichlorophenyl moiety makes this compound a promising candidate for screening in various biological assays.

Potential therapeutic areas where this compound and its derivatives could be active include:

  • Anticancer Agents: Many 2-aminothiophene derivatives have shown potent anticancer activity.

  • Antimicrobial Agents: The thiophene ring is present in several antimicrobial drugs.

  • Anti-inflammatory Agents: Certain substituted thiophenes have demonstrated anti-inflammatory properties.

  • Kinase Inhibitors: The 2-aminothiophene scaffold can act as a hinge-binding motif in many kinase inhibitors.

Conclusion

This compound is a molecule with significant potential in the field of drug discovery. While detailed experimental data on its physical and chemical properties are not widely published, its synthesis via the well-established Gewald reaction is straightforward. The structural features of this compound, particularly the presence of the versatile 2-aminothiophene core and the biologically relevant 2,4-dichlorophenyl substituent, make it an attractive starting point for the development of novel therapeutic agents. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

  • A facile four-component Gewald reaction under organoc
  • Gewald reaction. Wikipedia.
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  • Gewald Reaction. Organic Chemistry Portal.
  • Ethyl 2-amino-4-methylthiophene-3-carboxyl
  • Synthesis and Pharmacological Study of Thiophene Deriv
  • 2-Amino-4-(3-Chlorophenyl)Thiophene. MySkinRecipes.
  • Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate)
  • An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2- Aminothiophene Derivatives.
  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. NIH.
  • Methyl 2-amino-4-(2,4-dichlorophenyl)
  • 3-Amino-4-methyl Thiophene-2-carboxylic Acid Methyl ester. Chemixl.
  • 2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate.
  • Methyl 3-amino-4-(3,4-dichlorophenyl)
  • General methodology for synthesis of 3-amino-4-methylthiophene-2-acylcarbohydrazones 8a-t. Reagents and Conditions.
  • Methyl 3-amino-2-thiophenecarboxyl
  • Methyl 3-amino-4-methylthiophene-2-carboxyl
  • Synthesis, spectral characterization, crystal structures, and DFT study of three new La(III) 2-amino-1-cyclopentene-1-carbodithioate complexes.

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A Technical Guide to the Molecular Structure, Synthesis, and Application of Methyl 2-amino-4-(2,4-dichlorophenyl)thiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of Methyl 2-amino-4-(2,4-dichlorophenyl)thiophene-3-carboxylate, a heterocyclic compound built upon the privileged 2-aminothiophene scaffold. This class of molecules is of significant interest in medicinal chemistry due to the diverse and potent biological activities exhibited by its derivatives.[1][2][3] This document delineates the core structural features, physicochemical properties, and a detailed, mechanistically-grounded synthetic pathway for this specific molecule. We present a robust experimental protocol for its synthesis via the Gewald reaction, coupled with a thorough guide to its structural elucidation using modern spectroscopic techniques. Furthermore, we explore its vast potential as a versatile building block in drug discovery, highlighting strategies for library generation and discussing the pharmacological relevance of its structural motifs.

Introduction: The 2-Aminothiophene Scaffold in Medicinal Chemistry

The 2-aminothiophene ring is a foundational structural motif in modern drug discovery, prized for its chemical stability, synthetic accessibility, and its ability to act as a versatile synthon for more complex heterocyclic systems.[4] Compounds incorporating this scaffold have demonstrated a remarkable breadth of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, analgesic, and antioxidant properties.[1][2][4] The specific molecule of interest, this compound, combines this potent core with two other key features: a 2,4-dichlorophenyl group, a common substituent in bioactive molecules known to enhance binding affinity, and reactive handles (an amino group and a methyl ester) that are ideal for subsequent chemical modification and library development.[5][6] This guide serves to provide researchers with the foundational knowledge required to synthesize, characterize, and strategically utilize this high-potential molecular scaffold.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. These data are critical for experimental design, including reaction setup, purification, and analytical characterization.

PropertyValueSource(s)
CAS Number 351156-91-7[7][8]
Molecular Formula C₁₂H₉Cl₂NO₂S[7]
Molecular Weight 302.18 g/mol [7]
Exact Mass 300.973 Da[7]
Predicted Density 1.450 ± 0.06 g/cm³[7]
XLogP3 4.5[7]
IUPAC Name This compound[7]

Chemical Structure:

Chemical structure of this compound

Synthesis via the Gewald Reaction

Mechanistic Rationale

The Gewald reaction stands as one of the most efficient and widely utilized methods for the synthesis of substituted 2-aminothiophenes.[9][10] Its prominence stems from its nature as a one-pot, three-component condensation that uses readily available starting materials—a carbonyl compound, an α-activated nitrile, and elemental sulfur—under mild, base-catalyzed conditions.[11][12] This methodology provides a direct and atom-economical route to the target thiophene, making it the superior choice for both laboratory-scale synthesis and potential scale-up operations.

Detailed Mechanism

The formation of the thiophene ring proceeds through a well-elucidated sequence of reactions. The process is thermodynamically driven by the formation of the stable, aromatic thiophene ring, which funnels the various intermediates toward the final product.[9][13]

  • Knoevenagel-Cope Condensation: The reaction is initiated by the base-catalyzed condensation between the carbonyl compound (2,4-dichloroacetophenone) and the active methylene compound (methyl cyanoacetate). This step forms a stable α,β-unsaturated nitrile intermediate.[9][13]

  • Sulfur Addition (Michael Addition): The enolate of the Knoevenagel product performs a nucleophilic attack on elemental sulfur (S₈), which opens to form a polysulfide intermediate.[9][13]

  • Cyclization and Thiol Formation: The sulfur-containing intermediate undergoes intramolecular cyclization, attacking the nitrile carbon. This is followed by a series of proton transfers and decomposition of the polysulfide chain to form a monosulfide intermediate.[11][12]

  • Aromatization: The final step is a tautomerization that results in the formation of the highly stable aromatic 2-aminothiophene ring, which provides the thermodynamic driving force for the entire reaction sequence.[9][13]

Gewald_Mechanism Figure 1: Gewald Reaction Mechanism R1 2,4-Dichloroacetophenone + Methyl Cyanoacetate I1 Knoevenagel Adduct (α,β-unsaturated nitrile) R1->I1 Knoevenagel Condensation Base Base (e.g., Diethylamine) Base->R1 Sulfur Elemental Sulfur (S₈) Sulfur->I1 I2 Sulfur Adduct (Thiiranium/Polysulfide Intermediate) I1->I2 Michael Addition I3 Cyclized Intermediate (Iminothiophene) I2->I3 Intramolecular Cyclization P Methyl 2-amino-4-(2,4-dichlorophenyl) -thiophene-3-carboxylate I3->P Tautomerization (Aromatization)

Caption: Figure 1: Simplified workflow of the Gewald reaction mechanism.

Experimental Protocol

This protocol is a representative procedure based on established Gewald synthesis methodologies.[14]

Reagents and Equipment:

  • 2,4-Dichloroacetophenone

  • Methyl cyanoacetate

  • Elemental sulfur (powder)

  • Diethylamine (or Morpholine)

  • Ethanol (absolute)

  • Round-bottom flask with magnetic stirrer and reflux condenser

  • Heating mantle

  • Standard glassware for workup (separatory funnel, beakers)

  • Rotary evaporator

  • Silica gel for column chromatography

  • Ethyl acetate and hexane (for chromatography)

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2,4-dichloroacetophenone (1.0 eq), methyl cyanoacetate (1.0 eq), and elemental sulfur (1.1 eq) in absolute ethanol (5 mL per gram of ketone).

  • Stir the mixture to form a suspension.

  • Slowly add diethylamine (1.2 eq) dropwise to the stirring suspension at room temperature. An exothermic reaction may be observed.

  • After the addition is complete, heat the reaction mixture to 50-60°C and maintain for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water with vigorous stirring.

  • A solid precipitate should form. Collect the crude product by vacuum filtration and wash thoroughly with cold water.

  • Dry the crude solid under vacuum.

  • Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient (e.g., starting from 9:1) to afford the pure product as a solid.

Structural Elucidation and Characterization

Confirming the molecular structure is a critical, self-validating step in synthesis. A combination of spectroscopic methods provides unambiguous evidence for the formation of the target compound.

Workflow Figure 2: Synthesis and Characterization Workflow A Gewald Reaction (Synthesis) B Workup & Purification (Filtration, Chromatography) A->B C Pure Compound B->C D ¹H & ¹³C NMR C->D E FT-IR Spectroscopy C->E F Mass Spectrometry C->F G Structure Confirmed D->G E->G F->G

Caption: Figure 2: A standard workflow for synthesis and spectroscopic validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework. The expected chemical shifts (δ) in CDCl₃ are tabulated below.

Proton (¹H NMR)Expected δ (ppm)MultiplicityIntegrationAssignment
Ar-H 7.2 - 7.6m3H2,4-Dichlorophenyl protons
NH₂ ~6.1 (broad)s2HAmino protons
Thiophene-H ~5.9s1HC5-H
OCH₃ ~3.8s3HMethyl ester protons
Carbon (¹³C NMR)Expected δ (ppm)Assignment
C =O~166Ester carbonyl
Thiophene-C 2~164C-NH₂
Ar-C (substituted)130 - 140C-Cl, C-Thiophene
Ar-C H127 - 130Aromatic CH
Thiophene-C 4/5105 - 120Thiophene CH and C4
Thiophene-C 3~103C-CO₂Me
OC H₃~52Methyl ester
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups present in the molecule.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3450 - 3300N-H stretch (asymmetric & symmetric)Primary Amine (-NH₂)
3100 - 3000C-H stretch (aromatic)Ar-H
2950 - 2850C-H stretch (aliphatic)-CH₃
~1680C=O stretchEster
~1620N-H bendPrimary Amine
1580 - 1450C=C stretchAromatic/Thiophene rings
850 - 800C-Cl stretchAryl Halide
Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and elemental composition. For this molecule, the most telling feature would be the isotopic pattern from the two chlorine atoms. A high-resolution mass spectrum (HRMS) would show the [M]+, [M+2]+, and [M+4]+ peaks in an approximate ratio of 9:6:1, confirming the presence of two chlorine atoms and providing an exact mass consistent with the molecular formula C₁₂H₉Cl₂NO₂S.

Applications in Medicinal Chemistry and Drug Discovery

A Versatile Scaffold for Library Synthesis

This compound is not merely a single compound but a strategic starting point for generating large libraries of diverse molecules. The primary amine at the C2 position and the methyl ester at the C3 position are orthogonal reactive handles that can be selectively modified.

  • N-Functionalization: The amino group can be readily acylated, sulfonated, or used in reductive amination to install a wide variety of side chains (R¹).

  • C3-Amidation: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form a diverse set of amides (R²).

This two-dimensional diversification strategy allows for the systematic exploration of the chemical space around the thiophene core to optimize for potency, selectivity, and pharmacokinetic properties.

Caption: Figure 3: Potential modification sites for chemical library generation.

Pharmacological Precedent and Future Potential

While this specific molecule may not be a final drug, its constituent parts are found in numerous potent therapeutic agents. Thiophene-based structures have been successfully developed as inhibitors of decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) for tuberculosis treatment and as scaffolds for various kinase inhibitors.[5] The 2,4-dichlorophenyl moiety is present in selective CB2 receptor agonists developed for inflammatory pain and in numerous other enzyme inhibitors.[6] The convergence of these validated pharmacophores within a single, synthetically tractable scaffold makes this compound an exceptionally promising platform for initiating drug discovery campaigns against a wide range of biological targets.

Conclusion

This compound is a high-value heterocyclic compound underpinned by the robust and versatile 2-aminothiophene core. Its synthesis is efficiently achieved through the well-established Gewald reaction, and its structure can be unequivocally confirmed through standard spectroscopic methods. The true power of this molecule lies in its utility as a strategic scaffold for medicinal chemistry, offering multiple points for chemical diversification. Given the proven track record of its core motifs in successful drug candidates, this compound represents a significant starting point for the development of novel therapeutics.

References

  • Sharma, J., & Champagne, P. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. Journal of Organic Chemistry. [Link]

  • ACS Publications. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. [Link]

  • Sharma, J., & Champagne, P. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. Journal of Organic Chemistry, 89(13), 9609–9619. [Link]

  • ChemRxiv. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. [Link]

  • ScienceDirect. (2025). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Results in Chemistry. [Link]

  • International Journal of Pharmacy and Biological Sciences. (n.d.). Synthesis of Some Novel 2-Aminothiophene Derivatives and Evaluation for Their Antimicrobial Activity. [Link]

  • Slideshare. (2021). Antimicrobial Activity of 2-Aminothiophene Derivatives. [Link]

  • Journal of Pharmaceutical Negative Results. (2022). An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2- Aminothiophene Derivatives. [Link]

  • ResearchGate. (n.d.). 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry. [Link]

  • ResearchGate. (n.d.). General structure of the studied 2-aminothiophenes. [Link]

  • PubChem. (n.d.). Methyl 3-amino-4-methylthiophene-2-carboxylate. [Link]

  • NIH National Center for Biotechnology Information. (n.d.). Ethyl 2-amino-4-methylthiophene-3-carboxylate. [Link]

  • NIH National Center for Biotechnology Information. (n.d.). Discovery of Novel Thiophene-arylamide Derivatives as DprE1 Inhibitors with Potent Antimycobacterial Activities. [Link]

  • PubMed. (2007). Discovery of 2-[(2,4-dichlorophenyl)amino]-N-[(tetrahydro- 2H-pyran-4-yl)methyl]-4-(trifluoromethyl)- 5-pyrimidinecarboxamide, a selective CB2 receptor agonist for the treatment of inflammatory pain. [Link]

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A Technical Guide to the Spectroscopic Characterization of Methyl 2-amino-4-(2,4-dichlorophenyl)thiophene-3-carboxylate and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of Methyl 2-amino-4-(2,4-dichlorophenyl)thiophene-3-carboxylate and its closely related analogs. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis, purification, and analysis of substituted 2-aminothiophene derivatives, a class of compounds with significant biological and medicinal properties.[1] This guide will delve into the practical and theoretical aspects of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering insights into experimental design, data interpretation, and structural elucidation.

Structural Elucidation: A Multi-faceted Spectroscopic Approach

The unambiguous determination of the chemical structure of a synthesized compound is a cornerstone of chemical and pharmaceutical research. A combination of spectroscopic techniques is essential to probe different aspects of the molecular architecture.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule, including the chemical environment and connectivity of individual atoms.

  • Infrared (IR) Spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

  • Mass Spectrometry (MS) determines the molecular weight of the compound and can provide valuable information about its elemental composition and fragmentation patterns, further confirming the structure.

The logical workflow for the characterization of a novel 2-aminothiophene derivative is outlined in the diagram below.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of 2-aminothiophene derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For the target compound and its analogs, both ¹H and ¹³C NMR are indispensable.

Experimental Protocol: Acquiring High-Quality NMR Spectra

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural analysis.

Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution of signals, particularly for the aromatic protons.

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified compound.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube. The choice of solvent is critical; the compound must be fully soluble, and the solvent signals should not overlap with key analyte signals.

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer to ensure a homogeneous magnetic field.

    • Acquire a standard one-pulse ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm or DMSO at 2.50 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. This is typically done using a standard pulse program like zgpg30.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm or DMSO-d₆ at 39.52 ppm).

Spectral Interpretation: Ethyl 2-amino-4-(2,4-dichlorophenyl)thiophene-3-carboxylate

The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for the representative analog, based on the data from Mamatha (2023).[2]

¹H NMR Chemical Shift (δ, ppm) Multiplicity Integration Assignment
Protons
-CH₃ (ethyl)1.28t3HTriplet due to coupling with the adjacent -CH₂- group.
-CH₂- (ethyl)4.25q2HQuartet due to coupling with the adjacent -CH₃ group.
-NH₂5.92s (br)2HBroad singlet for the amino protons; may exchange with D₂O.
Thiophene-H7.20s1HSinglet for the proton on the thiophene ring.
Aromatic-H7.35 - 7.60m3HComplex multiplet for the protons on the dichlorophenyl ring.
¹³C NMR Chemical Shift (δ, ppm) Assignment
Carbons
-CH₃ (ethyl)14.1Methyl carbon of the ethyl ester.
-CH₂- (ethyl)60.9Methylene carbon of the ethyl ester.
C3-Thiophene108.7Carbon bearing the carboxylate group.
Aromatic-C120.3 - 136.2Carbons of the dichlorophenyl ring.
C4-Thiophene143.7Carbon bearing the dichlorophenyl group.
C2-Thiophene160.0Carbon bearing the amino group.
C=O163.7Carbonyl carbon of the ester.

Expert Insights: The chemical shift of the thiophene proton is a key diagnostic signal. The broadness of the -NH₂ peak is characteristic and its disappearance upon addition of a drop of D₂O can confirm its assignment. The complexity of the aromatic region in the ¹H NMR spectrum is expected due to the substitution pattern of the dichlorophenyl ring.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.

Experimental Protocol: Acquiring an IR Spectrum

Objective: To identify the characteristic vibrational frequencies of the functional groups in the molecule.

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.

Procedure:

  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of the solid sample with approximately 100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

  • Spectrum Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

    • Perform a background scan with an empty sample holder or a blank KBr pellet.

Spectral Interpretation: Ethyl 2-amino-4-(2,4-dichlorophenyl)thiophene-3-carboxylate

The following table summarizes the key IR absorption bands and their assignments for the representative analog, based on the data from Mamatha (2023).[2]

Frequency (cm⁻¹) Intensity Assignment
3425, 3320Strong, sharpN-H stretching vibrations of the primary amine (-NH₂).
2980MediumC-H stretching of the ethyl group.
1680Strong, sharpC=O stretching of the ester carbonyl group.
1610MediumN-H bending vibration of the amino group.
1580, 1470Medium to strongC=C stretching vibrations of the thiophene and phenyl rings.
1250StrongC-O stretching of the ester group.
1050MediumC-S stretching of the thiophene ring.
830, 780StrongC-Cl stretching vibrations.

Expert Insights: The two distinct N-H stretching bands are characteristic of a primary amine. The strong absorption around 1680 cm⁻¹ is a clear indication of the ester carbonyl group. The presence of strong bands in the lower frequency region (below 850 cm⁻¹) is consistent with the C-Cl bonds.

Caption: Key functional groups and their characteristic IR absorption regions.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound, which is a critical piece of information for confirming its identity. High-resolution mass spectrometry (HRMS) can also determine the elemental composition.

Experimental Protocol: Acquiring a Mass Spectrum

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Instrumentation: A mass spectrometer, for example, one equipped with an Electrospray Ionization (ESI) source.

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the sample (typically in the low µg/mL to ng/mL range) in a suitable solvent such as methanol or acetonitrile.

  • Spectrum Acquisition:

    • Infuse the sample solution into the ESI source.

    • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

    • The mass analyzer (e.g., quadrupole, time-of-flight) will separate the ions based on their mass-to-charge ratio (m/z).

Spectral Interpretation: Ethyl 2-amino-4-(2,4-dichlorophenyl)thiophene-3-carboxylate

For the representative analog, the expected molecular weight is 316.21 g/mol .

Ion Expected m/z Interpretation
[M+H]⁺317.2The protonated molecular ion.
[M+Na]⁺339.2The sodium adduct of the molecular ion, often observed with ESI.

Expert Insights: The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion peak. The M+2 peak (due to the presence of one ³⁷Cl isotope) will have an intensity of about 65% of the M peak (with two ³⁵Cl isotopes), and the M+4 peak (with two ³⁷Cl isotopes) will have an intensity of about 10% of the M peak. This isotopic signature is a powerful confirmation of the presence and number of chlorine atoms in the molecule.

Conclusion

The spectroscopic characterization of this compound and its analogs relies on the synergistic application of NMR, IR, and MS techniques. Each method provides unique and complementary information that, when combined, allows for the unambiguous elucidation of the molecular structure. This guide has provided a framework for the acquisition and interpretation of this spectroscopic data, empowering researchers to confidently characterize these important heterocyclic compounds.

References

  • Mamatha, D. M. (2023). SYNTHESIS OF ETHYL-2-AMINO-4- (PHENYL)THIOPHENE-3-CARBOXYLATE DERIVATIVES: MOLECULAR DOCKING AND BIOLOGICAL STUDIES. ResearchGate. [Link]

  • Chavda, M., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. [Link]

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"crystal structure of Methyl 2-amino-4-(2,4-dichlorophenyl)thiophene-3-carboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Crystal Structure of Methyl 2-amino-4-(2,4-dichlorophenyl)thiophene-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and expected structural characteristics of this compound, a polysubstituted 2-aminothiophene derivative of significant interest in medicinal chemistry. Given the established role of 2-aminothiophenes as privileged scaffolds in drug discovery, a thorough understanding of their three-dimensional structure at the atomic level is paramount for rational drug design and structure-activity relationship (SAR) studies.[1][2] This document outlines the probable synthetic pathway via the Gewald reaction, details the experimental protocols for single-crystal X-ray crystallography, and presents an expert analysis of the anticipated molecular geometry and intermolecular interactions based on crystallographic data of analogous compounds.

Introduction: The Significance of 2-Aminothiophenes in Drug Discovery

The 2-aminothiophene moiety is a cornerstone in the synthesis of heterocyclic compounds with a broad spectrum of biological activities.[3] These derivatives have been reported to exhibit antiprotozoal, antiproliferative, antiviral, antibacterial, and antifungal properties, making them highly attractive for the development of novel therapeutic agents.[1][4][5] The biological efficacy of these compounds is intrinsically linked to their molecular structure, which dictates their interaction with biological targets. Therefore, the precise determination of the crystal structure of novel derivatives like this compound is a critical step in the drug discovery pipeline.

This guide serves as a practical manual for researchers, providing not only the "how" but also the "why" behind the experimental choices, ensuring a robust and reproducible approach to the crystallographic analysis of this target molecule.

Synthesis and Crystallization: From Precursors to Diffraction-Quality Crystals

Synthetic Strategy: The Gewald Aminothiophene Synthesis

The most versatile and widely adopted method for the synthesis of polysubstituted 2-aminothiophenes is the Gewald reaction.[6][7] This one-pot, multi-component reaction involves the condensation of a ketone or aldehyde with an active methylene nitrile and elemental sulfur in the presence of a basic catalyst.[6]

For the synthesis of this compound, the logical precursors would be 2,4-dichloroacetophenone, methyl cyanoacetate, and elemental sulfur, with a base such as diethylamine or morpholine to catalyze the reaction.

The reaction mechanism is understood to proceed through several key steps:

  • Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the 2,4-dichloroacetophenone and methyl cyanoacetate to form a stable α,β-unsaturated nitrile intermediate.[8][9]

  • Sulfur Addition: Elemental sulfur (S8) is then added to the reaction mixture. The mechanism of sulfur ring opening and addition is complex and has been the subject of computational studies, which suggest the formation of polysulfide intermediates.[8][9][10]

  • Cyclization and Tautomerization: The sulfur-containing intermediate undergoes cyclization and subsequent tautomerization to yield the final 2-aminothiophene product.[6]

Gewald_Synthesis Gewald Synthesis Workflow Reactants 2,4-dichloroacetophenone + Methyl Cyanoacetate + Elemental Sulfur (S8) + Base (e.g., Diethylamine) Knoevenagel Knoevenagel Condensation Reactants->Knoevenagel Intermediate1 α,β-Unsaturated Nitrile Knoevenagel->Intermediate1 Sulfur_Addition Sulfur Addition Intermediate1->Sulfur_Addition Intermediate2 Polysulfide Intermediate Sulfur_Addition->Intermediate2 Cyclization Cyclization & Tautomerization Intermediate2->Cyclization Product Methyl 2-amino-4-(2,4-dichlorophenyl) thiophene-3-carboxylate Cyclization->Product

Caption: Workflow of the Gewald synthesis for the target compound.

Experimental Protocol: Purification and Crystal Growth

Objective: To obtain single crystals of high purity and sufficient size (>0.1 mm in all dimensions) for X-ray diffraction analysis.[11][12]

Materials:

  • Crude synthesized product

  • Silica gel for column chromatography

  • A selection of analytical grade solvents (e.g., hexane, ethyl acetate, ethanol, dichloromethane, acetone)

  • Small, clean glass vials or test tubes

  • Filtration apparatus

Procedure:

  • Purification by Column Chromatography:

    • The crude product is first purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to remove unreacted starting materials and byproducts. The progress of the purification is monitored by thin-layer chromatography (TLC).

    • Expert Insight: The choice of eluent is critical. A solvent system that provides a retention factor (Rf) of ~0.3 for the target compound on TLC is often a good starting point for column chromatography.

  • Crystal Growth by Slow Evaporation:

    • A nearly saturated solution of the purified compound is prepared in a suitable solvent in which it is moderately soluble.[13]

    • The solution is filtered to remove any dust or particulate matter, which could act as unwanted nucleation sites.[13]

    • The filtered solution is placed in a clean vial, which is loosely covered to allow for slow evaporation of the solvent.

    • The vial is left undisturbed in a vibration-free environment.

    • Causality: Slow evaporation allows for the ordered arrangement of molecules into a crystal lattice, leading to larger and higher-quality crystals. Rapid evaporation often results in the formation of a powder or very small crystals.

  • Alternative Crystal Growth Technique: Vapor Diffusion:

    • Sitting Drop or Hanging Drop: A small drop of the concentrated solution of the compound is placed on a siliconized glass slide, which is then sealed in a small chamber containing a reservoir of a precipitant (a solvent in which the compound is less soluble).

    • Mechanism: The precipitant vapor slowly diffuses into the drop, gradually decreasing the solubility of the compound and inducing crystallization. This method offers fine control over the rate of crystallization.[14]

X-ray Diffraction Analysis: Elucidating the Three-Dimensional Structure

Experimental Workflow

The determination of a molecular structure from a single crystal involves three main stages: data collection, structure solution, and structure refinement.[11][12]

Xray_Workflow Single-Crystal X-ray Crystallography Workflow Crystal Select a High-Quality Single Crystal Mount Mount Crystal on Diffractometer Crystal->Mount Xray_Beam Expose Crystal to a Monochromatic X-ray Beam Mount->Xray_Beam Diffraction Collect Diffraction Pattern (Intensities and Positions of Spots) Xray_Beam->Diffraction Data_Processing Process Data: Determine Unit Cell and Space Group Diffraction->Data_Processing Phase_Problem Solve the Phase Problem (Direct Methods for Small Molecules) Data_Processing->Phase_Problem Electron_Density Calculate Electron Density Map Phase_Problem->Electron_Density Model_Building Build Initial Atomic Model Electron_Density->Model_Building Refinement Refine Model against Experimental Data Model_Building->Refinement Final_Structure Final Crystal Structure (Atomic Coordinates, Bond Lengths, Angles, etc.) Refinement->Final_Structure

Caption: Step-by-step workflow for X-ray crystal structure determination.

Data Collection

A suitable crystal is mounted on a goniometer head and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations of the atoms. It is then exposed to a focused beam of monochromatic X-rays. The crystal diffracts the X-rays in a specific pattern of spots, which are recorded by a detector. A full dataset is collected by rotating the crystal through a range of angles.[14]

Structure Solution and Refinement
  • The Phase Problem: The diffraction experiment provides the intensities of the diffracted spots, but not their phases. To calculate the electron density map and thus determine the atomic positions, both the amplitudes (derived from intensities) and the phases are required. This is known as the "phase problem" in crystallography.[12]

  • Direct Methods: For small molecules like the target compound (less than ~1000 non-hydrogen atoms), the phase problem can usually be solved using ab initio methods known as "direct methods."[12] These methods use statistical relationships between the intensities to derive the initial phases.

  • Model Refinement: Once an initial model of the structure is built from the electron density map, it is refined using a least-squares method to improve the agreement between the calculated diffraction pattern from the model and the experimentally observed data. The quality of the final structure is assessed by parameters such as the R-factor.

Anticipated Crystal Structure and Molecular Geometry

While the specific crystal structure of this compound has not been published, we can predict its key structural features based on the known crystal structures of related 2-aminothiophene derivatives.[15][16]

Molecular Conformation

The thiophene ring is expected to be essentially planar. The substituents at positions 2, 3, and 4 will have specific orientations relative to this ring. The 2,4-dichlorophenyl ring will likely be twisted out of the plane of the thiophene ring to minimize steric hindrance. The dihedral angle between these two rings is a key conformational parameter.

Tabulated Crystallographic and Geometric Parameters

The following table summarizes the expected crystallographic data and key geometric parameters, based on analogous structures.

ParameterExpected Value/RangeSignificance
Crystal System Monoclinic or TriclinicThese are common crystal systems for small organic molecules.[15]
Space Group e.g., P2₁/c, P-1Describes the symmetry of the crystal lattice.
C-S bond lengths (thiophene) 1.70 - 1.74 ÅTypical for thiophene rings.
C-C bond lengths (thiophene) 1.36 - 1.44 ÅReflects the aromatic character of the thiophene ring.
C2-N bond length ~1.35 ÅShorter than a typical C-N single bond, indicating some double bond character due to resonance.
C3-C(O)O bond length ~1.48 ÅStandard single bond length.
C=O bond length ~1.22 ÅTypical for a carboxylate group.
Dihedral Angle (Thiophene-Phenyl) 40 - 60°A significant twist is expected to alleviate steric clash between the rings and their substituents.[17]
Intermolecular Interactions and Crystal Packing

The packing of molecules in the crystal lattice is governed by intermolecular forces. For the target compound, hydrogen bonding is expected to play a crucial role.

  • Hydrogen Bonding: The amino group (-NH₂) at position 2 is a hydrogen bond donor, while the carbonyl oxygen of the methyl carboxylate group is a hydrogen bond acceptor. It is highly probable that intermolecular N-H···O hydrogen bonds will be a dominant feature in the crystal packing, potentially forming dimers or chains of molecules.[15]

Hydrogen_Bonding Potential Intermolecular Hydrogen Bonding cluster_0 Molecule A cluster_1 Molecule B A R-C(=O)O-CH3 A_NH2 H₂N-R' B CH₃-O(O=)C-R A_NH2->B N-H···O B_NH2 R'-NH₂

Caption: Schematic of potential N-H···O hydrogen bonding between molecules.

  • Other Interactions: In addition to hydrogen bonding, C-H···π interactions and π-π stacking between the thiophene and dichlorophenyl rings may also contribute to the overall stability of the crystal lattice.

Conclusion

This technical guide has provided a comprehensive framework for the synthesis and crystallographic analysis of this compound. By following the detailed protocols for synthesis, purification, crystallization, and X-ray diffraction, researchers can successfully determine the three-dimensional structure of this and related compounds. The anticipated structural features, including molecular conformation and intermolecular hydrogen bonding, provide a solid foundation for interpreting the experimental results. The elucidation of this crystal structure will be invaluable for understanding its physicochemical properties and for guiding future efforts in the design and development of new 2-aminothiophene-based therapeutic agents.

References

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The Versatile Scaffold: A Technical Guide to the Biological Activity of Substituted Aminothiophenes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted aminothiophenes represent a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the diverse pharmacological attributes of this class of compounds, moving beyond a simple enumeration of properties to an analysis of the underlying structure-activity relationships and mechanisms of action. We will delve into their synthesis, with a focus on the versatile Gewald reaction, and critically examine their roles as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents. This guide is intended to serve as a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics, offering field-proven insights and detailed experimental context to accelerate innovation.

Introduction: The Aminothiophene Core

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a cornerstone in the design of numerous pharmaceuticals.[1][2] Its unique electronic properties and ability to engage in various intermolecular interactions make it an attractive pharmacophore. The introduction of an amino group, particularly at the C2 position, dramatically enhances the chemical versatility and biological promiscuity of the thiophene core.[3][4] These 2-aminothiophene derivatives serve as crucial building blocks for a vast array of more complex heterocyclic systems and have demonstrated a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant effects.[2][5][6]

The continued interest in aminothiophenes is largely fueled by the efficiency and adaptability of their synthesis, most notably the Gewald multicomponent reaction.[1][7] This one-pot synthesis allows for the facile generation of polysubstituted 2-aminothiophenes from readily available starting materials, providing a powerful tool for generating chemical diversity in drug discovery campaigns.[5]

This guide will navigate the rich pharmacology of substituted aminothiophenes, dissecting the structural nuances that govern their biological effects and providing a practical framework for their investigation.

Synthetic Strategies: The Gewald Reaction as a Gateway to Diversity

A deep understanding of the synthetic accessibility of a chemical scaffold is paramount for any drug discovery program. The Gewald reaction stands as the most convergent and well-established method for preparing 2-aminothiophenes.[1] This three-component reaction involves the condensation of a ketone or aldehyde, an activated nitrile, and elemental sulfur in the presence of a base, typically a secondary amine like morpholine or diethylamine.[1][5]

Experimental Protocol: A Representative Gewald Synthesis of a 2-Aminothiophene Derivative

  • Reactant Preparation: In a round-bottom flask, combine the starting ketone (1.0 eq), the α-activated nitrile (e.g., malononitrile or ethyl cyanoacetate) (1.0 eq), and elemental sulfur (1.1 eq) in a suitable solvent such as ethanol or methanol.

  • Catalyst Addition: While stirring the mixture, add the basic catalyst (e.g., morpholine or diethylamine) (1.2 eq) dropwise. The reaction is often exothermic, so controlled addition is crucial.

  • Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) to determine the consumption of the starting materials and the formation of the product.

  • Work-up and Purification: Upon completion, the reaction mixture is typically cooled, and the precipitated product is collected by filtration. The crude product can then be purified by recrystallization from an appropriate solvent to yield the desired substituted 2-aminothiophene.

The elegance of the Gewald reaction lies in its operational simplicity and its tolerance of a wide range of functional groups on the starting materials, which allows for the creation of diverse libraries of substituted aminothiophenes for biological screening.

Gewald Reaction Workflow Ketone Ketone/Aldehyde ReactionMixture Reaction Mixture Ketone->ReactionMixture Nitrile Activated Nitrile Nitrile->ReactionMixture Sulfur Elemental Sulfur Sulfur->ReactionMixture Base Base (e.g., Morpholine) Base->ReactionMixture Solvent Solvent (e.g., Ethanol) Solvent->ReactionMixture Stirring Stirring & Heating (optional) ReactionMixture->Stirring TLC TLC Monitoring Stirring->TLC Filtration Filtration TLC->Filtration Reaction Complete Recrystallization Recrystallization Filtration->Recrystallization Product Substituted 2-Aminothiophene Recrystallization->Product

Caption: A generalized workflow for the Gewald synthesis of substituted 2-aminothiophenes.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The quest for novel anticancer agents has identified substituted aminothiophenes as a promising class of compounds with significant antiproliferative activity against various cancer cell lines.[8][9][10] Their mechanisms of action are diverse, ranging from the inhibition of key enzymes involved in cell cycle progression to the induction of apoptosis.

Mechanism of Action: A Multifaceted Approach

Substituted aminothiophenes have been shown to exert their anticancer effects through several mechanisms:

  • Kinase Inhibition: Many aminothiophene derivatives act as inhibitors of protein kinases, which are crucial regulators of cell growth, proliferation, and survival.[11] For example, certain derivatives have been identified as vascular endothelial growth factor receptor 2 (VEGFR-2) inhibitors, thereby impeding angiogenesis, the formation of new blood vessels that tumors need to grow.[11]

  • Induction of Apoptosis: Several studies have demonstrated that aminothiophenes can trigger programmed cell death, or apoptosis, in cancer cells. This is often achieved by increasing the expression of pro-apoptotic proteins like cleaved PARP and modulating cell cycle progression, leading to an accumulation of cells in the sub-G1 phase.[8]

  • Cytostatic Effects: Some derivatives exhibit cytostatic activity, meaning they inhibit cell proliferation without necessarily causing cell death.[12] This can occur through interference with the cell cycle, for instance, by causing an arrest in the G1 phase.[12]

Structure-Activity Relationship (SAR) Insights

The anticancer potency of aminothiophene derivatives is highly dependent on the nature and position of the substituents on the thiophene ring. For instance, the presence of specific aryl groups can significantly influence their activity as VEGFR-2 inhibitors.[11] The exploration of SAR is a critical aspect of optimizing the anticancer properties of this scaffold.

Compound IDCancer Cell LineIC50 (µM)Reference
SB-44Prostate (PC-3)15.38[8]
SB-83Prostate (PC-3)34.04[8]
SB-200Cervical (HeLa)25.00 (approx.)[8]
Compound 6CN14Cervical (HeLa) & Pancreatic (PANC-1)Potent antiproliferative[9]
Compound 7CN09Cervical (HeLa) & Pancreatic (PANC-1)Potent antiproliferative[9]
Thiophene derivative 7MCF-7 (Breast)16.76[13]

Table 1: Antiproliferative activity of selected substituted aminothiophene derivatives.

Anticancer Mechanisms of Aminothiophenes Aminothiophene Substituted Aminothiophene Kinase Protein Kinases (e.g., VEGFR-2) Aminothiophene->Kinase Inhibition CellCycle Cell Cycle Progression Aminothiophene->CellCycle Arrest (e.g., G1 phase) Apoptosis Apoptosis Aminothiophene->Apoptosis Induction Angiogenesis Angiogenesis Kinase->Angiogenesis Regulates Proliferation Cancer Cell Proliferation CellCycle->Proliferation Drives Apoptosis->Proliferation Inhibits Angiogenesis->Proliferation Supports

Caption: Key anticancer mechanisms of action for substituted aminothiophenes.

Antimicrobial Activity: Combating Pathogenic Microbes

The rise of antimicrobial resistance necessitates the discovery of new chemical entities with novel mechanisms of action. Substituted aminothiophenes have emerged as a promising class of antimicrobial agents, exhibiting activity against a broad spectrum of bacteria and fungi.[1][5][14][15][16][17]

Spectrum of Activity

Aminothiophene derivatives have demonstrated efficacy against both Gram-positive and Gram-negative bacteria, including clinically relevant species such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa.[1][14][16] Some compounds also exhibit potent antifungal activity.[15]

Experimental Evaluation of Antimicrobial Activity

The antimicrobial potential of newly synthesized aminothiophene derivatives is typically assessed using standard microbiological assays.

Experimental Protocol: Disc Diffusion and Minimum Inhibitory Concentration (MIC) Assays

  • Disc Diffusion Method:

    • A standardized inoculum of the test microorganism is uniformly spread on the surface of an agar plate.

    • Sterile paper discs impregnated with a known concentration of the test compound are placed on the agar surface.

    • The plates are incubated under appropriate conditions.

    • The diameter of the zone of inhibition around each disc is measured to determine the susceptibility of the microorganism to the compound.[16]

  • Minimum Inhibitory Concentration (MIC) Method:

    • Serial dilutions of the test compound are prepared in a liquid growth medium in a multi-well plate.

    • Each well is inoculated with a standardized suspension of the test microorganism.

    • The plates are incubated, and the MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[5]

Structure-Activity Relationship (SAR) Insights

The antimicrobial activity of aminothiophenes is intricately linked to their substitution patterns. For instance, the introduction of a benzimidazole moiety has been shown to enhance activity against Pseudomonas aeruginosa.[16] Similarly, the presence of a pyrazole or pyridine ring can confer promising antifungal properties.[15] Structure-activity relationship studies have indicated that amino thiophene-2-carboxamide derivatives are generally more potent than their hydroxyl or methyl counterparts.[14]

Compound ClassTarget Organism(s)Key FindingsReference
Ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylateB. subtilis, S. aureus, E. coli, S. typhiPotent antibacterial activity (MIC = 0.81 mM/mL)[15]
Thiophene derivative 7 (with benzimidazole)Pseudomonas aeruginosaMore potent than gentamicin[16]
3-Amino thiophene-2-carboxamidesGram-positive bacteriaHigher activity than hydroxyl or methyl analogs[14]

Table 2: Antimicrobial activity of selected substituted aminothiophene derivatives.

Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is a key pathological feature of numerous diseases. Substituted aminothiophenes have demonstrated significant anti-inflammatory properties, suggesting their potential as therapeutic agents for inflammatory disorders.[18][19][20][21][22]

Mechanism of Action

The anti-inflammatory effects of aminothiophenes are often mediated through the modulation of key inflammatory pathways:

  • Inhibition of Pro-inflammatory Mediators: These compounds can reduce the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α, as well as inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2).[21]

  • Modulation of Transcription Factors: Some derivatives exert their effects by activating the NRF2 pathway, which plays a crucial role in the antioxidant and anti-inflammatory response.[21] They can also inhibit the activity of NF-κB, a key transcription factor that drives the expression of many pro-inflammatory genes.[21]

  • Enzyme Inhibition: Certain aminothiophenes can inhibit the activity of cyclooxygenase (COX) enzymes, which are the primary targets of non-steroidal anti-inflammatory drugs (NSAIDs).[19]

Anti-inflammatory Signaling Pathways Aminothiophene Substituted Aminothiophene NRF2 NRF2 Pathway Aminothiophene->NRF2 Activates NFkB NF-κB Pathway Aminothiophene->NFkB Inhibits COX COX Enzymes Aminothiophene->COX Inhibits Inflammation Inflammation NRF2->Inflammation Inhibits ProInflammatory Pro-inflammatory Cytokines & Mediators (IL-6, TNF-α, NO, PGE2) NFkB->ProInflammatory Induces COX->ProInflammatory Produces InflammatoryStimuli Inflammatory Stimuli InflammatoryStimuli->NFkB Activates InflammatoryStimuli->COX Activates ProInflammatory->Inflammation Promotes

Caption: Key signaling pathways modulated by anti-inflammatory aminothiophenes.

In Vitro and In Vivo Models

The anti-inflammatory activity of aminothiophene derivatives is evaluated using a variety of experimental models:

  • In Vitro: Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells are commonly used to assess the ability of compounds to inhibit the production of inflammatory mediators like NO.[21]

  • In Vivo: Animal models such as carrageenan-induced peritonitis and complete Freund's adjuvant (CFA)-induced arthritis are employed to evaluate the in vivo efficacy of these compounds.[19]

CompoundAssayIC50 (µM)Reference
Compound 1Anti-inflammatory121.47[18][20]
Compound 5Anti-inflammatory422[18][20]
3-Aminothiophene-2-acylhydrazone 5aCarrageenan-induced peritonitisPotent[19]
3-Aminothiophene-2-acylhydrazone 5dCarrageenan-induced peritonitisPotent[19]

Table 3: Anti-inflammatory activity of selected substituted aminothiophene derivatives.

Neuroprotective Potential: A Frontier in Neurodegenerative Disease

Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by the progressive loss of neurons.[23][24] Emerging research suggests that substituted aminothiophenes may offer neuroprotective effects, potentially by activating neurotrophic signaling pathways.[25][26][27] While this area of research is still developing, the ability of these compounds to modulate various biological pathways makes them intriguing candidates for the treatment of these devastating disorders. Further investigation into their ability to cross the blood-brain barrier and their specific molecular targets within the central nervous system is warranted.

Conclusion and Future Directions

Substituted aminothiophenes have unequivocally established themselves as a versatile and highly valuable scaffold in medicinal chemistry. Their synthetic tractability, coupled with their diverse and potent biological activities, ensures their continued relevance in the pursuit of novel therapeutics. The extensive research into their anticancer, antimicrobial, and anti-inflammatory properties has yielded numerous promising lead compounds.

Future research should focus on:

  • Mechanism Deconvolution: Elucidating the precise molecular targets and mechanisms of action for the most potent aminothiophene derivatives.

  • Pharmacokinetic Optimization: Improving the drug-like properties of these compounds, including their solubility, metabolic stability, and oral bioavailability.

  • Expansion into New Therapeutic Areas: Exploring the potential of substituted aminothiophenes in other disease areas, such as neurodegenerative and metabolic disorders.

  • Combinatorial Approaches: Investigating the synergistic effects of aminothiophenes in combination with existing therapies.

The rich chemical space accessible from the aminothiophene core, combined with an ever-deepening understanding of its pharmacological potential, promises a bright future for this remarkable class of compounds in the ongoing quest for new and effective medicines.

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The Versatility of Methyl 2-amino-4-(2,4-dichlorophenyl)thiophene-3-carboxylate: A Scaffold for Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Status of the 2-Aminothiophene Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds" due to their ability to interact with a wide range of biological targets, leading to compounds with diverse pharmacological activities. The 2-aminothiophene core is a prominent member of this class, serving as a versatile building block in the synthesis of novel therapeutic agents.[1][2][3] Its inherent chemical features, including the presence of amino and carboxylate groups, offer multiple points for chemical modification, enabling the exploration of vast chemical space and the fine-tuning of structure-activity relationships (SAR).[1][4] This guide focuses on a particularly promising derivative, Methyl 2-amino-4-(2,4-dichlorophenyl)thiophene-3-carboxylate , and its role as a foundational scaffold in the development of innovative drugs. The incorporation of a 2,4-dichlorophenyl moiety at the C4-position introduces significant lipophilicity and potential for specific hydrophobic interactions within target proteins, while the methyl carboxylate at C3 provides a key handle for further synthetic elaboration.

Synthesis of the Core Scaffold: The Gewald Reaction

The cornerstone for the synthesis of polysubstituted 2-aminothiophenes is the Gewald reaction, a one-pot, multi-component reaction that has been a mainstay in heterocyclic chemistry for decades.[5][6][7][8] This elegant and efficient method typically involves the condensation of a ketone or aldehyde with an active methylene nitrile in the presence of elemental sulfur and a base.[8][9]

Reaction Mechanism and Rationale

The generally accepted mechanism for the Gewald reaction commences with a Knoevenagel condensation between the carbonyl compound and the active methylene compound, catalyzed by a base (e.g., diethylamine, piperidine).[5][8] This is followed by the addition of elemental sulfur to the resulting α,β-unsaturated nitrile. Subsequent cyclization and tautomerization yield the final 2-aminothiophene product.[5] The choice of a base is critical; it must be strong enough to deprotonate the active methylene compound but not so strong as to induce unwanted side reactions. The use of a conjugate acid-base pair catalyst, such as piperidinium borate, has been shown to improve yields and facilitate catalyst recycling.[9]

Sources

Methodological & Application

Application Note & Protocol: Unraveling the Reaction Mechanism for the Formation of Methyl 2-amino-4-(2,4-dichlorophenyl)thiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This comprehensive guide provides an in-depth analysis of the reaction mechanism for the synthesis of Methyl 2-amino-4-(2,4-dichlorophenyl)thiophene-3-carboxylate, a polysubstituted 2-aminothiophene derivative of significant interest in medicinal chemistry. The synthesis is achieved via the versatile Gewald multicomponent reaction. This document elucidates the underlying principles of the reaction, offers a detailed, step-by-step experimental protocol, and discusses the significance of this heterocyclic scaffold in the landscape of drug discovery.

Introduction: The Significance of the 2-Aminothiophene Scaffold

2-Aminothiophenes are a privileged class of heterocyclic compounds that have garnered considerable attention in pharmaceutical chemistry. Their intrinsic structural features allow them to serve as versatile building blocks for the synthesis of a wide array of fused heterocyclic systems and other complex molecules. The incorporation of a 2-aminothiophene moiety can impart a range of biological activities, including but not limited to antiproliferative, antiviral, antifungal, and antibacterial properties[1]. The title compound, this compound, is a key intermediate in the synthesis of various biologically active molecules, with applications in areas such as the development of novel kinase inhibitors and other therapeutic agents.

The Gewald reaction, first reported in 1961, stands as one of the most efficient and widely adopted methods for the synthesis of substituted 2-aminothiophenes[2]. This one-pot, multicomponent reaction offers a convergent and atom-economical approach to constructing the thiophene ring from readily available starting materials[2][3].

The Gewald Reaction: A Mechanistic Deep Dive

The formation of this compound is a classic example of the Gewald three-component reaction. The key starting materials for this synthesis are:

  • A ketone: 2,4-dichloroacetophenone

  • An activated nitrile: Methyl cyanoacetate

  • Elemental sulfur

  • A basic catalyst: Typically a secondary amine such as morpholine

The reaction proceeds through a cascade of interconnected steps, which can be broadly categorized as follows:

  • Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the ketone (2,4-dichloroacetophenone) and the activated nitrile (methyl cyanoacetate)[1][2]. The basic catalyst, morpholine, deprotonates the α-carbon of methyl cyanoacetate, generating a carbanion. This nucleophilic carbanion then attacks the electrophilic carbonyl carbon of 2,4-dichloroacetophenone. Subsequent dehydration of the resulting aldol adduct yields an α,β-unsaturated nitrile intermediate.

  • Michael Addition of Sulfur: The next crucial step involves the addition of elemental sulfur to the α,β-unsaturated nitrile. The morpholine not only acts as a base but also facilitates the dissolution and activation of elemental sulfur, potentially forming morpholine polysulfides[3]. A resonance-stabilized carbanion of the α,β-unsaturated nitrile, also generated by the action of the base, acts as a nucleophile, attacking the sulfur ring (or a polysulfide chain) in a Michael-type addition. This leads to the formation of a sulfurated intermediate.

  • Thorpe-Ziegler Cyclization and Tautomerization: The sulfurated intermediate then undergoes an intramolecular cyclization, a process conceptually related to the Thorpe-Ziegler reaction[4][5][6]. The terminal sulfur atom attacks the nitrile carbon, leading to the formation of a five-membered iminothiophene ring. This is followed by a rapid tautomerization of the imine to the more stable enamine, resulting in the final aromatic 2-aminothiophene product. The aromatization of the thiophene ring is a significant thermodynamic driving force for the reaction[7][8].

Visualizing the Reaction Mechanism

The following diagram illustrates the stepwise mechanism for the formation of this compound.

Gewald Reaction Mechanism cluster_start Starting Materials cluster_knoevenagel Knoevenagel Condensation cluster_michael Michael Addition cluster_cyclization Cyclization & Tautomerization 2,4-dichloroacetophenone 2,4-Dichloroacetophenone Unsaturated_Nitrile α,β-Unsaturated Nitrile Intermediate 2,4-dichloroacetophenone->Unsaturated_Nitrile Methyl_cyanoacetate Methyl Cyanoacetate Carbanion Methyl Cyanoacetate Carbanion Methyl_cyanoacetate->Carbanion Deprotonation by Morpholine Sulfur Elemental Sulfur (S8) Sulfur_Adduct Sulfur Adduct Intermediate Sulfur->Sulfur_Adduct Morpholine Morpholine (Base) Carbanion->Unsaturated_Nitrile Nucleophilic Attack & Dehydration Unsaturated_Nitrile->Sulfur_Adduct Michael Addition of Sulfur Iminothiophene Iminothiophene Intermediate Sulfur_Adduct->Iminothiophene Intramolecular Cyclization (Thorpe-Ziegler) Final_Product This compound Iminothiophene->Final_Product Tautomerization (Aromatization)

Caption: Reaction mechanism for the Gewald synthesis.

Experimental Protocol

This protocol provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Reagents
Reagent/MaterialCAS NumberMolecular Weight ( g/mol )Quantity (per reaction)Supplier Notes
2,4-Dichloroacetophenone2234-16-4189.041.89 g (10 mmol)Ensure purity >98%
Methyl Cyanoacetate105-34-099.090.99 g (10 mmol)Use freshly distilled or from a new bottle.
Elemental Sulfur7704-34-932.070.32 g (10 mmol)Fine powder is preferred for better solubility.
Morpholine110-91-887.120.87 g (10 mmol)Anhydrous grade is recommended.
Ethanol (Absolute)64-17-546.0720 mLSolvent for the reaction.
Hexane110-54-386.18As neededFor recrystallization.
Ethyl Acetate141-78-688.11As neededFor recrystallization.
Step-by-Step Procedure

The following workflow diagram outlines the key stages of the experimental protocol.

Experimental_Workflow A 1. Reagent Preparation B 2. Reaction Setup A->B Combine reactants in ethanol C 3. Reaction Monitoring B->C Heat and stir D 4. Work-up and Isolation C->D TLC analysis E 5. Purification D->E Cool, filter, and wash F 6. Characterization E->F Recrystallization

Caption: Experimental workflow for the synthesis.

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2,4-dichloroacetophenone (1.89 g, 10 mmol), methyl cyanoacetate (0.99 g, 10 mmol), and elemental sulfur (0.32 g, 10 mmol) in absolute ethanol (20 mL).

  • Addition of Catalyst: To the stirred suspension, add morpholine (0.87 g, 10 mmol) dropwise at room temperature.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 78-80 °C) with continuous stirring.

  • Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent. The reaction is typically complete within 3-4 hours.

  • Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The product will precipitate out of the solution. If precipitation is slow, the flask can be placed in an ice bath to facilitate crystallization.

  • Purification: Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol to remove any unreacted starting materials and soluble impurities. Further purify the crude product by recrystallization from a suitable solvent system, such as an ethanol/water or ethyl acetate/hexane mixture, to obtain pale yellow crystals of this compound.

  • Drying and Characterization: Dry the purified crystals under vacuum. Characterize the final product by standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and melting point determination.

Trustworthiness and Self-Validation

The integrity of this protocol relies on careful execution and confirmation of the product's identity and purity. Key validation checkpoints include:

  • TLC Analysis: The disappearance of starting material spots and the appearance of a single product spot (with a distinct Rf value) on the TLC plate indicate the completion of the reaction.

  • Melting Point: A sharp and consistent melting point of the recrystallized product is a good indicator of its purity.

  • Spectroscopic Analysis:

    • ¹H NMR: Expect characteristic signals for the amino protons (a broad singlet), aromatic protons of the dichlorophenyl ring, the thiophene proton, and the methyl ester protons.

    • ¹³C NMR: Should show the expected number of signals corresponding to the carbon atoms in the molecule, including the carbonyl carbon of the ester and the carbons of the thiophene and dichlorophenyl rings.

    • Mass Spectrometry: The molecular ion peak in the mass spectrum should correspond to the calculated molecular weight of the product (C₁₂H₉Cl₂NO₂S).

Conclusion and Future Perspectives

The Gewald reaction provides a robust and efficient pathway for the synthesis of this compound. A thorough understanding of the reaction mechanism, from the initial Knoevenagel condensation to the final Thorpe-Ziegler cyclization and aromatization, is crucial for optimizing reaction conditions and extending the methodology to other substituted 2-aminothiophenes. The title compound and its derivatives continue to be of high interest in drug discovery, serving as valuable scaffolds for the development of new therapeutic agents. Future research may focus on developing greener and more sustainable modifications of the Gewald reaction, such as using alternative solvents or catalysts.

References

  • Sharma, J., & Champagne, P. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry, 89(13), 9609–9619. [Link]

  • ACS Publications. (n.d.). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur | The Journal of Organic Chemistry. Retrieved from [Link]

  • Sharma, J., & Champagne, P. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. J Org Chem, 89(13), 9609-9619. [Link]

  • Sharma, J., & Champagne, P. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. [Link]

  • Puterova, Z., et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc, 2010(1), 209-246. [Link]

  • Semantic Scholar. (n.d.). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Retrieved from [Link]

  • Gomaa, A. M., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. RSC Advances, 12(38), 24653–24675. [Link]

  • Liang, F., et al. (2013). A facile one-pot ultrasound-irradiated synthesis of 2-aminothiophenes in aqueous media. Molecules, 18(6), 6858-6867. [Link]

  • Wikipedia. (n.d.). Thorpe reaction. Retrieved from [Link]

  • Organic Chemistry. (2021, October 19). Thorpe-Ziegler Reaction Mechanism. YouTube. [Link]

  • Puterova, Z., et al. (2010). Gewald reaction: Synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc, 2010(1), 209-246. [Link]

  • L.S.College, Muzaffarpur. (2020, September 24). Thorpe reaction. [Link]

Sources

The Versatile Building Block: Methyl 2-amino-4-(2,4-dichlorophenyl)thiophene-3-carboxylate in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Gateway to Privileged Heterocyclic Scaffolds

In the landscape of medicinal chemistry and drug discovery, the strategic design and synthesis of novel heterocyclic compounds remain a cornerstone of innovation. Among the myriad of synthetic intermediates, Methyl 2-amino-4-(2,4-dichlorophenyl)thiophene-3-carboxylate stands out as a highly versatile and valuable building block. Its unique structural features, namely the reactive 2-amino group and the adjacent ester functionality on a thiophene core, provide a facile entry point to a diverse range of fused heterocyclic systems. This is particularly true for the synthesis of thieno[2,3-d]pyrimidines, a class of compounds recognized as a "privileged scaffold" due to their wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties[1]. The thieno[2,3-d]pyrimidine core is a bioisostere of purine, a fundamental component of DNA and RNA, which contributes to its ability to interact with various biological targets[1]. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the synthesis and utilization of this compound in the construction of medicinally relevant compounds.

Core Synthesis: The Gewald Reaction

The primary and most efficient method for the synthesis of polysubstituted 2-aminothiophenes, including the title compound, is the Gewald reaction[2][3][4]. This one-pot, multi-component reaction involves the condensation of a ketone or aldehyde, an activated nitrile (such as a cyanoester), and elemental sulfur in the presence of a basic catalyst[2][3]. The reaction proceeds through an initial Knoevenagel condensation, followed by the addition of sulfur and subsequent ring closure to afford the highly functionalized thiophene ring[2].

Mechanistic Insight into the Gewald Reaction

The mechanism of the Gewald reaction is a well-studied process. It commences with a base-catalyzed Knoevenagel condensation between the ketone (2,4-dichloroacetophenone in this case) and the α-cyanoester (methyl cyanoacetate). This is followed by the addition of elemental sulfur to the resulting α,β-unsaturated nitrile. The final step involves an intramolecular cyclization and tautomerization to yield the stable 2-aminothiophene product[2].

Gewald_Mechanism cluster_0 Knoevenagel Condensation cluster_1 Sulfur Addition & Cyclization Ketone 2,4-Dichloro- acetophenone Intermediate_A α,β-Unsaturated Nitrile Ketone->Intermediate_A + Cyanoester (Base) Cyanoester Methyl Cyanoacetate Cyanoester->Intermediate_A Intermediate_B Thiolate Intermediate Intermediate_A->Intermediate_B + Sulfur Sulfur Elemental Sulfur (S8) Sulfur->Intermediate_B Product Methyl 2-amino-4-(2,4-dichloro- phenyl)thiophene-3-carboxylate Intermediate_B->Product Intramolecular Cyclization & Tautomerization

Caption: A simplified workflow of the Gewald reaction mechanism.

Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure based on established methodologies for the Gewald reaction[5][6][7].

Materials:

  • 2,4-Dichloroacetophenone

  • Methyl cyanoacetate

  • Elemental sulfur

  • Morpholine or another suitable base (e.g., triethylamine, diethylamine)[5][8]

  • Ethanol or Methanol

  • Ice bath

  • Stirring apparatus and heating mantle

  • Filtration apparatus

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4-dichloroacetophenone (1 equivalent) and methyl cyanoacetate (1 equivalent) in ethanol.

  • To this solution, add elemental sulfur (1.1 equivalents).

  • While stirring, slowly add morpholine (0.5 equivalents) dropwise to the reaction mixture. An exothermic reaction may be observed.

  • After the addition of the base is complete, heat the reaction mixture to a gentle reflux (around 45-50 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature, and then place it in an ice bath to facilitate precipitation of the product.

  • Collect the precipitated solid by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials and impurities.

  • The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or methanol, to yield the desired this compound as a crystalline solid.

Reactant Molar Ratio Notes
2,4-Dichloroacetophenone1
Methyl cyanoacetate1
Elemental Sulfur1.1A slight excess ensures complete reaction.
Morpholine0.5Acts as a basic catalyst.

Table 1: Stoichiometry for the Gewald Synthesis.

Application in Heterocyclic Synthesis: Construction of Thieno[2,3-d]pyrimidines

The synthesized this compound is an excellent precursor for the synthesis of thieno[2,3-d]pyrimidines. The 2-amino group can act as a binucleophile, reacting with various electrophilic reagents to construct the fused pyrimidine ring. A common and effective method involves a cyclocondensation reaction with formamide or a similar one-carbon synthon[9].

Mechanistic Insight: Thieno[2,3-d]pyrimidine Formation

The formation of the thieno[2,3-d]pyrimidine ring from a 2-aminothiophene-3-carboxylate typically involves the reaction with a source of a one-carbon unit, such as formamide. The reaction proceeds through the initial formation of an N-formyl intermediate, followed by an intramolecular cyclization via the attack of the ester carbonyl group by the formyl nitrogen. Subsequent dehydration leads to the formation of the aromatic pyrimidine ring.

Thienopyrimidine_Formation Start Methyl 2-amino-4-(2,4-dichloro- phenyl)thiophene-3-carboxylate Intermediate_C N-Formyl Intermediate Start->Intermediate_C + Formamide (High Temperature) Intermediate_D Cyclized Intermediate Intermediate_C->Intermediate_D Intramolecular Cyclization Final_Product 4-Hydroxy-6-(2,4-dichlorophenyl)- thieno[2,3-d]pyrimidine Intermediate_D->Final_Product Dehydration

Caption: Reaction scheme for the synthesis of a thieno[2,3-d]pyrimidine derivative.

Experimental Protocol: Synthesis of 6-(2,4-dichlorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one

This protocol is a representative procedure for the cyclization of this compound to a thieno[2,3-d]pyrimidine derivative[9][10].

Materials:

  • This compound

  • Formamide

  • Heating apparatus with temperature control

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • Place this compound (1 equivalent) in a round-bottom flask.

  • Add an excess of formamide (e.g., 10-20 equivalents).

  • Heat the reaction mixture with stirring to a high temperature (typically 150-180 °C) and maintain for several hours. The progress of the reaction can be monitored by TLC.

  • After the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling.

  • Add water to the reaction mixture to precipitate the product completely.

  • Collect the solid product by vacuum filtration and wash thoroughly with water to remove the excess formamide.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid, or DMF/water) to afford 6-(2,4-dichlorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one.

Further Functionalization and Drug Development Potential

The resulting thieno[2,3-d]pyrimidin-4(3H)-one is a versatile intermediate in its own right. The hydroxyl group at the 4-position can be converted to a chloro group using reagents like phosphorus oxychloride (POCl₃)[11]. This 4-chloro-thieno[2,3-d]pyrimidine is then amenable to nucleophilic substitution reactions with various amines, alcohols, and thiols, allowing for the introduction of a wide range of substituents and the generation of diverse compound libraries for biological screening[11][12]. This strategy has been successfully employed in the development of numerous biologically active molecules, including kinase inhibitors and other therapeutic agents[10].

Conclusion

This compound is a cornerstone intermediate in the synthesis of medicinally important thieno[2,3-d]pyrimidines and other fused heterocyclic systems. The robust and efficient Gewald reaction provides a reliable route to this key building block. Subsequent cyclization and functionalization strategies open up a vast chemical space for the exploration of new therapeutic agents. The protocols and mechanistic insights provided in this application note are intended to empower researchers in their efforts to design and synthesize novel compounds with potential applications in drug discovery and development.

References

  • Guo, T., et al. (2022). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of Chemistry, 2022, 1-10. [Link]

  • SciELO. (2022). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. SciELO. [Link]

  • El-Gazzar, A. B. A., et al. (2007). Synthesis and biological evaluation of thieno[2,3-d]pyrimidine derivatives for anti-inflammatory, analgesic and ulcerogenic activity. Acta Pharmaceutica, 57(4), 395-411. [Link]

  • Semantic Scholar. (2017). Synthesis of N-methylthieno [2, 3-d] Pyrimidin-4-amine Thienopyrimidine. Semantic Scholar. [Link]

  • Elsevier. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & Medicinal Chemistry, 27(10), 115033. [Link]

  • ResearchGate. (2014). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. ResearchGate. [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (2020). The synthesis, transformations and biological activity of thieno[2,3-d]pyrimidine derivatives with the carboxylic groups as the substituents in the pyrimidine ring. Journal of Organic and Pharmaceutical Chemistry. [Link]

  • Longdom Publishing. (n.d.). Synthesis, Structural Elucidation of Novel Thieno [2,3-d] Pyrimid. Longdom Publishing. [Link]

  • ResearchGate. (2001). Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. ResearchGate. [Link]

  • ResearchGate. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ResearchGate. [Link]

  • Organic Syntheses. (n.d.). Procedure. Organic Syntheses. [Link]

  • Wikipedia. (n.d.). Gewald reaction. Wikipedia. [Link]

  • Organic Chemistry Portal. (n.d.). Gewald Reaction. Organic Chemistry Portal. [Link]

  • Semantic Scholar. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar. [Link]

  • MDPI. (2022). Thienopyrimidine. MDPI. [Link]

  • National Institutes of Health. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. National Institutes of Health. [Link]

  • ResearchGate. (n.d.). Direct arylation of methyl 3-amino-4-methylthiophene-2-carboxylate with... ResearchGate. [Link]

  • ResearchGate. (2015). Synthesis, cytotoxicity and toxicity of thieno[2,3-d]pyrimidine derivatives derived from 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene. ResearchGate. [Link]

  • National Institutes of Health. (n.d.). Synthesis and Aminomethylation of 2-Amino-4-(2-chlorophenyl)-6-(dicyanomethyl)-1,4-dihydropyridine-3,5-dicarbonitrile N-Methylmorpholinium Salt. National Institutes of Health. [Link]

  • Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses. [Link]

  • ResearchGate. (n.d.). General methodology for synthesis of 3-amino-4-methylthiophene-2-acylcarbohydrazones 8a-t. Reagents and Conditions. ResearchGate. [Link]

  • MDPI. (2003). 2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate. MDPI. [Link]

Sources

"derivatization of Methyl 2-amino-4-(2,4-dichlorophenyl)thiophene-3-carboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Derivatization of Methyl 2-amino-4-(2,4-dichlorophenyl)thiophene-3-carboxylate for Drug Discovery

Authored by a Senior Application Scientist

Introduction

The 2-aminothiophene scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous pharmacologically active compounds.[1] this compound is a highly functionalized member of this class, serving as a versatile building block for the synthesis of novel therapeutic agents.[2][3] Its intrinsic structure, featuring a nucleophilic amino group, an ester moiety, and an activated thiophene ring, offers multiple avenues for chemical modification. The derivatization of this core molecule is a critical strategy for modulating its physicochemical properties, biological activity, and pharmacokinetic profile, leading to the development of new drug candidates with potential applications as antimicrobial, anti-inflammatory, and anticancer agents.[4][5][6]

This document provides detailed application notes and step-by-step protocols for the key derivatization reactions of this compound, designed for researchers and scientists in the field of drug development. The protocols are presented with an emphasis on the rationale behind experimental choices to ensure reproducibility and facilitate further exploration.

Chemical Reactivity Analysis of the Core Moiety

The synthetic utility of this compound stems from its distinct reactive sites. Understanding the reactivity of these sites is fundamental to designing successful derivatization strategies.

  • C2-Amino Group: This primary amine is the most prominent nucleophilic center of the molecule. It readily participates in reactions with a wide array of electrophiles, including acylating agents, aldehydes, ketones, isocyanates, and isothiocyanates.[2]

  • C3-Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted into amides through aminolysis, providing another handle for modification.

  • C5-Position of the Thiophene Ring: The thiophene ring is electron-rich and susceptible to electrophilic aromatic substitution. The C2-amino group is an activating group, directing substitution to the C5 position, which is the most nucleophilic carbon on the ring.[2][7]

Reactive_Sites cluster_main molecule molecule Ester_label C3-Ester Group (Hydrolysis/Aminolysis) Ester_label:s->molecule:n C5_label C5-Position (Electrophilic Substitution) C5_label:w->molecule:e N_label N_label N_label:e->molecule:w

Figure 1: Key reactive sites on the core thiophene scaffold.

Application Protocols for Derivatization

The following protocols detail common and effective methods for modifying the title compound. Each protocol includes the underlying chemical principle, a discussion of the experimental design, and a step-by-step methodology.

Protocol 1: N-Acylation of the 2-Amino Group

Principle: This reaction involves the formation of an amide bond by treating the C2-amino group with an acylating agent, such as an acyl chloride or anhydride. N-acylation is a fundamental transformation used to introduce diverse substituents, which can significantly alter the compound's biological activity and solubility.

Causality & Experimental Design: The reaction requires a base, typically a tertiary amine like triethylamine (TEA) or pyridine. The base serves a crucial dual purpose: it acts as a scavenger for the acidic byproduct (e.g., HCl) generated during the reaction, preventing protonation of the starting amine and driving the reaction to completion.[8] Anhydrous aprotic solvents like 1,4-dioxane, dichloromethane (DCM), or tetrahydrofuran (THF) are preferred to prevent hydrolysis of the highly reactive acylating agent. The reaction is often initiated at 0°C to control the initial exothermic reaction before being allowed to proceed at room temperature.

N_Acylation_Workflow Workflow for N-Acylation Start Dissolve Thiophene & TEA in Anhydrous Dioxane Add_Acyl Cool to 0°C. Add Acyl Chloride Dropwise Start->Add_Acyl Inert Atmosphere React Stir at Room Temp. (Monitor by TLC) Add_Acyl->React Workup Quench Reaction. Extract with Ethyl Acetate React->Workup Reaction Complete Purify Wash, Dry, Concentrate. Purify by Recrystallization Workup->Purify Product Characterize N-Acyl Product (NMR, MS, IR) Purify->Product

Figure 2: General experimental workflow for N-acylation.

Detailed Step-by-Step Protocol:

  • Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous 1,4-dioxane (approx. 10 mL per mmol of substrate).

  • Base Addition: Add triethylamine (1.2 eq) to the solution and stir for 5 minutes.

  • Acylation: Cool the mixture to 0°C in an ice bath. Add the desired acyl chloride (e.g., acetyl chloride or benzoyl chloride, 1.1 eq) dropwise via a syringe over 10 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).[8]

  • Work-up: Upon completion, pour the reaction mixture into cold water and extract the product with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Isolation: Purify the resulting crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure N-acyl derivative.

  • Characterization: Confirm the structure using NMR (disappearance of NH₂ protons, appearance of a single NH proton and signals for the new acyl group), Mass Spectrometry (MS) for molecular weight confirmation, and IR spectroscopy (appearance of amide C=O stretch).

Protocol 2: Condensation with Aromatic Aldehydes to Synthesize Thieno[2,3-d]pyrimidines

Principle: This is a cyclocondensation reaction where the 2-aminothiophene derivative reacts with an aldehyde. The initial step is the formation of a Schiff base (imine), which then undergoes an intramolecular cyclization and subsequent aromatization (often via oxidation or elimination) to form a fused thieno[2,3-d]pyrimidine ring system. These heterocyclic systems are of great interest in medicinal chemistry.[2][3]

Causality & Experimental Design: The reaction is typically catalyzed by a small amount of acid (e.g., HCl, acetic acid) or base. An acid catalyst protonates the aldehyde's carbonyl oxygen, making the carbonyl carbon more electrophilic for the attack by the amino group. The reaction is usually performed at elevated temperatures (reflux) to drive the condensation and cyclization steps, which involve the removal of water.[4] Dimethylformamide (DMF) is a common solvent as its high boiling point is suitable for reflux conditions.

Thienopyrimidine_Synthesis Workflow for Thienopyrimidine Synthesis Start Dissolve Thiophene & Aldehyde in Dry DMF Add_Cat Add Catalyst (e.g., 2-3 drops conc. HCl) Start->Add_Cat React Reflux for 3-6 hours (Monitor by TLC) Add_Cat->React Heat Isolate Cool to Room Temp. Pour into Crushed Ice React->Isolate Reaction Complete Purify Filter Precipitate. Wash with Water Isolate->Purify Product Recrystallize from Ethanol & Characterize Product Purify->Product

Figure 3: General workflow for thieno[2,3-d]pyrimidine synthesis.

Detailed Step-by-Step Protocol:

  • Preparation: Combine equimolar amounts (1.0 eq each) of this compound and the chosen aromatic aldehyde in a round-bottom flask.

  • Solvent and Catalyst: Add dry Dimethylformamide (DMF, approx. 15 mL per mmol of substrate) and a catalytic amount of concentrated hydrochloric acid (2-3 drops).[4]

  • Reaction: Fit the flask with a reflux condenser and heat the mixture at reflux (typically 120-150°C) for 3-6 hours. Monitor the reaction's progress by TLC.

  • Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Pour the solution slowly into a beaker containing crushed ice with stirring.[4]

  • Purification: Collect the resulting precipitate by vacuum filtration. Wash the solid thoroughly with cold water to remove residual DMF and catalyst.

  • Drying and Characterization: Dry the product, then recrystallize from a suitable solvent like ethanol. Characterize the final thieno[2,3-d]pyrimidine derivative by NMR, MS, and IR to confirm the formation of the fused ring system.

Summary of Derivatization Strategies

The versatility of the title compound allows for a broad range of chemical modifications. The table below summarizes the key transformations discussed.

Reaction Type Key Reagents Functional Group Modified Product Class Purpose/Application
N-Acylation Acyl Halides, Anhydrides, Base (TEA)C2-AminoN-Acyl Thiophene DerivativesIntroduce diverse side chains, modulate lipophilicity and H-bonding.
Cyclocondensation Aldehydes, Acid/Base CatalystC2-Amino & C3-Ester (participation)Thieno[2,3-d]pyrimidinesConstruct complex heterocyclic systems with known pharmacological value.[2]
Thiourea Formation IsothiocyanatesC2-AminoThienyl-Thiourea DerivativesSynthesize compounds with potential antimicrobial and anticancer activities.

Conclusion

This compound is a powerful scaffold for the generation of diverse chemical libraries. The protocols outlined in this guide for N-acylation and cyclocondensation represent robust and reproducible methods for its derivatization. By understanding the chemical principles behind these transformations, researchers can effectively utilize this building block to develop novel molecules with tailored pharmacological profiles, accelerating the process of drug discovery and development.

References

  • Gouda, M. A., et al. (2011). Chemistry of 2-aminothiophene-3-carboxamide and related compounds. TÜBİTAK Academic Journals. Available at: [Link]

  • Buchstaller, H.-P., et al. (2000). Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction.
  • Fouad, M., et al. (2019). Ethyl 2-Aminothiophene-3-Carboxylates in the Synthesis of Isomeric Thienopyridines. Journal of Heterocyclic Chemistry.
  • Gouda, M. A., et al. (2011). ChemInform Abstract: Chemistry of 2-Aminothiophene-3-carboxamide and Related Compounds. ResearchGate. Available at: [Link]

  • Unknown. (n.d.). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. International Journal of Pharmacy and Biological Sciences. Available at: [Link]

  • Arora, R., et al. (2021).
  • Ahmad, I., et al. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Institutes of Health. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. National Institutes of Health. Available at: [Link]

  • Unknown. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiophene. Pharmaguideline. Available at: [Link]

  • Unknown. (n.d.). Condensation reactions in thiophene synthesis. ResearchGate. Available at: [Link]

  • de Oliveira, R. S., et al. (2018). Synthesis, X-ray Diffraction Study and Pharmacological Evaluation of 3-amino-4-methylthiophene-2-acylcarbohydrazones. PubMed. Available at: [Link]

Sources

Application Notes & Protocols: Amide Coupling Reactions with Methyl 2-amino-4-(2,4-dichlorophenyl)thiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 2-Aminothiophene Scaffold

The 2-aminothiophene motif is a privileged scaffold in medicinal chemistry and drug discovery.[1][2] Its unique structural and electronic properties allow it to serve as a versatile synthon for a vast array of biologically active molecules, including potent inhibitors and modulators of various therapeutic targets.[3][4] Compounds derived from this core have demonstrated a wide spectrum of pharmacological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.[3][5]

Methyl 2-amino-4-(2,4-dichlorophenyl)thiophene-3-carboxylate is a highly functionalized building block within this class. The presence of the amine, the methyl ester, and the dichlorophenyl group provides multiple points for diversification, making it an exceptionally valuable starting material for generating compound libraries in drug development programs.

This guide focuses on one of the most fundamental and frequently employed transformations in medicinal chemistry: the formation of an amide bond.[6] We will provide a detailed analysis of the substrate's reactivity and present robust protocols for its coupling with various carboxylic acids, addressing the specific challenges posed by its electronic nature.

Substrate Analysis: Understanding the Reactivity of this compound

Successful amide coupling hinges on the nucleophilicity of the amine partner. The primary amine at the C2 position of the thiophene ring in our substrate is analogous to an aniline. However, its reactivity is significantly modulated by the surrounding functionalities:

  • Electron-Withdrawing Ester: The methyl carboxylate group at the C3 position is strongly electron-withdrawing, delocalizing the lone pair of the adjacent amino group and thereby reducing its nucleophilicity.

  • Aromatic System: The thiophene ring itself influences the electron density.

  • Steric Hindrance: While not extreme, the adjacent ester and the C4-aryl substituent can introduce some steric hindrance that may slow down the coupling reaction with bulky carboxylic acids.

Consequently, this substrate should be treated as an electron-deficient amine . Standard amide coupling conditions that work well for simple aliphatic amines may be sluggish or fail entirely, leading to low yields and the recovery of unreacted starting material.[6][7] Therefore, the choice of coupling reagent and reaction conditions is critical for achieving efficient and clean amide bond formation.

Selecting an Appropriate Coupling Strategy

Several strategies can be employed to form an amide bond with this substrate. The choice depends on the scale of the reaction, the nature of the carboxylic acid, cost considerations, and the desired purity of the final product.

Strategy 1: Uronium/Aminium Salt-Based Reagents (e.g., HATU)

For challenging substrates like electron-deficient amines, uronium salt-based reagents are often the first choice.[7][8] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective coupling reagent that generates a very reactive OAt-active ester intermediate, which is more susceptible to attack by weakly nucleophilic amines.[8]

Strategy 2: Carbodiimide-Based Reagents (e.g., EDC with HOBt)

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a common and cost-effective coupling reagent.[6] It activates the carboxylic acid to form an O-acylisourea intermediate. This intermediate is prone to racemization and can rearrange into an unreactive N-acylurea. To mitigate these side reactions and improve efficiency, an additive like HOBt (1-Hydroxybenzotriazole) is almost always included.[8][9] HOBt traps the O-acylisourea to form a more stable and reactive HOBt-ester.[8] While less potent than HATU, this method can be effective, sometimes requiring elevated temperatures or longer reaction times.

Strategy 3: Acyl Halide Intermediates

The most reactive form of a carboxylic acid is its corresponding acyl chloride. This can be prepared by treating the carboxylic acid with reagents like oxalyl chloride or thionyl chloride.[10][] The resulting acyl chloride is then reacted with the aminothiophene, typically in the presence of a non-nucleophilic base. This method is robust but can be harsh and may not be suitable for sensitive substrates. A milder alternative is the in-situ generation of the acid chloride using reagents like Ghosez's reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine), which operates under neutral conditions.[12][13]

Data Presentation: Comparison of Coupling Protocols

ParameterProtocol 1: HATU CouplingProtocol 2: EDC/HOBt CouplingProtocol 3: Acyl Chloride
Reagents Carboxylic Acid, HATU, DIPEACarboxylic Acid, EDC·HCl, HOBt, DIPEA/TEACarboxylic Acid, Oxalyl Chloride/SOCl₂, DIPEA/Pyridine
Reactivity Very HighModerate to HighHighest
Key Intermediate OAt-Active EsterHOBt-Active EsterAcyl Chloride
Typical Solvents DMF, NMP, DCMDMF, DCMDCM, THF
Temperature 0 °C to Room Temperature0 °C to 40 °C-20 °C to Room Temperature
Pros High efficiency for difficult couplings, fast reactions, low racemization.[8][14]Cost-effective, water-soluble urea byproduct (easy workup).[15]Very effective for unreactive amines, no coupling reagent byproducts.[]
Cons Higher cost, potential for side reaction with the coupling reagent itself.Slower for electron-deficient amines, potential for N-acylurea formation.[9]Harsh conditions for acid chloride formation, requires an extra step, potential for side reactions.[10]

Experimental Protocols & Methodologies

General Workflow for Amide Coupling

Below is a general workflow diagram applicable to most amide coupling reactions.

G cluster_prep Preparation cluster_activation Activation & Coupling cluster_workup Workup & Purification reagents Combine Carboxylic Acid (1 eq) and Aminothiophene (1-1.2 eq) in Anhydrous Solvent add_reagents Add Base (e.g., DIPEA, 2-3 eq) Cool to 0 °C reagents->add_reagents Step 1 add_coupler Add Coupling Reagent (e.g., HATU or EDC/HOBt, 1.1-1.5 eq) add_reagents->add_coupler Step 2 react Stir at 0 °C to RT Monitor by TLC / LC-MS add_coupler->react Step 3 quench Quench Reaction (e.g., with water or sat. NH4Cl) react->quench Step 4 extract Liquid-Liquid Extraction (e.g., EtOAc / water) quench->extract Step 5 wash Wash Organic Layer (aq. acid, aq. base, brine) extract->wash Step 6 purify Dry, Concentrate & Purify (Column Chromatography) wash->purify Step 7

Caption: General experimental workflow for amide bond formation.

Protocol 1: HATU-Mediated Amide Coupling (Recommended for High Efficiency)

This protocol is highly recommended for coupling with this compound due to its high efficiency with electron-deficient amines.[7]

Materials:

  • This compound (1.0 equiv)

  • Carboxylic Acid (1.1 equiv)

  • HATU (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard workup and purification reagents (Ethyl Acetate, 1M HCl, sat. NaHCO₃, brine, MgSO₄, silica gel)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.1 equiv) and this compound (1.0 equiv).

  • Dissolve the solids in anhydrous DMF (approx. 0.1 M concentration relative to the aminothiophene).

  • Add HATU (1.2 equiv) to the solution and stir for 5 minutes at room temperature.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add DIPEA (3.0 equiv) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the aminothiophene is consumed.

  • Once complete, pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers and wash sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to afford the pure amide product.

G cluster_mech Mechanism of HATU-Mediated Coupling RCOOH R-COOH ActiveEster OAt-Active Ester (Highly Reactive) RCOOH->ActiveEster + HATU, -H⁺ HATU HATU DIPEA1 Base (DIPEA) Amide Amide Product ActiveEster->Amide + Ar-NH₂ TMU TMU (byproduct) Amine Ar-NH₂ HOAt HOAt (regenerated)

Caption: Simplified mechanism of HATU-mediated amide coupling.

Protocol 2: EDC/HOBt-Mediated Amide Coupling (Cost-Effective Method)

This is a more economical approach but may require optimization (e.g., gentle heating) to achieve full conversion.

Materials:

  • This compound (1.0 equiv)

  • Carboxylic Acid (1.1 equiv)

  • EDC·HCl (1.5 equiv)

  • HOBt (1.2 equiv)

  • DIPEA or Triethylamine (TEA) (3.0 equiv)

  • Anhydrous Dichloromethane (DCM) or DMF

  • Standard workup and purification reagents

Procedure:

  • To a dry round-bottom flask, add the carboxylic acid (1.1 equiv), HOBt (1.2 equiv), and this compound (1.0 equiv).

  • Dissolve the mixture in anhydrous DCM or DMF.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add EDC·HCl (1.5 equiv) portion-wise to the reaction mixture.

  • Add DIPEA or TEA (3.0 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. If the reaction is sluggish, it can be gently heated to 40 °C. Monitor progress by TLC or LC-MS.

  • For workup, if using DCM, wash the reaction mixture directly as described in steps 8-9 of Protocol 1. If using DMF, perform an aqueous extractive workup as described in steps 7-9 of Protocol 1.[15]

  • Dry, concentrate, and purify the crude product by flash column chromatography. The urea byproduct from EDC is water-soluble and should be largely removed during the aqueous washes.[15]

G cluster_mech Mechanism of EDC/HOBt-Mediated Coupling RCOOH R-COOH OAcylo O-Acylisourea (Unstable) RCOOH->OAcylo + EDC EDC EDC HOBtEster HOBt-Active Ester OAcylo->HOBtEster + HOBt HOBt HOBt EDU EDU (byproduct) Amide Amide Product HOBtEster->Amide + Ar-NH₂ (- HOBt) Amine Ar-NH₂

Caption: Simplified mechanism of EDC/HOBt-mediated amide coupling.

Troubleshooting and Field-Proven Insights

  • Low or No Conversion: This is the most common issue, stemming from the low nucleophilicity of the amine.

    • Solution: Switch from EDC/HOBt to a more powerful reagent like HATU. If using EDC/HOBt, try increasing the temperature to 40-50 °C. Ensure all reagents are fresh and solvents are strictly anhydrous.

  • Messy Reaction Profile (TLC/LC-MS):

    • Cause: Could be due to side reactions of the activated ester or degradation.

    • Solution: Ensure the order of addition is correct. It can be beneficial to "pre-activate" the carboxylic acid with the coupling reagent and base for 15-30 minutes before adding the aminothiophene solution.[16] This minimizes the time the sensitive amine is exposed to the coupling reagents.

  • Difficulty Removing Byproducts:

    • EDC: The urea byproduct is water-soluble. Thorough aqueous washes are usually sufficient. If it persists, a dilute acid wash (e.g., 1M HCl or 10% citric acid) will protonate it and enhance its aqueous solubility.[15]

    • HATU/HOBt: These and their byproducts can sometimes be tricky to remove via chromatography. Washing with 1M HCl helps remove basic impurities, while a wash with saturated NaHCO₃ removes acidic species like HOBt or HOAt.

References

  • Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery. (2022). PubMed. [Link]

  • APPLICATIONS SUBSTITUTED 2-AMINOTHIOPHENES IN DRUG DESIGN. (n.d.). Semantic Scholar. [Link]

  • An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2- Aminothiophene Derivatives. (2022). Journal of Pharmaceutical Negative Results. [Link]

  • Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery. (2022). ResearchGate. [Link]

  • (PDF) Applications substituted 2-aminothiophenes in drug design. (2009). ResearchGate. [Link]

  • Ghosez's Reagent. (n.d.). Eburon Organics. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2010). PMC - NIH. [Link]

  • Synthesis of Natural and Unnatural Cyclooligomeric Depsipeptides Enabled by Flow Chemistry. (2016). PMC. [Link]

  • Studies on 2-Aminothiophenes: Synthesis, Transformations, and Biological Evaluation of Functionally-Substituted Thiophenes and Their Fused Derivatives. (2010). Taylor & Francis Online. [Link]

  • Acid-Amine Coupling using EDCI. (n.d.). Organic Synthesis. [Link]

  • An improved method of amide synthesis using acyl chlorides. (2018). ResearchGate. [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (2015). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Amine to Amide (EDC + HOBt). (n.d.). Common Organic Chemistry. [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (2015). University of Southern Denmark. [Link]

  • Scientific Letter. (n.d.). Atlanchim Pharma. [Link]

  • Coupling Reagents. (n.d.). Aapptec Peptides. [Link]

  • A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. (2015). ResearchGate. [Link]

  • Synthesis of amides from acid chlorides and amines in the bio-based solvent Cyrene. (2018). Green Chemistry (RSC Publishing). [Link]

  • synthesis of amides from acid chlorides. (2019). YouTube. [Link]

  • (PDF) ChemInform Abstract: Chemistry of 2-Aminothiophene-3-carboxamide and Related Compounds. (2010). ResearchGate. [Link]

  • Amide Synthesis. (n.d.). Fisher Scientific. [Link]

  • EDC-HOBt Amide coupling workup help. (2024). Reddit. [Link]

  • An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2- Aminothiophene Derivatives. (2022). Journal of Pharmaceutical Negative Results. [Link]

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Application Notes and Protocols: Methyl 2-amino-4-(2,4-dichlorophenyl)thiophene-3-carboxylate in Antibacterial Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antibacterial Agents

The rise of multidrug-resistant (MDR) bacteria presents a formidable challenge to global health. The diminishing efficacy of existing antibiotics necessitates the urgent discovery and development of novel antibacterial agents with new mechanisms of action.[1] Thiophene derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a wide range of pharmacological activities, including antibacterial properties.[2][3] This document provides a detailed guide for researchers on the application of a specific thiophene derivative, Methyl 2-amino-4-(2,4-dichlorophenyl)thiophene-3-carboxylate, as a scaffold for antibacterial drug discovery.

This guide will delve into the potential mechanisms of action, provide detailed protocols for in vitro antibacterial screening, and discuss avenues for further development. The methodologies described herein are based on established practices in the field of antibacterial research and are designed to be adaptable for the evaluation of other novel chemical entities.

Proposed Mechanism of Action: Targeting Bacterial Cell Division

While the precise mechanism of this compound is a subject for empirical determination, evidence from structurally related thiophenyl-pyrimidine derivatives suggests a compelling target: the inhibition of the Filamenting temperature-sensitive mutant Z (FtsZ) protein.[1] FtsZ is a crucial bacterial cytoskeletal protein that polymerizes to form the Z-ring, a structure essential for bacterial cell division.[1]

Causality of Targeting FtsZ:

  • Essential for Viability: FtsZ is highly conserved across a broad spectrum of bacterial species and is indispensable for their proliferation.

  • Novelty of Target: FtsZ represents a relatively underexploited target for antibacterial drugs, potentially circumventing existing resistance mechanisms.

  • Bactericidal Effect: Inhibition of FtsZ polymerization leads to the disruption of cell division, ultimately resulting in bacterial cell death.[1]

The proposed interaction of this compound with FtsZ is hypothesized to disrupt its GTPase activity and dynamic polymerization, leading to the inhibition of Z-ring formation and subsequent blockade of cytokinesis.

Visualizing the Proposed Pathway

G cluster_0 Bacterial Cell cluster_1 Drug Action FtsZ_monomers FtsZ Monomers Z_ring Z-Ring Formation (Septum) FtsZ_monomers->Z_ring Polymerization GTP GTP GTP->FtsZ_monomers binds to Cell_Division Cell Division Z_ring->Cell_Division Compound Methyl 2-amino-4-(2,4-dichlorophenyl) thiophene-3-carboxylate Inhibition Inhibition Compound->Inhibition Inhibition->FtsZ_monomers Prevents Polymerization

Caption: Proposed mechanism of action targeting FtsZ polymerization.

Experimental Protocols: In Vitro Antibacterial Screening

A crucial first step in evaluating a novel compound is to determine its in vitro antibacterial activity. The Minimum Inhibitory Concentration (MIC) assay is a fundamental quantitative method used to assess the potency of an antimicrobial agent against a panel of clinically relevant bacterial strains.[4][5]

Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is a widely accepted method for determining the MIC of a novel antibacterial agent.

1. Preparation of Materials:

  • Bacterial Strains: A panel of Gram-positive (e.g., Staphylococcus aureus ATCC 29213, Enterococcus faecalis ATCC 29212) and Gram-negative (e.g., Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853) bacteria.

  • Growth Media: Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Test Compound: this compound, dissolved in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to create a stock solution.

  • Control Antibiotics: Vancomycin (for Gram-positive) and Gentamicin (for Gram-negative).

  • Equipment: 96-well microtiter plates, multichannel pipettes, incubator, microplate reader.

2. Experimental Procedure:

  • Bacterial Inoculum Preparation:

    • From a fresh agar plate, select 3-5 colonies of the test bacterium and inoculate into a tube of sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution of the Test Compound:

    • Dispense 50 µL of CAMHB into wells 2 through 12 of a 96-well microtiter plate.

    • Add 100 µL of the test compound stock solution (at twice the highest desired final concentration) to well 1.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 50 µL from well 10.

    • Wells 11 and 12 will serve as controls (well 11: growth control, no compound; well 12: sterility control, no bacteria).

  • Inoculation:

    • Add 50 µL of the prepared bacterial inoculum to wells 1 through 11.

    • Well 12 receives 50 µL of sterile CAMHB.

  • Incubation:

    • Cover the microtiter plates and incubate at 35-37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the test compound that completely inhibits visible bacterial growth.

    • Growth can be assessed visually or by using a microplate reader to measure the optical density at 600 nm (OD₆₀₀).

3. Data Interpretation and Validation:

  • Growth Control (Well 11): Should show turbidity, indicating viable bacterial growth.

  • Sterility Control (Well 12): Should remain clear, confirming the sterility of the medium.

  • Reference Antibiotics: The MIC values for the control antibiotics should fall within the expected range for the quality control strains, validating the assay's accuracy.

Experimental Workflow Diagram

G cluster_0 Preparation cluster_1 Assay Setup cluster_2 Incubation & Analysis A Prepare Bacterial Inoculum (0.5 McFarland) D Inoculate wells with Bacterial Suspension A->D B Prepare Compound Stock Solution C Serial Dilution of Compound in 96-well plate B->C C->D E Incubate at 37°C for 18-24 hours D->E F Read MIC (Visual or OD600) E->F

Caption: Workflow for MIC determination by broth microdilution.

Data Presentation: Representative In Vitro Antibacterial Activity

The following table presents hypothetical, yet representative, quantitative data for this compound against a panel of bacterial strains. This data is for illustrative purposes and would be generated through the previously described MIC assay.

CompoundS. aureus (ATCC 29213)E. faecalis (ATCC 29212)E. coli (ATCC 25922)P. aeruginosa (ATCC 27853)
MIC (µg/mL) MIC (µg/mL) MIC (µg/mL) MIC (µg/mL)
This compound 81632>64
Vancomycin 12NANA
Gentamicin NANA24
NA: Not Applicable

Further Research and Development

The initial determination of antibacterial activity is the first step in a comprehensive drug discovery pipeline. Promising results from the MIC assay should be followed by a series of further investigations:

  • Minimum Bactericidal Concentration (MBC) Assay: To determine if the compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).

  • Time-Kill Kinetic Assays: To evaluate the rate at which the compound kills bacteria.[3]

  • Mechanism of Action Studies: To confirm the molecular target (e.g., FtsZ polymerization assays, macromolecular synthesis assays).

  • Cytotoxicity Assays: To assess the toxicity of the compound against mammalian cell lines, ensuring a favorable therapeutic index.

  • Lead Optimization: Structure-activity relationship (SAR) studies to synthesize and screen analogs of the lead compound with improved potency and reduced toxicity.[6]

  • In Vivo Efficacy Studies: Evaluation of the compound's efficacy in animal models of bacterial infection.

Conclusion

This compound represents a promising starting point for the development of novel antibacterial agents. Its thiophene core is a well-established pharmacophore in medicinal chemistry, and the proposed mechanism of targeting FtsZ offers a potential solution to combatting drug-resistant pathogens. The protocols and guidance provided in this document offer a robust framework for the initial in vitro evaluation of this and other novel chemical entities in the critical search for the next generation of antibiotics.

References

  • He, F., et al. (2019). Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative. RSC Advances, 9(18), 10275-10282. [Link]

  • Bari, S. B., et al. (2023). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Frontiers in Microbiology, 14, 1185355. [Link]

  • Guo, X., et al. (2020). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. Aging (Albany NY), 12(15), 15191-15210. [Link]

  • Ogbodo, J. O., et al. (2024). Investigating the antibacterial potential of thiophene derivatives against wound infections: a combined DFT, molecular docking, and ADMET study targeting Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli resistant genes. Journal of Biomolecular Structure and Dynamics, 1-17. [Link]

  • Valgas, C., et al. (2007). Screening methods to determine antibacterial activity of natural products. Brazilian Journal of Microbiology, 38(2), 369-380. [Link]

  • Román, R., et al. (2022). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Cellular and Infection Microbiology, 12, 949439. [Link]

  • ResearchGate. (2022). Activity of the synthesized thiophene derivatives against Gram negative bacteria. ResearchGate. [Link]

  • Frontiers. (2022). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers. [Link]

  • Guo, X., et al. (2020). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. Aging-US. [Link]

  • Wang, Y., et al. (2018). Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives. Molecules, 23(11), 2779. [Link]

  • Metwally, M. A., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Journal of the Iranian Chemical Society, 20(2), 431-451. [Link]

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Application Note: A Guideline for the Synthesis and Evaluation of Novel Anti-inflammatory Agents from a Thiophene Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers and drug development professionals on the synthesis of novel anti-inflammatory agents derived from Methyl 2-amino-4-(2,4-dichlorophenyl)thiophene-3-carboxylate. Thiophene-based compounds are recognized as "privileged structures" in medicinal chemistry, forming the core of several commercial anti-inflammatory drugs.[1][2] This application note details a strategic synthetic modification of the starting thiophene scaffold, focusing on the acylation of the 2-amino group to generate novel amide derivatives. We provide a detailed, step-by-step protocol for the synthesis, purification, and characterization of a representative compound. Furthermore, this guide outlines robust protocols for evaluating the biological activity of these new chemical entities (NCEs), including an in vitro fluorometric assay for Cyclooxygenase-2 (COX-2) inhibition and the widely-used in vivo carrageenan-induced rat paw edema model for acute inflammation.[3][4] The causality behind experimental choices, data analysis, and expected outcomes are thoroughly discussed to ensure scientific integrity and reproducibility.

Introduction: The Rationale for Thiophene-Based Drug Discovery

Inflammation is a complex biological response essential for host defense, but its dysregulation leads to chronic inflammatory diseases such as rheumatoid arthritis and gout, which pose significant public health challenges.[1] Non-steroidal anti-inflammatory drugs (NSAIDs) are the most commonly prescribed treatments, but their use is often limited by severe side effects, primarily gastrointestinal issues stemming from the non-selective inhibition of cyclooxygenase (COX) enzymes.[5] The therapeutic action of NSAIDs comes from inhibiting COX, which exists in two main isoforms: COX-1, a constitutive enzyme responsible for homeostatic functions, and COX-2, an inducible enzyme that is upregulated at sites of inflammation.[5] This distinction has driven the development of selective COX-2 inhibitors to minimize side effects.

The thiophene ring is a versatile heterocyclic scaffold that has been extensively explored in medicinal chemistry for its wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[6] Commercially successful drugs like Tinoridine and Tiaprofenic acid, which are known COX inhibitors, feature a thiophene core, highlighting its importance as a pharmacophore.[7][8]

Our starting material, this compound, is an ideal scaffold for generating a library of potential anti-inflammatory agents. It possesses two key functional groups amenable to chemical modification: a nucleophilic 2-amino group and a 3-carboxylate ester. The presence of amine and ester functionalities has been frequently associated with potent anti-inflammatory activity in thiophene derivatives.[1][2] This guide will focus on the derivatization of the 2-amino group, a common and effective strategy for exploring the structure-activity relationship (SAR) of this compound class.

Overall Experimental Workflow

The process of identifying a novel anti-inflammatory candidate from the starting scaffold follows a logical, multi-stage progression. This involves the chemical synthesis of new derivatives, followed by a hierarchical screening cascade to assess their biological activity, moving from high-throughput in vitro assays to more complex in vivo models.

Figure 1: Overall workflow from synthesis to biological evaluation.

Part 1: Chemical Synthesis & Characterization

Synthetic Strategy: Acylation of the 2-Amino Group

The primary amino group at the C2 position of the thiophene ring is a highly reactive nucleophile, making it an excellent target for modification. Acylation with an acetyl group using acetic anhydride is a straightforward and efficient method to introduce an amide functionality. This modification is synthetically logical because the resulting N-acetyl group can enhance binding to biological targets through hydrogen bonding and can alter the compound's lipophilicity, potentially improving its pharmacokinetic profile.

Figure 2: Reaction scheme for the N-acetylation of the starting material.
Protocol 1: Synthesis of Methyl 2-acetamido-4-(2,4-dichlorophenyl)thiophene-3-carboxylate

Principle: This protocol describes the N-acetylation of the starting aminothiophene. Pyridine is used as a catalyst and to neutralize the acetic acid byproduct formed during the reaction. The reaction is performed under reflux to ensure it proceeds to completion. The product is isolated by precipitation in cold water and purified by recrystallization.

Materials and Reagents:

Reagent Supplier Grade
This compound Commercial >98%
Acetic Anhydride Sigma-Aldrich Reagent Grade
Pyridine Fisher Scientific Anhydrous
Ethanol VWR 95%
Deionized Water In-house Type II

| Ethyl Acetate & Hexane | Commercial | HPLC Grade |

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (e.g., 3.16 g, 10 mmol).

  • Reagent Addition: Add pyridine (15 mL) to dissolve the starting material. To this solution, add acetic anhydride (1.12 mL, 12 mmol) dropwise with stirring.

  • Reaction: Heat the reaction mixture to reflux (approx. 115°C) and maintain for 2-3 hours.

    • Expert Insight: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane:ethyl acetate as the mobile phase. The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates reaction completion.

  • Work-up: After cooling to room temperature, pour the reaction mixture slowly into a beaker containing 100 mL of ice-cold water while stirring vigorously. A solid precipitate will form.

  • Isolation: Filter the solid product using a Büchner funnel, wash thoroughly with cold water to remove residual pyridine and acetic acid, and air dry.

  • Purification: Recrystallize the crude product from ethanol to obtain a pure, crystalline solid.

Characterization and Expected Results:

  • Yield: ~85-90%

  • Melting Point: Determined using a melting point apparatus. A sharp melting point indicates high purity.

  • ¹H-NMR (CDCl₃, 300 MHz): Expected signals would include a singlet for the ester methyl group (~3.9 ppm), a singlet for the acetyl methyl group (~2.3 ppm), aromatic protons in their characteristic regions (~7.3-7.5 ppm), and a singlet for the NH proton (~10.5 ppm).[5]

  • IR (KBr, cm⁻¹): Expect characteristic peaks for N-H stretching (~3300 cm⁻¹), ester C=O stretching (~1680 cm⁻¹), and amide C=O stretching (~1650 cm⁻¹).[5]

  • Mass Spectrometry (MS): The molecular ion peak (M+) corresponding to the product's molecular weight should be observed.

Part 2: Biological Evaluation

Protocol 2: In Vitro COX-2 Inhibition Assay (Fluorometric)

Principle: This assay quantifies the inhibitory potential of the synthesized compound against human recombinant COX-2. The assay measures the peroxidase activity of COX-2, which is coupled to the generation of a fluorescent product from a probe.[9] The rate of fluorescence increase is proportional to COX-2 activity. A reduction in this rate in the presence of the test compound indicates inhibition.

G cluster_workflow COX-2 Assay Workflow prep Prepare Reagents: - Test Compound (NCE) - COX-2 Enzyme - Reaction Mix (Buffer, Probe) plate Plate Setup (96-well): - Add Reaction Mix - Add NCE / Controls prep->plate preincubate Pre-incubation (10 min) Allows inhibitor-enzyme binding plate->preincubate initiate Initiate Reaction: Add Arachidonic Acid preincubate->initiate measure Kinetic Measurement: Read Fluorescence (Ex/Em = 535/587 nm) for 5-10 min initiate->measure analyze Data Analysis: Calculate Rate -> % Inhibition -> IC₅₀ measure->analyze

Figure 3: Workflow for the fluorometric COX-2 inhibition assay.

Materials and Reagents:

Reagent Source Purpose
COX-2 Inhibitor Screening Kit Sigma-Aldrich (MAK399) or similar Provides enzyme, probe, buffer, substrate
Test Compound (NCE) Synthesized (Protocol 1) Inhibitor
Celecoxib Provided in kit Positive Control Inhibitor
DMSO Sigma-Aldrich Solvent for compounds

| 96-well black microplate | Corning | Assay plate |

Procedure:

  • Reagent Preparation: Prepare all reagents according to the kit manufacturer's instructions.[9] Dissolve the test compound and Celecoxib in DMSO to make 10 mM stock solutions. Prepare serial dilutions to obtain a range of test concentrations (e.g., 0.01 µM to 100 µM).

  • Assay Plate Setup: In a 96-well black plate, set up the following wells:

    • Enzyme Control (EC): 80 µL Reaction Mix + 10 µL Assay Buffer.

    • Inhibitor Control (IC): 80 µL Reaction Mix + 10 µL Celecoxib (positive control).

    • Sample Screen (S): 80 µL Reaction Mix + 10 µL of diluted test compound.

  • Pre-incubation: Incubate the plate at 25°C for 10 minutes to allow the inhibitors to bind to the enzyme.[3]

  • Reaction Initiation: Start the reaction by adding 10 µL of Arachidonic Acid solution to all wells simultaneously using a multichannel pipette.

  • Measurement: Immediately begin measuring the fluorescence kinetically in a plate reader (Excitation = 535 nm, Emission = 587 nm) at 25°C for 5-10 minutes.[9]

Data Analysis:

  • Calculate the reaction rate (slope) for each well from the linear portion of the kinetic curve.

  • Calculate the percent inhibition for each concentration of the test compound using the formula: % Inhibition = [(Rate_EC - Rate_S) / Rate_EC] * 100

  • Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration required to inhibit enzyme activity by 50%).

Expected Results:

Compound IC₅₀ (µM)
Synthesized NCE To be determined

| Celecoxib (Control) | ~0.1 - 0.5 µM |

Protocol 3: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Rat Paw Edema)

Principle: This is a standard and highly reproducible model for evaluating acute inflammation.[10] Subplantar injection of carrageenan into a rat's paw elicits a biphasic inflammatory response characterized by edema (swelling).[11] The first phase involves the release of histamine and serotonin, while the second, more prolonged phase (3-5 hours post-injection) is mediated by prostaglandins, making it sensitive to inhibitors of COX enzymes.[4][10] The anti-inflammatory effect of the test compound is quantified by measuring the reduction in paw volume compared to a vehicle-treated control group.

Materials and Reagents:

Item Specification
Wistar rats Male, 150-200 g
Carrageenan (Lambda) 1% w/v suspension in sterile saline
Test Compound (NCE) Suspended in 0.5% Carboxymethyl cellulose (CMC)
Diclofenac Sodium Standard drug, suspended in 0.5% CMC

| Plethysmometer | For measuring paw volume |

Procedure:

  • Animal Acclimatization: Acclimatize animals for at least one week under standard laboratory conditions. Fast animals overnight before the experiment but allow free access to water.

  • Grouping and Dosing: Divide the rats into four groups (n=6 per group):

    • Group I (Control): Receives vehicle (0.5% CMC, p.o.).

    • Group II (Standard): Receives Diclofenac Sodium (e.g., 10 mg/kg, p.o.).

    • Group III (Test): Receives the synthesized NCE (e.g., 20 mg/kg, p.o.).

  • Paw Volume Measurement (Initial): One hour after dosing, measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the 0-hour reading.

  • Induction of Inflammation: Immediately after the initial measurement, inject 0.1 mL of 1% carrageenan suspension into the subplantar region of the right hind paw of each rat.[12]

  • Paw Volume Measurement (Post-Induction): Measure the paw volume again at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Euthanasia: At the end of the experiment, humanely euthanize the animals according to approved institutional guidelines.

Data Analysis:

  • Calculate Edema Volume: For each animal at each time point, calculate the volume of edema by subtracting the initial paw volume (0 hr) from the post-injection paw volume.

  • Calculate Percent Inhibition of Edema: The percentage of inhibition is typically calculated at the 3-hour mark, where the prostaglandin-mediated phase is prominent. Use the formula: % Inhibition = [(Edema_Control - Edema_Test) / Edema_Control] * 100

Expected Results:

Group Dose (mg/kg) Mean Edema Volume (mL) at 3 hr % Inhibition
Control (Vehicle) - ~0.75 ± 0.05 -
Standard (Diclofenac) 10 ~0.30 ± 0.04 ~60%

| Test (NCE) | 20 | To be determined | To be determined |

Concluding Remarks and Future Directions

This application note provides a validated framework for the synthesis and evaluation of novel anti-inflammatory agents based on a 2-aminothiophene scaffold. The protocols are designed to be robust and reproducible, guiding the user from rational chemical synthesis to meaningful biological data. The representative N-acetylated derivative serves as a starting point; further exploration of the structure-activity relationship can be achieved by synthesizing a library of analogues with varying acyl or sulfonyl groups at the 2-amino position. Compounds demonstrating significant in vivo efficacy with a potent in vitro COX-2 IC₅₀ could be considered valuable leads for further preclinical development.

References

  • Bastos, P. F., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Pharmaceuticals (Basel). Available at: [Link][1][2][7]

  • Bastos, P. F., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. PubMed. Available at: [Link][1][2]

  • Parmar, D. R., & Chhabria, M. T. (2016). Novel thiophene derivatives as Anti-inflammatory agents. Journal of Pharmaceutical Science and Bioscientific Research. Available at: [Link][13]

  • ResearchGate. (n.d.). Synthesis and Pharmacological Screening of novel Thiophene derivatives as Antiinflammatory Agents. ResearchGate. Available at: [Link][14]

  • Gondru, R., et al. (2018). Design, synthesis and pharmacological evaluation of novel tetrasubstituted thiophene analogues as anti-inflammatory agents. Taylor & Francis Online. Available at: [Link][5]

  • Bastos, P. F., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. ResearchGate. Available at: [Link][2]

  • Morris, C. J. (2003). Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat. ResearchGate. Available at: [Link][15]

  • Rostom, S. A. F., et al. (2018). Synthesis of New Substituted Thiophene Derivatives and Evaluating their Antibacterial and Antioxidant Activities. Taylor & Francis Online. Available at: [Link][16]

  • Mendonça Junior, F. J. B., et al. (2021). Thiophene-Based Compounds. Encyclopedia MDPI. Available at: [Link][8]

  • OUCI. (n.d.). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. OUCI. Available at: [Link]

  • Miles, L. (2024). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. ResearchGate. Available at: [Link][12]

  • Kumar, R., et al. (2016). Therapeutic importance of synthetic thiophene. PubMed Central. Available at: [Link][6]

  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. Available at: [Link][4]

  • Posadas, I., et al. (2004). Carrageenan-Induced Paw Edema in the Rat and Mouse. Springer Nature Experiments. Available at: [Link][10]

  • Rouzer, C. A., & Marnett, L. J. (2011). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Current Protocols in Pharmacology. Available at: [Link]

  • Rouzer, C. A., & Marnett, L. J. (2011). In vitro assays for cyclooxygenase activity and inhibitor characterization. PubMed. Available at: [Link]

  • Basavarajappa, H., et al. (2022). Synthesis and Anti-Inflammatory Activity of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-Derived NRF2 Activators. UCL Discovery. Available at: [Link]

  • Feitosa, K. B. S., et al. (2022). Inhibition of Carrageenan-Induced Acute Inflammation in Mice by the Microgramma vacciniifolia Frond Lectin (MvFL). MDPI. Available at: [Link][11]

  • Basavarajappa, H., et al. (2022). Synthesis and Anti-Inflammatory Activity of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-Derived NRF2 Activators. PubMed. Available at: [Link]

  • Basavarajappa, H., et al. (2022). Synthesis and Anti-Inflammatory Activity of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-Derived NRF2 Activators. ResearchGate. Available at: [Link]

  • Al-Henhena, N., et al. (2015). In vitro Assessment of Anti-Inflammatory and COX-2 inhibitory action of some medicinal plants. ResearchGate. Available at: [Link]

  • Yurttaş, L., et al. (2014). Synthesis and anti-inflammatory activities of novel 5-(3,4-dichlorophenyl)-3-[(4-substitutedpiperazin-1-yl)methyl]-1,3,4-oxadiaxole-2(3H)-thiones. PubMed. Available at: [Link]

  • Fassihi, A., et al. (2008). Synthesis and analgesic activity of N-arylhydrazone derivatives of mefenamic acid. Medicinal Chemistry Research. Available at: [Link]

  • Khan, I., et al. (2024). Design and evaluation of 2-(4-((2-(2-((2,6-dichloro-3-methylphenyl)amino)benzoyl)hydrazineylidene)methyl)phenoxy)acetic acid as a dual anti-inflammatory and anti-diabetic agent. PubMed. Available at: [Link]

  • Gondru, R., et al. (2019). Synthesis and Biological Evaluation of Novel 2-(4-acetyl-3-methyl- 5-(arylamino) thiophen-2-yl)-3-arylquinazolin-4(3H)-one Derivatives as Potential Anti-inflammatory and Antioxidant Agents. PubMed. Available at: [Link]

Sources

Troubleshooting & Optimization

"common side products in the synthesis of Methyl 2-amino-4-(2,4-dichlorophenyl)thiophene-3-carboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of Methyl 2-amino-4-(2,4-dichlorophenyl)thiophene-3-carboxylate. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to assist researchers, scientists, and drug development professionals in successfully navigating this synthetic procedure. Our focus is on identifying and mitigating the formation of common side products to improve yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the core reaction mechanism for this synthesis?

The synthesis of this compound is achieved via the Gewald reaction . This is a multi-component reaction that involves the condensation of an aldehyde (2,4-dichlorobenzaldehyde) with an α-cyanoester (methyl cyanoacetate) in the presence of elemental sulfur and a base catalyst.[1][2]

The mechanism proceeds in three main stages:

  • Knoevenagel Condensation: The base catalyzes the condensation between 2,4-dichlorobenzaldehyde and methyl cyanoacetate to form an α,β-unsaturated nitrile intermediate, methyl 2-cyano-3-(2,4-dichlorophenyl)acrylate.[1]

  • Sulfur Addition: Elemental sulfur adds to the activated methylene group of the Knoevenagel intermediate. The exact mechanism of this step is complex and may involve polysulfide intermediates.[3][4]

  • Cyclization & Tautomerization: The sulfur-adduct undergoes intramolecular cyclization, followed by tautomerization to yield the stable, aromatic 2-aminothiophene product.[1][4]

Q2: I see multiple spots on my TLC plate post-reaction. What are the most likely side products?

The most common impurities and side products in this Gewald synthesis are:

  • Unreacted Starting Materials: 2,4-dichlorobenzaldehyde and methyl cyanoacetate.

  • Knoevenagel Condensation Intermediate: Methyl 2-cyano-3-(2,4-dichlorophenyl)acrylate. This intermediate can persist if the sulfur addition and cyclization steps are inefficient.

  • Dimer of the Knoevenagel Intermediate: This is a significant byproduct that can form, especially under certain reaction conditions. Its formation competes directly with the desired thiophene synthesis.[5]

  • Elemental Sulfur: Residual sulfur from the reaction, often visible as a pale yellow, non-UV active spot on TLC that streaks.

Q3: My final product yield is consistently low. What are the primary causes?

Low yields are typically traced back to one of two issues: incomplete reaction or competing side reactions. The most significant competing pathway is the dimerization of the Knoevenagel intermediate.[5] Other factors include suboptimal reaction temperature, incorrect stoichiometry of reagents (especially sulfur), or an inappropriate choice or concentration of the base catalyst, which can affect the rates of the desired reaction versus side reactions.

Q4: After workup, my product is a difficult-to-purify yellow or brown oil/solid. What causes this discoloration?

The discoloration often arises from residual elemental sulfur and polysulfide intermediates.[3] While the desired product is typically a pale yellow or off-white solid, these sulfur-based impurities can impart a stronger color. Furthermore, 2-aminothiophenes can be susceptible to air oxidation over time, which may also contribute to color changes. Thorough purification, such as column chromatography followed by recrystallization, is crucial.

Troubleshooting Guide

This guide addresses specific problems encountered during the synthesis and provides actionable solutions based on mechanistic principles.

Problem 1: Low Yield of Desired Product
Possible Cause Diagnostic Check Recommended Solution
Incomplete Knoevenagel Condensation Monitor the reaction by TLC (see Protocol 2). The presence of a significant amount of 2,4-dichlorobenzaldehyde (visible under UV) after the initial reaction phase indicates a stalled first step.Ensure the base catalyst (e.g., triethylamine, morpholine) is fresh and added in the correct catalytic amount. A slight excess may be needed if starting materials are acidic. Microwave irradiation has also been shown to improve reaction times and yields for this step.[1]
Dominant Dimerization Side Reaction The dimer byproduct will appear as a distinct, often less polar spot on the TLC plate compared to the desired product. Isolate and characterize this spot by MS or NMR if it's the major component. Dimerization is a known competing pathway in Gewald reactions.[5]Adjust the reaction conditions to favor the thiophene cyclization. This can involve: • Lowering the reaction temperature slightly after the initial Knoevenagel condensation. • Ensuring sulfur is well-dissolved or finely powdered for maximum surface area and reactivity. • Modifying the solvent or base system.
Inefficient Sulfur Incorporation/Cyclization The TLC shows a strong spot corresponding to the Knoevenagel intermediate but little product formation, even after extended reaction time.Increase the reaction temperature (e.g., reflux in ethanol or DMF) to drive the cyclization to completion. Ensure the elemental sulfur is in a slight excess (e.g., 1.1-1.2 equivalents) and is of good quality. The final cyclization and aromatization is the main thermodynamic driving force of the reaction.[3]
Problem 2: Product Purity Issues
Impurity Profile Identification (TLC) Purification Strategy
Residual Starting Materials Compare TLC spots with authentic standards of 2,4-dichlorobenzaldehyde and methyl cyanoacetate. The aldehyde is typically more non-polar than the product.Standard flash column chromatography on silica gel is effective. A hexane/ethyl acetate gradient will elute the aldehyde first, followed by the desired product.
Knoevenagel Intermediate The intermediate is typically less polar than the final 2-aminothiophene product due to the lack of the amino group.Flash column chromatography is the method of choice. If the amount is significant, consider re-subjecting the crude mixture to the reaction conditions (heat with sulfur and base) to drive the reaction to completion.
Elemental Sulfur Appears as a pale yellow, streaky, non-UV active spot on TLC, often running with the solvent front.Most sulfur can be removed by recrystallization from a suitable solvent like ethanol or isopropanol, as it has low solubility upon cooling. Alternatively, washing the crude organic extract with a dilute sodium sulfide solution can help remove excess sulfur.

Experimental Workflows & Diagrams

Reaction Pathways

The following diagrams illustrate the intended synthetic route and the primary competing side reaction.

Gewald_Reaction cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Final Product A 2,4-Dichlorobenzaldehyde C Knoevenagel Intermediate (Methyl 2-cyano-3-(2,4-dichlorophenyl)acrylate) A->C + Base (Knoevenagel Condensation) B Methyl Cyanoacetate B->C + Base (Knoevenagel Condensation) D Methyl 2-amino-4-(2,4-dichlorophenyl) thiophene-3-carboxylate C->D + Sulfur (S8) + Base (Cyclization)

Caption: Main pathway for the Gewald synthesis of the target aminothiophene.

Side_Products C Knoevenagel Intermediate D Desired Product (2-Aminothiophene) C->D Pathway A (Desired) + Sulfur, Base E Dimer Byproduct C->E Pathway B (Competing) + Base

Caption: Competing pathways originating from the Knoevenagel intermediate.

Protocol 1: Synthesis of this compound

Disclaimer: This protocol is a representative example. Researchers should optimize conditions based on their specific laboratory setup and safety protocols.

  • Reagent Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,4-dichlorobenzaldehyde (1.75 g, 10 mmol), methyl cyanoacetate (1.0 g, 10 mmol), and elemental sulfur (0.35 g, 11 mmol).

  • Solvent Addition: Add ethanol (30 mL) to the flask.

  • Catalyst Addition: Add morpholine (0.9 mL, 10 mmol) dropwise to the stirring suspension at room temperature.

  • Reaction: Heat the mixture to reflux (approx. 80°C) and maintain for 2-4 hours. Monitor the reaction progress by TLC (see Protocol 2).

  • Workup: After the reaction is complete (as judged by TLC), cool the mixture to room temperature. A precipitate should form.

  • Isolation: Filter the solid precipitate and wash it with a small amount of cold ethanol to remove soluble impurities.

  • Purification: The crude solid can be further purified by recrystallization from ethanol or isopropanol to yield the final product as an off-white to pale yellow solid. If significant impurities remain, purification by flash column chromatography (silica gel, hexane:ethyl acetate gradient) may be necessary.

Protocol 2: Analytical Monitoring by Thin-Layer Chromatography (TLC)
  • Plate: Silica gel 60 F254.

  • Mobile Phase: 3:1 Hexane:Ethyl Acetate (this may need to be adjusted based on observed separation).

  • Visualization: UV light (254 nm).

  • Procedure:

    • Spot a baseline with authentic samples of 2,4-dichlorobenzaldehyde and methyl cyanoacetate (if available).

    • Every 30-60 minutes, take a small aliquot from the reaction mixture, dilute it with ethyl acetate, and spot it on the TLC plate.

    • Develop the plate and visualize under UV light.

  • Interpretation of Results (Approximate Rf values):

    • 2,4-dichlorobenzaldehyde: High Rf value.

    • Knoevenagel Intermediate: Mid-to-high Rf value, lower than the aldehyde.

    • Product: Low-to-mid Rf value, typically the most polar component besides baseline impurities.

    • Dimer byproduct: Rf value may be close to the Knoevenagel intermediate or slightly less polar than the product.

References

  • Wikipedia. Gewald reaction. [Online]. Available: [Link]

  • Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. Available: [Link]

  • Kertmen, A., et al. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. ACS Publications. Available: [Link]

  • Nguyen, T. B., et al. (2021). Base-Catalyzed Three-Component Reaction of α-Cyanoacetates with Chalcones and Elemental Sulfur: Access to 2-Aminothiophenes Unobtainable via the Gewald Reaction. Request PDF on ResearchGate. Available: [Link]

  • Dissanayake, T. (2022). Computational investigations on the mechanism of the Gewald reaction. ACS Fall 2022. Available: [Link]

  • Organic Chemistry Portal. Gewald Reaction. [Online]. Available: [Link]

Sources

"stability and storage of Methyl 2-amino-4-(2,4-dichlorophenyl)thiophene-3-carboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for Methyl 2-amino-4-(2,4-dichlorophenyl)thiophene-3-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to ensure the optimal handling, storage, and stability of this compound in your experiments. Here, we address common challenges and frequently asked questions to support the integrity of your research.

Troubleshooting Guide: Experimental Observations

This section is formatted to help you diagnose and resolve specific issues you may encounter during the use of this compound.

Issue 1: You observe a gradual color change of the solid compound from off-white/pale yellow to a darker yellow or brown hue over time.

  • Potential Cause: This is a common indicator of degradation, likely due to oxidation or photo-oxidation. The thiophene ring and the amino group are susceptible to oxidation, which can be accelerated by exposure to light and air. Thiophene derivatives can be reactive towards singlet oxygen, which can lead to photo-oxidation.[1][2][3]

  • Troubleshooting Steps:

    • Assess Storage Conditions: Immediately verify that the compound is stored in a tightly sealed, opaque container, preferably under an inert atmosphere (e.g., argon or nitrogen).

    • Minimize Light Exposure: Ensure the storage area is dark. When weighing or handling the compound, do so under subdued light and for the shortest duration possible.

    • Evaluate Purity: If the discoloration is significant, it is advisable to re-analyze the purity of the compound using a suitable analytical method such as HPLC or LC-MS before proceeding with sensitive experiments.

Issue 2: Inconsistent results or loss of expected activity in your biological or chemical assays.

  • Potential Cause: This could be due to the degradation of the compound, leading to a lower effective concentration of the active molecule. One possible degradation pathway for 2-aminothiophene derivatives is hydrolysis, which may lead to the cleavage of the ester group or other susceptible bonds, particularly in non-neutral pH solutions.[4]

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Always prepare solutions of the compound fresh for each experiment. Avoid using stock solutions that have been stored for extended periods, especially if not stored under optimal conditions.

    • Solvent and pH Considerations: Be mindful of the solvent and pH of your assay buffers. If your protocol involves acidic or basic conditions, consider performing a preliminary stability test of the compound in your specific buffer system.

    • Confirm Identity and Purity: If the issue persists, re-confirm the identity and purity of your starting material. Even a small percentage of degradation product can sometimes interfere with assays.

Issue 3: Poor solubility of the compound in your chosen solvent, even though it was previously soluble.

  • Potential Cause: This may indicate the formation of less soluble degradation products or polymers. Over time, intermolecular reactions could lead to the formation of oligomers.

  • Troubleshooting Steps:

    • Gentle Warming and Sonication: Try gently warming the solution or using an ultrasonic bath to aid dissolution. Avoid excessive heat, as this can accelerate degradation.

    • Solvent Selection: If solubility remains an issue, you may need to reconsider your choice of solvent. Test a small amount of the compound in a few different compatible solvents.

    • Purity Check: As with other issues, a purity check can help determine if the insolubility is due to the presence of impurities or degradation products.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the stability and storage of this compound.

Q1: What are the ideal long-term storage conditions for this compound?

A1: For long-term storage, the compound should be kept in a tightly sealed, opaque container at -20°C, under an inert atmosphere (argon or nitrogen). This minimizes exposure to oxygen, moisture, and light, which are the primary drivers of degradation.

Q2: How should I store the compound for daily or short-term use?

A2: For short-term storage, keeping the compound at 2-8°C in a desiccator is acceptable. Ensure the container is well-sealed after each use to prevent moisture absorption and exposure to air.

Q3: What is the recommended procedure for preparing stock solutions?

A3: It is highly recommended to prepare stock solutions fresh for each experiment. If a stock solution must be stored, it should be aliquoted into small, single-use vials to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C in tightly sealed vials. The choice of solvent is critical; use a dry, aprotic solvent if possible.

Q4: Are there any known chemical incompatibilities for this compound?

A4: Avoid strong oxidizing agents, strong acids, and strong bases. The amino group can react with strong acids, and the ester group is susceptible to hydrolysis under strongly acidic or basic conditions. The thiophene ring can be sensitive to strong oxidizing agents.

Q5: What are the visual signs of degradation I should look for?

A5: The most common visual sign of degradation is a change in color from its original off-white or pale yellow to a more pronounced yellow, orange, or brown. Any clumping of the powder could indicate moisture absorption.

Data and Diagrams

Recommended Storage Conditions Summary
ConditionTemperatureAtmosphereLight ConditionDuration
Long-Term -20°CInert (Argon/Nitrogen)Dark> 6 months
Short-Term 2-8°CDryDark< 6 months
Stock Solution -20°C to -80°CSealed VialDark< 1 month (recommended to prepare fresh)
Potential Degradation Pathway

The following diagram illustrates a potential degradation pathway for this compound based on the known chemistry of 2-aminothiophene derivatives. The primary routes of degradation are likely hydrolysis of the ester and oxidation of the thiophene ring and amino group.

G cluster_main This compound cluster_degradation Potential Degradation Pathways main_compound Starting Compound hydrolysis Hydrolysis Product (Carboxylic Acid) main_compound->hydrolysis H₂O / H⁺ or OH⁻ oxidation Oxidation Products (e.g., Sulfoxide) main_compound->oxidation O₂ / Air photo_oxidation Photo-oxidation Products main_compound->photo_oxidation Light / O₂

Sources

Technical Support Center: Scale-Up of Methyl 2-amino-4-(2,4-dichlorophenyl)thiophene-3-carboxylate Production

Author: BenchChem Technical Support Team. Date: January 2026

Here is a technical support center with troubleshooting guides and FAQs for the challenges in the scale-up of Methyl 2-amino-4-(2,4-dichlorophenyl)thiophene-3-carboxylate production.

Audience: Researchers, Scientists, and Drug Development Professionals

Objective: This guide provides in-depth technical support, troubleshooting advice, and frequently asked questions (FAQs) related to the synthesis and scale-up of this compound. Our focus is on anticipating and resolving challenges encountered during process development and manufacturing.

Introduction and Reaction Overview

This compound is a key intermediate in the synthesis of various pharmacologically active compounds. Its production typically relies on the Gewald three-component reaction , a powerful and atom-economical method for creating polysubstituted 2-aminothiophenes.[1][2] The reaction condenses an α-methylene carbonyl (2,4-dichloroacetophenone), an active methylene nitrile (methyl cyanoacetate), and elemental sulfur in the presence of a base.[3][4]

While straightforward in principle, scaling this reaction from the benchtop to pilot or manufacturing scale introduces significant challenges. This guide is designed to provide a mechanistic understanding of these challenges and offer practical, field-proven solutions.

The Gewald Reaction at a Glance

The synthesis proceeds via a one-pot, multi-component condensation. The generally accepted mechanism involves an initial Knoevenagel condensation, followed by the addition of sulfur and a final intramolecular cyclization to form the thiophene ring.[4][5]

Gewald_Mechanism cluster_reactants Starting Materials ketone 2,4-Dichloro- acetophenone knoevenagel Knoevenagel Adduct (α,β-Unsaturated Nitrile) ketone->knoevenagel Knoevenagel Condensation nitrile Methyl Cyanoacetate nitrile->knoevenagel Knoevenagel Condensation sulfur Elemental Sulfur (S8) sulfide_adduct Sulfur Adduct sulfur->sulfide_adduct Addition base Base (e.g., Morpholine) base->knoevenagel Knoevenagel Condensation knoevenagel->sulfide_adduct cyclized Cyclized Intermediate sulfide_adduct->cyclized Intramolecular Cyclization product Target Molecule cyclized->product Tautomerization/ Aromatization

Caption: Generalized workflow of the Gewald reaction mechanism.

Troubleshooting Guide: Common Scale-Up Challenges

This section addresses specific issues that frequently arise during the scale-up of the Gewald reaction for this target molecule.

Question 1: Why is my reaction yield significantly lower on a larger scale compared to the lab?

This is a multifaceted problem often rooted in issues of mixing, heat transfer, and reaction kinetics.

Possible Cause 1: Inefficient Knoevenagel-Cope Condensation The initial condensation between 2,4-dichloroacetophenone and methyl cyanoacetate generates water, which can inhibit the reaction.[6] On a larger scale, localized concentrations of water can be more problematic.

  • Troubleshooting Steps:

    • Base Selection: While morpholine and piperidine are common, triethylamine can also be effective. The choice of base is critical and may need re-optimization at scale.[6]

    • Water Removal: In a large reactor, consider azeotropic removal of water using a Dean-Stark apparatus if the solvent is appropriate (e.g., toluene). This is often impractical with common solvents like ethanol or DMF.

    • Two-Step Protocol: For challenging substrates like certain aryl ketones, a two-step process is often more robust for scale-up.[7] First, perform and isolate the α,β-unsaturated nitrile intermediate. After purification, react it with sulfur and base. This avoids competing side reactions and ensures the first step goes to completion.

Possible Cause 2: Poor Sulfur Solubility and Reactivity Elemental sulfur (S₈) has poor solubility in many organic solvents. In a large, poorly agitated reactor, sulfur can settle, leading to a non-homogeneous reaction mixture and low conversion.

  • Troubleshooting Steps:

    • Solvent Choice: Polar solvents like Dimethylformamide (DMF), ethanol, or methanol are generally preferred to enhance sulfur solubility.[6] For scale-up, solvent selection must also consider boiling point, safety, and downstream processing (purification).

    • Temperature Control: Gently heating the reaction to 40-60 °C can improve sulfur's reactivity.[6] However, this is a delicate balance. Excessive heat, especially with poor temperature control in a large reactor, can lead to byproduct formation.

    • Particle Size: Use finely powdered sulfur to maximize surface area and improve dispersion.[8]

Possible Cause 3: Exotherm and Thermal Control The Gewald reaction is exothermic. A poor surface-area-to-volume ratio in large reactors can lead to inadequate heat dissipation, causing temperature spikes. This can degrade reagents and promote side reactions, such as polymerization.

  • Troubleshooting Steps:

    • Controlled Addition: Instead of a one-pot charge, implement a controlled, slow addition of one of the reagents (e.g., the base or a solution of the ketone) to manage the exotherm.

    • Jacket Cooling: Ensure the reactor's cooling system is sufficient to handle the heat load generated by the reaction at the intended scale.

Question 2: My crude product is a dark, tarry material that is difficult to purify. What is causing this?

This issue is almost always due to the formation of complex polysulfides and polymerization byproducts.

Possible Cause: Excessive Reaction Temperature As mentioned, poor thermal control is a primary culprit. High temperatures can cause sulfur to form long-chain polysulfides and can promote the polymerization of the unsaturated nitrile intermediate.[7]

  • Mitigation Strategies:

    • Strict Temperature Monitoring: Implement multiple temperature probes within the reactor to detect potential hot spots.

    • Optimize Temperature Profile: A systematic temperature screen during process development can identify the optimal range that maximizes product formation while minimizing tar. A lower temperature with a longer reaction time is often preferable for scale-up.

    • Reagent Purity: Ensure the purity of starting materials. Impurities can sometimes catalyze polymerization.[9]

Question 3: I'm observing significant byproducts, especially a dimer of the Knoevenagel intermediate. How can I minimize this?

The dimerization of the α,β-unsaturated nitrile intermediate is a well-known and significant side reaction that competes directly with the desired cyclization.[7]

Troubleshooting_Yield start Low Yield Observed check_conversion Check Reaction Conversion (e.g., by HPLC) start->check_conversion low_conversion Low Conversion check_conversion->low_conversion Yes high_conversion High Conversion, Low Isolated Yield check_conversion->high_conversion No cause1 Inefficient Condensation? low_conversion->cause1 cause2 Poor Sulfur Reactivity? low_conversion->cause2 cause3 Purification Issues? high_conversion->cause3 cause4 Product Degradation? high_conversion->cause4 solution1 Optimize Base / Temp Consider Two-Step Process cause1->solution1 solution2 Use Finer Sulfur Powder Optimize Solvent/Temp cause2->solution2 solution3 Develop Recrystallization Protocol Screen Solvents cause3->solution3 solution4 Check Work-up pH / Temp Analyze for Impurities cause4->solution4

Caption: Decision tree for troubleshooting low product yield.

  • Mitigation Strategies:

    • Adjust Reagent Addition Rate: Slow, controlled addition of the ketone or base can maintain a low concentration of the intermediate, favoring the intramolecular cyclization over the intermolecular dimerization.[7]

    • Modify the Solvent: The choice of solvent can influence the relative rates of the desired reaction and dimerization. Screening solvents is recommended during process optimization.[7]

    • Concentration: Adjusting the concentration of the reactants can sometimes shift the equilibrium away from dimerization.[6]

Frequently Asked Questions (FAQs)

Q: What is the best base to use for this synthesis at scale? A: There is no single "best" base, as the optimal choice depends on the specific substrate and reaction conditions.

  • Morpholine/Piperidine: These are classic, highly effective bases for the Gewald reaction.[6] However, they can be more difficult to handle and remove at scale.

  • Triethylamine (TEA): A common tertiary amine base that is often easier to handle and remove due to its lower boiling point. It can be a good starting point for optimization.[6]

  • Catalytic Base: Some modern protocols use catalytic amounts of a base, which simplifies workup and reduces waste.[10] This is highly advantageous for greener, more efficient large-scale production.

Q: Can this reaction be run under solvent-free conditions? A: Yes, recent advancements in mechanochemistry (high-speed ball milling) have shown that the Gewald reaction can be performed solvent-free.[11] This approach can be catalytic in base and proceed under aerobic conditions, offering significant green chemistry advantages. However, scaling up ball milling for bulk production requires specialized equipment.

Q: Is microwave irradiation a viable option for scale-up? A: Microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields for the Gewald reaction at the lab scale.[2][4] For industrial scale-up, continuous flow microwave reactors are available and could be a viable, though capital-intensive, option for producing this intermediate.

Q: What are the best practices for product purification at scale? A: The goal is to avoid column chromatography, which is not feasible for large quantities.

  • Precipitation/Filtration: The most common workup involves pouring the reaction mixture into ice-cold water to precipitate the crude product.[9]

  • Recrystallization: This is the preferred method for purification at scale. A thorough screening of solvents (e.g., ethanol, isopropanol, ethyl acetate/heptane mixtures) is essential to develop a robust and reproducible crystallization process that effectively removes key impurities.

Process Parameters and Data

Optimizing reaction parameters is crucial for a successful scale-up. The tables below summarize key variables.

Table 1: Solvent Selection and Considerations
SolventBoiling Point (°C)AdvantagesScale-Up Considerations
Ethanol 78Good sulfur solubility, relatively green.[12]Flammable, may require azeotropic drying if water-sensitive.
Methanol 65Similar to ethanol, good solvent.[2]Lower boiling point, higher vapor pressure, toxicity concerns.
DMF 153Excellent solvent for all components.[6]High boiling point makes removal difficult, reprotoxic concerns.
Isopropanol 82Good alternative to ethanol.Flammable.
Water 100Ultimate green solvent.[13]Requires specific protocols (e.g., ultrasound, phase-transfer catalysts).[13][14]
Table 2: Common Byproducts and Their Origin
ByproductOriginMitigation Strategy
Knoevenagel Dimer Self-condensation of the α,β-unsaturated nitrile intermediate.[7]Controlled reagent addition, lower temperature, optimize concentration.
Polysulfides High reaction temperatures, excess sulfur.[7]Strict temperature control, stoichiometric sulfur.
Unreacted Starting Materials Incomplete reaction.[6]Increase reaction time, optimize temperature/catalyst.

Detailed Experimental Protocol (Scale-Up Adaptation)

This protocol provides a starting point. All scale-up operations must be preceded by a thorough safety review and risk assessment.

Materials:

  • 2,4-Dichloroacetophenone

  • Methyl cyanoacetate

  • Elemental Sulfur (finely powdered)

  • Triethylamine (TEA)

  • Ethanol (anhydrous)

Procedure:

  • Reactor Setup: To a clean, dry, jacketed glass reactor equipped with an overhead stirrer, condenser, and nitrogen inlet, charge 2,4-dichloroacetophenone (1.0 eq) and methyl cyanoacetate (1.05 eq) in ethanol (5-10 volumes).

  • Inerting: Purge the reactor with nitrogen.

  • Sulfur Addition: Add finely powdered elemental sulfur (1.1 eq) to the mixture.

  • Heating: Begin agitation and heat the reactor contents to 45-50°C using the jacket.

  • Controlled Base Addition: Slowly add triethylamine (1.1-1.5 eq) via a dosing pump over 1-2 hours, carefully monitoring the internal temperature. Ensure the temperature does not exceed 55°C.

  • Reaction Monitoring: Hold the reaction mixture at 50-55°C for 4-8 hours. Monitor the reaction progress by a suitable analytical method (e.g., HPLC or TLC).

  • Cooling & Precipitation: Once the reaction is complete, cool the mixture to room temperature. In a separate vessel, prepare stirred, chilled water (10-20 volumes).

  • Isolation: Slowly transfer the reaction mixture into the chilled water. The crude product will precipitate.

  • Filtration and Washing: Filter the solid product. Wash the filter cake thoroughly with water, followed by a wash with cold ethanol to remove residual impurities.

  • Drying: Dry the product under vacuum at 50-60°C until a constant weight is achieved.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/heptane).

References

  • Benchchem. (n.d.). Optimizing the Gewald Reaction: A Technical Guide to Improving Yields with Malononitrile.
  • Benchchem. (n.d.). Gewald Synthesis of Substituted Aminothiophenes: A Technical Support Center.
  • ResearchGate. (n.d.). Reaction optimization studies of the modified Gewald reaction.
  • Benchchem. (n.d.). Common side reactions in the Gewald synthesis of aminothiophenes.
  • ResearchGate. (n.d.). Optimization of reaction conditions in the presence of catalytic amount of base.
  • Organic Chemistry Portal. (n.d.). Gewald Reaction.
  • Benchchem. (n.d.). Troubleshooting low yields in domino reactions for thiophene synthesis.
  • Der Pharma Chemica. (2015). A green chemistry approach to gewald reaction.
  • Wikipedia. (n.d.). Gewald reaction.
  • Science.gov. (n.d.). Synthesis of tetrasubstituted thiophenes on solid-support using the Gewald reaction.
  • J&K Scientific LLC. (n.d.). Gewald Reaction.
  • Semantic Scholar. (n.d.). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes.
  • PubMed Central. (2022). Green methodologies for the synthesis of 2-aminothiophene.
  • ChemRxiv. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur.
  • MDPI. (n.d.). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry.
  • Google Patents. (n.d.). Process for the preparation of benzimidazol thienylamine compounds and intermediates thereof.
  • ResearchGate. (n.d.). Gewald reaction and apply in drug synthesis.
  • ResearchGate. (n.d.). Synthesis of 2-aminothiophenes via Scheme 2.
  • Google Patents. (n.d.). Process for the industrial synthesis of the methyl diester of 5-amino-3-carboxymethyl-4-cyano-2-thiophenecarboxylic acid, and application to the synthesis of bivalent salts of ranelic acid and their hydrates.

Sources

Technical Support Center: Troubleshooting Low Reactivity of the Amino Group in Methyl 2-amino-4-(2,4-dichlorophenyl)thiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are working with Methyl 2-amino-4-(2,4-dichlorophenyl)thiophene-3-carboxylate and encountering challenges with the reactivity of its 2-amino group. We understand that unexpected experimental results can be a significant hurdle. This document provides in-depth, field-proven insights and troubleshooting strategies to help you overcome these challenges and advance your research.

The core issue you are likely facing stems from the unique electronic architecture of this molecule. The amino group, typically a robust nucleophile, is significantly deactivated by its surrounding chemical environment. This guide will explain the root cause of this low reactivity and provide a series of structured, actionable solutions.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Root Cause

This section addresses the fundamental principles governing the molecule's behavior.

Q1: Why is the 2-amino group in this compound so unreactive?

A1: The low reactivity, or more accurately, the low nucleophilicity, of the 2-amino group is a direct consequence of potent electronic deactivation. The lone pair of electrons on the nitrogen atom, which is responsible for its nucleophilic character, is delocalized and withdrawn by two powerful electron-withdrawing groups (EWGs) positioned on the thiophene ring.

  • The C3-Ester Group (-COOCH₃): The primary deactivating influence is the methyl carboxylate group at the adjacent C-3 position. Through a resonance effect (also known as a negative mesomeric effect, -M), it pulls the nitrogen's lone pair electrons into a conjugated system, delocalizing them across the C2-C3 bond and into the carbonyl oxygen. This resonance stabilization significantly reduces the availability of the lone pair to attack an electrophile.

  • The C4-Dichlorophenyl Group (-C₆H₃Cl₂): The 2,4-dichlorophenyl group at the C-4 position exerts a strong electron-withdrawing inductive effect (-I) due to the high electronegativity of the chlorine atoms. This effect further pulls electron density away from the thiophene ring, compounding the deactivation of the amino group.

The combination of these effects renders the amine significantly less basic and less nucleophilic than typical aromatic amines like aniline or simple 2-aminothiophenes that lack such strong EWGs.[1][2][3]

Q2: How does this electronic deactivation manifest in common reactions?

A2: This reduced nucleophilicity means that standard protocols for amine derivatization—such as acylation, sulfonylation, and alkylation—will often fail or provide very low yields.[4][5] The energy barrier for the reaction is too high because the amine is not "electron-rich" enough to readily attack common electrophiles. You will likely observe large amounts of unreacted starting material even after extended reaction times or heating.

Q3: Are there any incompatible reagents I should be aware of?

A3: Given the need for forcing conditions, you must be mindful of potential side reactions.

  • Strong Nucleophilic Bases: Using strong, nucleophilic bases (e.g., NaOH, MeO⁻) at high temperatures can lead to hydrolysis or transesterification of the methyl ester at the C-3 position.

  • Strong Protic Acids: In acidic conditions, the ester can also be susceptible to hydrolysis. While the amine is weakly basic, protonation can still occur, completely deactivating it for any subsequent nucleophilic attack.

Part 2: Troubleshooting Guides for Common Reactions

This section provides structured, question-and-answer troubleshooting for specific experimental failures.

Guide 1: Incomplete Acylation or Sulfonylation

Problem: "My acylation (with an acyl chloride) or sulfonylation (with a sulfonyl chloride) is not going to completion. TLC and NMR analysis show mostly starting material, even when using a standard base like triethylamine or pyridine."

Root Cause Analysis: The nucleophilicity of the amine is insufficient to attack the electrophilic acyl or sulfonyl chloride at an appreciable rate under standard conditions. The base (e.g., triethylamine) is not strong enough to deprotonate the amine to a significant extent, and it primarily serves to scavenge the HCl byproduct.

Troubleshooting Workflow:

cluster_0 Troubleshooting: Incomplete Acylation/Sulfonylation cluster_1 cluster_2 cluster_3 start Problem: Incomplete Reaction strategy1 Strategy 1: Increase Electrophilicity start->strategy1 strategy2 Strategy 2: Enhance Nucleophilicity start->strategy2 strategy3 Strategy 3: Optimize Conditions start->strategy3 action1a Use Acyl Anhydride + catalytic DMAP strategy1->action1a For Acylation action2a Use a Strong, Non-Nucleophilic Base (NaH, LiHMDS, KHMDS) strategy2->action2a Generates highly reactive amide anion action3a Increase Temperature (e.g., 80-120 °C) strategy3->action3a action1b Activate Carboxylic Acid (EDC, HOBt, etc.) action1c Add Lewis Acid Catalyst (e.g., Sc(OTf)₃, ZnCl₂) (Use with caution) action2b Perform reaction at low temp (e.g., 0 °C to RT) after deprotonation action2a->action2b action3b Switch to High-Boiling Solvent (DMF, DMAc, NMP, Dioxane) action3a->action3b action3c Extend Reaction Time (Monitor by LC-MS) action3b->action3c

Caption: Troubleshooting workflow for acylation/sulfonylation.

Detailed Strategies & Protocols

If the nucleophile is weak, make the electrophile stronger.

  • For Acylation: Instead of an acyl chloride, use the corresponding acid anhydride in combination with a catalytic amount (0.1 eq) of 4-Dimethylaminopyridine (DMAP) . DMAP is a hyper-nucleophilic catalyst that reacts with the anhydride to form a highly reactive N-acylpyridinium salt in situ. This intermediate is much more electrophilic and susceptible to attack by the weakly nucleophilic amine.

  • For Sulfonylation: While DMAP catalysis is less common for sulfonylation, ensuring the sulfonyl chloride is of high purity and using a completely anhydrous solvent can help.

Deprotonate the amine to form the corresponding amide anion, which is a vastly superior nucleophile.

  • Recommended Bases: Use a strong, non-nucleophilic base such as Sodium Hydride (NaH) , Lithium bis(trimethylsilyl)amide (LiHMDS) , or Potassium bis(trimethylsilyl)amide (KHMDS) . These bases are strong enough to deprotonate the weakly acidic N-H bond but are sterically hindered, which prevents them from attacking the ester group.[6]

  • Preparation: To a flame-dried, three-neck flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq) and anhydrous Tetrahydrofuran (THF, ~0.1 M concentration).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add Sodium Hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise over 10 minutes.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. You may observe gas evolution (H₂) ceasing, indicating the completion of deprotonation.

  • Electrophile Addition: Cool the resulting suspension back down to 0 °C. Add a solution of the desired sulfonyl chloride (1.1 eq) in anhydrous THF dropwise via a syringe.

  • Reaction: Allow the reaction to warm slowly to room temperature and stir overnight. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Guide 2: Unsuccessful N-Alkylation

Problem: "I am trying to alkylate the amino group with an alkyl halide (e.g., methyl iodide, benzyl bromide), but the reaction is not working. I see no product, or I get a complex mixture."

Root Cause Analysis: N-alkylation is particularly difficult for this substrate for two reasons: 1) The aforementioned low nucleophilicity of the amine, and 2) The risk of over-alkylation to form the secondary and tertiary amines, which are often more nucleophilic than the starting primary amine.[5][7]

Troubleshooting Strategies:

StrategyRecommended ConditionsRationale & Key Considerations
1. Strong Base Deprotonation Base: NaH, K₂CO₃, Cs₂CO₃Solvent: DMF, AcetonitrileTemperature: 50-100 °CThis is the most common approach. Cesium carbonate (Cs₂CO₃) is often particularly effective in promoting N-alkylation of weakly nucleophilic amines.[4] The reaction must be carefully monitored to minimize dialkylation. Use of 1.0-1.2 equivalents of the alkylating agent is recommended.
2. Reductive Amination Step 1: Reaction with an aldehyde/ketone.Step 2: Reduction with NaBH(OAc)₃ or NaBH₃CN.This is an alternative strategy to introduce alkyl groups. It avoids the use of alkyl halides. However, the initial imine formation may be slow and require catalytic acid, which can be problematic. This method is best for introducing secondary alkyl groups.
3. Buchwald-Hartwig Amination Catalyst: Pd₂(dba)₃Ligand: BINAP, XantphosBase: NaOt-Bu, K₃PO₄For arylating the amine, a cross-coupling reaction is necessary. This is an advanced method requiring careful optimization of catalyst, ligand, and base.
Part 3: Visualization of Deactivation Mechanism

The following diagram illustrates the electronic factors leading to the low reactivity of the 2-amino group.

cluster_0 Root Cause of Low Amine Reactivity ewg1 C3-Ester Group (-COOCH3) deloc Resonance Delocalization (-M Effect) ewg1->deloc ewg2 C4-Dichlorophenyl Group induc Inductive Withdrawal (-I Effect) ewg2->induc amine C2-Amino Group (-NH2) amine->deloc amine->induc lone_pair Nitrogen Lone Pair Electron Density Reduced deloc->lone_pair induc->lone_pair result Low Nucleophilicity & Reaction Failure lone_pair->result

Caption: Electronic deactivation of the 2-amino group.

References
  • Gewald Reaction - Organic Chemistry Portal. Provides background on the synthesis of 2-aminothiophenes, the class of compounds to which the topic molecule belongs. Available at: [Link]

  • 2-Aminothiophenes by Gewald reaction. - ResearchGate. Discusses the synthesis and biological importance of 2-aminothiophene derivatives, highlighting their role as versatile synthons. Available at: [Link]

  • Gewald reaction - Wikipedia. Details the mechanism and variations of the Gewald reaction for synthesizing 2-aminothiophenes. Available at: [Link]

  • Studies on 2-Aminothiophenes: Synthesis, Transformations, and Biological Evaluation... - Taylor & Francis Online. A study on the synthesis and reactivity of various 2-aminothiophene derivatives. Available at: [Link]

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes - ARKIVOC. A comprehensive review on the synthesis and properties of 2-aminothiophenes. Available at: [Link]

  • Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - ACS Publications. A computational study on the mechanism of the Gewald reaction, providing insight into the formation of 2-aminothiophenes. Available at: [Link]

  • Computational investigations on the mechanism of the Gewald reaction - ACS Publications. Further computational analysis of the Gewald reaction mechanism. Available at: [Link]

  • Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases - Oriental Journal of Chemistry. Describes the synthesis of related 2-aminothiophene-3-carboxylate compounds. Available at: [Link]

  • Green methodologies for the synthesis of 2-aminothiophene - PMC - PubMed Central. Reviews modern and sustainable methods for synthesizing 2-aminothiophenes. Available at: [Link]

  • Reaction Pathways to 2-Aminothiophenes and Thiophene-3-carbonitriles - ResearchGate. Discusses the synthesis and challenges in the N-alkylation of 2-aminothiophenes. Available at: [Link]

  • Antimicrobial Activity of 2-Aminothiophene Derivatives | PDF - Slideshare. Provides examples of the synthesis and biological evaluation of 2-aminothiophene derivatives. Available at: [Link]

  • How To: Troubleshoot a Reaction - University of Rochester Chemistry. A general guide to troubleshooting common problems in organic synthesis reactions. Available at: [Link]

  • What are the factors which influence nucleophilicity? - Quora. A discussion of the fundamental chemical principles that determine the nucleophilic strength of a species. Available at: [Link]

  • Nucleophilicity Trends of Amines - Master Organic Chemistry. An in-depth look at the factors affecting the nucleophilicity of amines, including basicity and steric effects. Available at: [Link]

  • amines as nucleophiles - Chemguide. Explains the nucleophilic properties of amines and their reactions with various electrophiles like halogenoalkanes and acyl chlorides. Available at: [Link]

  • Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC - NIH. A research article describing the synthesis of complex thiophene derivatives, relevant for understanding reactivity. Available at: [Link]

  • Amine Reactivity - Michigan State University Chemistry. A resource covering the nucleophilicity of amines and their reactions, including alkylation. Available at: [Link]

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Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Characterization of Methyl 2-amino-4-(2,4-dichlorophenyl)thiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) spectroscopic features of Methyl 2-amino-4-(2,4-dichlorophenyl)thiophene-3-carboxylate, a polysubstituted 2-aminothiophene. The 2-aminothiophene scaffold is a privileged structure in medicinal chemistry, forming the core of various compounds with significant biological activities, including antiviral, anti-inflammatory, and receptor agonist properties.[1][2] Given its importance, unambiguous structural confirmation and purity assessment are critical in any research and development pipeline.

This document serves as a practical reference for researchers, scientists, and drug development professionals. It details the expected ¹H and ¹³C NMR spectral data, provides a robust experimental protocol for data acquisition, and presents a comparative analysis against a common synthetic precursor to demonstrate the power of NMR in distinguishing target molecules from potential impurities.

Section 1: Predicted NMR Spectral Analysis of the Target Compound

The structure of this compound contains several distinct proton and carbon environments, each giving rise to a predictable signal in the NMR spectrum. The analysis below is based on established principles of chemical shifts, coupling constants, and the electronic effects of substituents.

Molecular Structure:

¹H NMR Spectroscopy: Expected Signals

The proton spectrum is anticipated to show five distinct signals:

  • Dichlorophenyl Protons (Ar-H): The 2,4-disubstituted phenyl ring will exhibit a complex splitting pattern for its three protons. The proton at C-6' (adjacent to the thiophene ring) is expected to be a doublet, coupled to the proton at C-5'. The proton at C-5' will appear as a doublet of doublets, coupled to both the C-6' and C-3' protons. The proton at C-3' will appear as a doublet, coupled to the C-5' proton. These aromatic protons will resonate in the downfield region, typically between δ 7.2 and 7.6 ppm, due to the deshielding effects of the aromatic ring currents and the electron-withdrawing chlorine atoms.

  • Thiophene Proton (H-5): A single, uncoupled proton is present on the thiophene ring at the 5-position. It is expected to appear as a sharp singlet. Its chemical shift will be influenced by the adjacent sulfur atom and the aromatic system, likely appearing in the δ 6.5-7.0 ppm range.

  • Amino Protons (-NH₂): The protons of the primary amine at the C-2 position will typically appear as a broad singlet.[3] This broadening is a result of rapid chemical exchange with trace amounts of water and quadrupolar relaxation from the ¹⁴N nucleus. The chemical shift is highly dependent on solvent and concentration but is generally expected in the δ 4.5-6.0 ppm range in a non-polar solvent like CDCl₃.

  • Methyl Ester Protons (-OCH₃): The three protons of the methyl group of the ester are chemically equivalent and not coupled to any other protons. They will produce a sharp singlet, typically resonating in the δ 3.7-3.9 ppm region.

¹³C NMR Spectroscopy: Expected Signals

The proton-decoupled ¹³C NMR spectrum is predicted to show 12 distinct signals, corresponding to each unique carbon atom in the molecule.

  • Ester Carbonyl (C=O): The carbonyl carbon of the methyl ester is the most deshielded carbon and will appear far downfield, typically in the range of δ 165-170 ppm.[4]

  • Thiophene Ring Carbons:

    • C2: Attached to the electron-donating amino group, this carbon will be significantly shielded and is expected around δ 150-160 ppm.[3]

    • C3: Substituted with the electron-withdrawing carboxylate group, this carbon will be relatively shielded, appearing around δ 100-110 ppm.[3]

    • C4 & C5: These carbons will resonate in the typical aromatic/heteroaromatic region of δ 120-140 ppm.

  • Dichlorophenyl Ring Carbons: The six carbons of the dichlorophenyl ring will have distinct chemical shifts. The carbons directly bonded to chlorine (C-2' and C-4') will be deshielded, appearing in the δ 130-140 ppm range. The other four carbons will resonate between δ 125 and 135 ppm.

  • Methyl Ester Carbon (-OCH₃): The carbon of the methyl ester group is highly shielded and will appear upfield, typically around δ 51-53 ppm.[5]

Table 1: Summary of Predicted ¹H and ¹³C NMR Data for this compound in CDCl₃

Assignment ¹H NMR ¹³C NMR
δ (ppm) Multiplicity
-NH₂ ~ 5.0br s
-OCH₃ ~ 3.8s
Thiophene H-5 ~ 6.8s
Aromatic H 7.2 - 7.6m
Thiophene C2 --
Thiophene C3 --
Thiophene C4 --
Ester C=O --

Section 2: Standard Operating Procedure for NMR Data Acquisition

To ensure high-quality, reproducible data, a standardized protocol is essential. The following procedure is recommended for the characterization of the title compound.

Experimental Protocol
  • Sample Preparation:

    • Accurately weigh 10-15 mg of the dried compound.

    • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in a clean, dry 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is suitable for many organic molecules, while DMSO-d₆ is preferred for less soluble compounds and allows for clearer observation of exchangeable protons like -NH₂ and -OH.

    • Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.

  • Instrument & Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.[6]

    • Tune and match the probe for both ¹H and ¹³C frequencies.

    • Shim the magnetic field to achieve high homogeneity, using the deuterium lock signal of the solvent. A narrow and symmetrical lock signal is indicative of good shimming.

  • ¹H NMR Acquisition:

    • Temperature: Set the temperature to a stable value, typically 298 K (25 °C).

    • Pulse Program: Use a standard single-pulse experiment.

    • Flip Angle: A 30° or 45° pulse angle is recommended to allow for a shorter relaxation delay.

    • Relaxation Delay (D1): Set D1 to at least 2 seconds to ensure adequate T1 relaxation for most protons, allowing for reasonably accurate integration.

    • Acquisition Time (AQ): Set AQ to 3-4 seconds for good resolution.

    • Number of Scans (NS): Acquire 8 to 16 scans for a sample of this concentration.

    • Spectral Width (SW): Set a spectral width of approximately 16 ppm, centered around 6 ppm.

  • ¹³C NMR Acquisition:

    • Pulse Program: Use a standard proton-decoupled pulse-acquire experiment (e.g., zgpg30).

    • Flip Angle: A 30° pulse angle is used to shorten the experiment time.

    • Relaxation Delay (D1): Set D1 to 2 seconds. Note that for fully quantitative ¹³C NMR, a much longer delay (5x the longest T1) and a 90° pulse angle would be required.

    • Number of Scans (NS): Acquire a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio, as ¹³C has a much lower natural abundance than ¹H.

    • Spectral Width (SW): Set a spectral width of approximately 240 ppm, from -10 to 230 ppm.

  • Data Processing:

    • Apply an exponential window function (line broadening) of 0.3 Hz for ¹H and 1-2 Hz for ¹³C data before Fourier transformation to improve the signal-to-noise ratio.

    • Carefully phase the spectrum and perform baseline correction.

    • Calibrate the chemical shift axis by referencing the residual solvent peak (CDCl₃: δ 7.26 for ¹H, δ 77.16 for ¹³C).[6]

Workflow Visualization

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing weigh Weigh 10-15 mg of Compound dissolve Dissolve in 0.7 mL Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Tune, Lock, Shim transfer->setup acq_h1 Acquire ¹H Spectrum (NS=16, D1=2s) setup->acq_h1 acq_c13 Acquire ¹³C Spectrum (NS=1024, D1=2s) setup->acq_c13 process Fourier Transform & Phasing acq_h1->process baseline Baseline Correction process->baseline reference Reference to Solvent Peak baseline->reference analysis Spectral Analysis & Interpretation reference->analysis

Caption: Experimental workflow for NMR characterization.

Section 3: Comparative NMR Analysis

The title compound is commonly synthesized via the Gewald reaction, a one-pot multicomponent reaction.[7][8] A plausible impurity could be an unreacted starting material, such as the ketone precursor, 2',4'-dichloroacetophenone . Comparing the expected NMR spectra of the final product and this precursor highlights key signals that confirm the reaction's success and the product's purity.

Key Structural Differences for NMR Differentiation

The transformation from 2',4'-dichloroacetophenone to the 2-aminothiophene product involves the formation of the substituted thiophene ring and the conversion of a methyl ketone into an amino group and a methyl ester. These changes create highly diagnostic signals in the NMR spectra.

G cluster_SM Starting Material cluster_P Product SM 2',4'-Dichloroacetophenone - Methyl Ketone (CH₃-C=O) - No Thiophene Ring - No Ester Group - No Amino Group P Methyl 2-amino-4-(2,4-dichlorophenyl) thiophene-3-carboxylate - Thiophene Proton (H-5) - Amino Protons (-NH₂) - Methyl Ester (-OCH₃) - No Methyl Ketone SM->P Gewald Reaction

Caption: Structural comparison for NMR differentiation.

Comparative Data Table

Table 2: Comparison of Diagnostic NMR Signals for the Product vs. a Key Precursor

Signal Type Product: this compound Precursor: 2',4'-Dichloroacetophenone Diagnostic Value
¹H: Thiophene H-5 ~ 6.8 ppm (s, 1H)AbsentConfirms thiophene ring formation.
¹H: Amino -NH₂ ~ 5.0 ppm (br s, 2H)AbsentConfirms presence of the C2-amino group.
¹H: Ester -OCH₃ ~ 3.8 ppm (s, 3H)AbsentConfirms presence of the methyl ester.
¹H: Ketone -CH₃ Absent~ 2.6 ppm (s, 3H)Confirms consumption of the starting material.
¹³C: Ketone C=O Absent~ 195 ppmDifferentiates from the ester carbonyl.
¹³C: Ester C=O ~ 167 ppmAbsentConfirms presence of the ester group.
¹³C: Thiophene Ring 4 signals presentAbsentConfirms presence of the thiophene backbone.
Analysis of Differentiating Features
  • ¹H NMR: The most straightforward way to confirm the reaction's completion is to monitor the disappearance of the sharp methyl ketone singlet from the starting material at ~2.6 ppm and the appearance of three new singlets for the product: the thiophene proton (~6.8 ppm), the broad amino protons (~5.0 ppm), and the methyl ester protons (~3.8 ppm). The presence of the starting material's methyl singlet in the product spectrum would indicate an incomplete reaction.

  • ¹³C NMR: In the carbon spectrum, the key indicator is the shift of the carbonyl signal. The starting material's ketone carbonyl at a very downfield position (~195 ppm) will be replaced by the product's ester carbonyl at a more shielded position (~167 ppm). Furthermore, the appearance of four new signals in the aromatic region corresponding to the thiophene ring carbons provides definitive proof of the desired cyclization.

Conclusion

The structural elucidation of this compound is readily achieved through a combination of ¹H and ¹³C NMR spectroscopy. The predicted spectra reveal a unique fingerprint of signals, including a characteristic singlet for the H-5 thiophene proton, a broad singlet for the C-2 amino group, and specific signals for the methyl ester and dichlorophenyl moieties. By comparing the product's spectrum against that of potential synthetic precursors, such as 2',4'-dichloroacetophenone, NMR serves as a powerful and definitive tool for verifying the molecular structure and assessing sample purity, which are indispensable steps in chemical synthesis and drug discovery.

References

  • Supplementary Information for publications. Bruker. Available at: [Link]

  • Supporting Information - The Royal Society of Chemistry. Available at: [Link]

  • Synthesis of some novel 2-aminothiophene derivatives and evaluation for their antimicrobial activity. International Journal of Pharmacy and Biological Sciences. Available at: [Link]

  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. Available at: [Link]

  • 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. MDPI. Available at: [Link]

  • Green methodologies for the synthesis of 2-aminothiophene. PMC - PubMed Central. Available at: [Link]

  • Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. ACS Publications. Available at: [Link]

  • (1R,2R,4R)-N-((4-((4-(2-Carboxyethyl)phenoxy)methyl)thiophen-2-yl)methyl)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-aminium Chloride. MDPI. Available at: [Link]

  • Gewald reaction. Wikipedia. Available at: [Link]

  • NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

  • Gewald Reaction. Organic Chemistry Portal. Available at: [Link]

  • 13C NMR Chemical Shift Table. Available at: [Link]

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A Comparative Guide to the Mass Spectrometry Analysis of Methyl 2-amino-4-(2,4-dichlorophenyl)thiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comparative analysis of mass spectrometry-based methodologies for the characterization and quantification of Methyl 2-amino-4-(2,4-dichlorophenyl)thiophene-3-carboxylate. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical workflows for this and structurally related thiophene derivatives.

Introduction: The Analytical Imperative for Novel Thiophene Derivatives

This compound (MW: 302.18 g/mol , Molecular Formula: C₁₂H₉Cl₂NO₂S) is a substituted aminothiophene, a class of heterocyclic compounds with significant interest in medicinal chemistry and materials science.[1][2][3] Accurate and precise analytical methodologies are paramount for advancing research and development involving such novel chemical entities. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), offers unparalleled sensitivity, selectivity, and structural elucidation capabilities, making it the cornerstone of modern analytical chemistry in pharmaceutical development.[4][5]

This guide will compare and contrast two powerful mass spectrometry platforms for the analysis of this target molecule: Triple Quadrupole (QqQ) Mass Spectrometry for high-throughput quantitative analysis and Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometry for high-resolution structural confirmation and metabolite identification. The principles behind these techniques will be discussed, along with detailed, field-proven experimental protocols and validation strategies grounded in ICH guidelines to ensure data integrity and regulatory compliance.[6][7][8][9][10]

Physicochemical Properties and Predicted Ionization Behavior

The structure of this compound, with its aromatic rings, primary amine, and ester functional groups, suggests a moderate to high polarity. This makes it an excellent candidate for analysis by reverse-phase liquid chromatography coupled with mass spectrometry. The choice of ionization source is a critical first step in method development.

Comparison of Ionization Techniques: ESI vs. APCI
FeatureElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)Recommendation for Target Compound
Principle Soft ionization technique that generates ions from solution.Gas-phase ionization technique involving a corona discharge.ESI is the preferred starting point due to the compound's polarity and the presence of a readily protonated primary amine.
Analyte Polarity Best suited for polar to highly polar and ionizable compounds.[11][12]Ideal for less polar to non-polar compounds.[12][13]The target molecule's structure suggests sufficient polarity for efficient ESI.
Thermal Stability Gentle ionization, suitable for thermally labile compounds.[13]Requires analyte to be thermally stable due to vaporization at high temperatures.[13]While likely stable, ESI avoids any potential for thermal degradation.
Flow Rate Compatibility Typically compatible with lower flow rates (<1 mL/min).Can handle higher flow rates.Compatible with standard analytical LC flow rates.

Given these characteristics, Electrospray Ionization (ESI) in positive ion mode is the logical first choice for the analysis of this compound. The primary amine group is expected to be readily protonated, leading to a strong [M+H]⁺ signal at m/z 302.0.

High-Throughput Quantitative Analysis: The Triple Quadrupole (QqQ) Approach

For quantitative applications such as pharmacokinetic studies, bioanalysis, or quality control, a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is the industry standard.[14] This technique offers exceptional sensitivity and selectivity by monitoring specific precursor-to-product ion transitions.

Predicted Fragmentation Pattern

While an experimental mass spectrum for this exact compound is not publicly available, a fragmentation pattern can be predicted based on the fragmentation of similar structures, such as other thiophene derivatives and compounds containing dichlorophenyl moieties.[2][15][16][17][18]

Upon collisional activation in the second quadrupole (q2), the protonated molecular ion ([M+H]⁺ at m/z 302.0) is expected to undergo fragmentation. The most probable fragmentation pathways include:

  • Loss of methanol (-CH₃OH) from the ester group: This would result in a fragment ion at m/z 270.0.

  • Cleavage of the ester group with loss of the methoxycarbonyl radical (•COOCH₃): This would lead to a fragment at m/z 243.0.

  • Fragmentation of the thiophene ring: While more complex, cleavage of the thiophene ring is a possibility.

The characteristic isotopic signature of the two chlorine atoms (³⁵Cl and ³⁷Cl) will be evident in the molecular ion and any chlorine-containing fragments, with M, M+2, and M+4 peaks in an approximate ratio of 9:6:1.

Predicted Fragmentation of this compound

G M [M+H]⁺ m/z 302.0 frag1 Fragment 1 m/z 270.0 M->frag1 - CH₃OH frag2 Fragment 2 m/z 243.0 M->frag2 - •COOCH₃

Caption: Predicted fragmentation pathway for the target compound.

Experimental Protocol: LC-MS/MS Method for Quantification

1. Sample Preparation:

  • Prepare a stock solution of the reference standard in methanol or acetonitrile.
  • Create a calibration curve by serial dilution of the stock solution in the appropriate matrix (e.g., plasma, formulation buffer).
  • For biological samples, a protein precipitation or liquid-liquid extraction may be necessary.

2. Liquid Chromatography:

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Gradient: A linear gradient from 5% to 95% B over 5 minutes.
  • Flow Rate: 0.4 mL/min.
  • Injection Volume: 5 µL.

3. Mass Spectrometry (Triple Quadrupole):

  • Ionization Source: ESI, positive ion mode.
  • Capillary Voltage: 3.5 kV.
  • Source Temperature: 150 °C.
  • Desolvation Temperature: 350 °C.
  • MRM Transitions:
  • Quantifier: 302.0 → 270.0
  • Qualifier: 302.0 → 243.0
  • Collision Energy: Optimize for each transition (typically 10-30 eV).

4. Method Validation (as per ICH Q2(R2) Guidelines): [6][7]

  • Specificity: Analyze blank matrix samples to ensure no interfering peaks at the retention time of the analyte.
  • Linearity: Analyze a series of calibration standards to demonstrate a linear relationship between concentration and response (typically requiring an r² > 0.99).
  • Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations in replicate to determine the intra- and inter-day accuracy (% bias) and precision (% RSD).
  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration that can be reliably detected and quantified with acceptable accuracy and precision.
  • Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate) on the results.

High-Resolution Analysis for Structural Confirmation: The Q-TOF Approach

For definitive structural confirmation, impurity profiling, and metabolite identification, a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer is the instrument of choice.[8][14] This hybrid instrument combines the precursor ion selection capabilities of a quadrupole with the high mass accuracy and resolution of a TOF analyzer.

Advantages of Q-TOF for this Application:
  • Accurate Mass Measurement: A Q-TOF instrument can measure the mass of the precursor and fragment ions with high accuracy (typically < 5 ppm). This allows for the confident determination of the elemental composition of the molecule and its fragments, confirming the identity of the compound.

  • High Resolution: The high resolving power of the TOF analyzer allows for the separation of ions with very similar m/z values, which is crucial for distinguishing the analyte from isobaric interferences in complex matrices.

  • Full Scan Sensitivity: TOF analyzers acquire full-scan spectra without a loss in sensitivity, enabling the detection and identification of unexpected metabolites or impurities.[7][9]

Experimental Protocol: LC-HRMS (Q-TOF) Method

The LC method would be similar to that used for the QqQ analysis. The mass spectrometry parameters would be adjusted as follows:

1. Mass Spectrometry (Q-TOF):

  • Ionization Source: ESI, positive ion mode.
  • Acquisition Mode: Full scan MS and data-dependent MS/MS (ddMS²).
  • Mass Range: m/z 50-500.
  • Accurate Mass Calibration: Perform an external and internal mass calibration to ensure high mass accuracy.
  • MS/MS Acquisition: Trigger MS/MS scans for the most intense ions in the full scan spectrum, using a specified collision energy.

General LC-MS/MS Workflow

G cluster_0 Sample Preparation cluster_1 LC Separation cluster_2 Mass Spectrometry cluster_3 Data Analysis Sample Sample PreparedSample Prepared Sample Sample->PreparedSample LC Liquid Chromatography PreparedSample->LC IonSource Ionization Source (ESI) LC->IonSource MassAnalyzer Mass Analyzer (QqQ or Q-TOF) IonSource->MassAnalyzer Detector Detector MassAnalyzer->Detector Data Data Acquisition & Processing Detector->Data

Caption: A generalized workflow for LC-MS/MS analysis.

Performance Comparison: QqQ vs. Q-TOF

ParameterTriple Quadrupole (QqQ)Quadrupole Time-of-Flight (Q-TOF)
Primary Application Targeted quantificationStructural elucidation, unknown screening
Selectivity Very high (in MRM mode)High (due to high resolution)
Sensitivity Excellent (low fg to pg levels)Good to excellent
Mass Accuracy LowHigh (< 5 ppm)
Mass Resolution LowHigh
Data Acquired Specific ion transitionsFull scan spectra
Throughput HighModerate to high
Cost LowerHigher

Conclusion and Recommendations

The choice between a Triple Quadrupole and a Q-TOF mass spectrometer for the analysis of this compound depends entirely on the analytical objective.

  • For routine quantification in a regulated environment where high throughput and sensitivity are paramount, a Triple Quadrupole MS is the superior choice. The development of a robust, validated LC-MS/MS method in MRM mode will provide reliable and reproducible quantitative data.

  • For structural confirmation, impurity profiling, and metabolite identification , a Quadrupole Time-of-Flight MS is indispensable. The high mass accuracy and resolution provide unambiguous identification and the ability to uncover unexpected components in a sample.

In a comprehensive drug development program, both instruments play a vital and complementary role. The Q-TOF is often utilized in the discovery and early development stages for in-depth characterization, while the QqQ is the workhorse for quantitative bioanalysis and quality control in later stages.

References

  • MtoZ Biolabs. What Are the Differences Between Triple Quadrupole and Time-of-Flight Mass Spectrometers?. Available from: [Link]

  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. 2025-07-22. Available from: [Link]

  • ICH. Validation of Analytical Procedures Q2(R2). 2023-11-30. Available from: [Link]

  • ICH Q2 Validation of Analytical Procedures. YouTube; 2024-10-31. Available from: [Link]

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Available from: [Link]

  • International Journal of Research and Review. Analytical Method Validation: ICH and USP Perspectives. 2025-08-08. Available from: [Link]

  • Routledge. Handbook of Analytical Validation. Available from: [Link]

  • Drug Development & Delivery. LC-MS for drug impurity identification and profiling. 2016-08-24. Available from: [Link]

  • ResearchGate. Synthesis, structural properties, and pharmacological evaluation of 2-(acylamino)thiophene-3-carboxamides and analogues thereof | Request PDF. Available from: [Link]

  • YouTube. ESI vs APCI. Which ionization should I choose for my application?. 2024-09-24. Available from: [Link]

  • NIH. Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. Available from: [Link]

  • PMC - NIH. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. 2023-02-20. Available from: [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. 2023-08-29. Available from: [Link]

  • MDPI. A Theoretical and Spectroscopic Conformational Study of 3-Aminothiolane-3-Carboxylic Acid Dipeptide Derivatives. Available from: [Link]

  • MetwareBio. Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. Available from: [Link]

  • Chemguide. mass spectra - fragmentation patterns. Available from: [Link]

  • IOSR Journal of Pharmacy. A Review on Step-by-Step Analytical Method Validation. Available from: [Link]

  • Biotage. When should I choose APCI or ESI for my flash column chromatography?. 2023-01-23. Available from: [Link]

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A Comparative Guide to the Structure-Activity Relationship of 4-Aryl-2-Aminothiophene-3-Carboxylates

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the 2-aminothiophene scaffold represents a privileged structure in modern pharmacology. Its versatility and amenability to synthetic modification have made it a cornerstone in the development of novel therapeutic agents. Among its many derivatives, the 4-aryl-2-aminothiophene-3-carboxylates have emerged as a particularly fruitful area of investigation, demonstrating a remarkable breadth of biological activities.

This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) for this chemical class across a range of therapeutic targets. By examining the subtle interplay between molecular structure and biological function, we aim to provide actionable insights for the rational design of next-generation inhibitors. We will delve into the key structural modifications that govern potency and selectivity, supported by quantitative experimental data and detailed protocols to ensure scientific rigor and reproducibility.

The Synthetic Cornerstone: The Gewald Reaction

The widespread exploration of 4-aryl-2-aminothiophene-3-carboxylates is largely attributable to the efficiency and versatility of the Gewald three-component reaction.[1][2] This one-pot synthesis provides a straightforward entry to this polysubstituted heterocyclic system. The reaction involves the condensation of an aryl ketone, an active methylene nitrile (such as ethyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst.[3][4]

The choice of aryl ketone directly introduces the critical C4-aryl substituent, while the selection of the cyanoacetate derivative determines the nature of the C3-carboxylate ester. This synthetic accessibility allows for the rapid generation of diverse compound libraries, facilitating comprehensive SAR studies.

Experimental Protocol: Gewald Synthesis of Ethyl 2-Amino-4-phenylthiophene-3-carboxylate

This protocol provides a representative procedure for the synthesis of the core scaffold.

Materials:

  • Acetophenone

  • Ethyl cyanoacetate

  • Elemental sulfur

  • Morpholine (or another suitable base like diethylamine)[4]

  • Methanol or Ethanol[3][4]

Procedure:

  • To a stirred mixture of acetophenone (0.05 mol), ethyl cyanoacetate (0.05 mol), and elemental sulfur (0.05 mol) in methanol (30 mL), slowly add morpholine (5 mL) over a period of 30 minutes at 35-40 °C.[3]

  • After the addition is complete, continue stirring the reaction mixture at 45 °C for 3 hours.[3]

  • Allow the mixture to cool to room temperature. A precipitate will form.

  • Collect the precipitate by filtration and wash it with cold ethanol.

  • Recrystallize the crude product from ethanol to yield pure ethyl 2-amino-4-phenylthiophene-3-carboxylate.[3]

The versatility of this reaction allows for the introduction of a wide array of substituents on the C4-aryl ring by simply starting with the appropriately substituted acetophenone.

Comparative SAR Analysis: A Tale of Three Targets

The 4-aryl-2-aminothiophene-3-carboxylate scaffold has been successfully optimized against a variety of biological targets. Here, we compare the SAR for three prominent examples: atypical protein kinase C (aPKC) inhibition, Epidermal Growth Factor Receptor (EGFR) inhibition, and general anticancer activity.

Atypical Protein Kinase C (aPKC) Inhibition

Atypical protein kinase C isoforms are implicated in various cellular processes, including cell polarity, proliferation, and inflammation. Their dysregulation has been linked to cancer and vascular permeability disorders.[2][5] The 2-amino-3-carboxy-4-phenylthiophene backbone has proven to be a potent scaffold for the development of aPKC inhibitors.[2][5]

Key SAR Insights:

  • C4-Aryl Substituents: This is the most critical position for modulating aPKC inhibitory activity. A strong preference for electron-donating groups on the phenyl ring has been observed.[2][5] Substituents such as methoxy (-OCH3), methyl (-CH3), and hydroxyl (-OH) at the 3'- and 4'-positions of the phenyl ring generally lead to robust inhibition.[5] Conversely, electron-withdrawing groups like nitro (-NO2) or trifluoromethyl (-CF3) significantly diminish or abolish activity.[5] This suggests that an electron-rich C4-aryl moiety is crucial for optimal interaction with the kinase.

  • C3-Carboxylate Group: The nature of the ester at the C3 position also influences potency. While a simple ethyl or methyl ester is well-tolerated, bulkier groups can be accommodated. For instance, a 2-propyl ester has shown significant inhibitory activity.[5]

  • C2-Amino Group: The free amino group at the C2 position appears to be essential for activity.

Quantitative Comparison of aPKC Inhibitors

Compound IDC4-Aryl SubstituentC3-EsteraPKCζ Inhibition (%) at 30 µMEC50 (µM) in Cellular Assays
1 Unsubstituted PhenylEthyl100Low nanomolar range for potent analogs[2][5]
26 4'-MethoxyEthylHigh-
32 3',4'-DimethoxyEthylHighLow nanomolar range[2][5]
35 4'-NitroEthylLow-
41 4'-MethoxyBenzylHigh-

Data synthesized from multiple sources, specific values may vary between studies.[5]

The consistent finding across studies is the critical role of electron-donating substituents on the C4-aryl ring for potent aPKC inhibition.

Epidermal Growth Factor Receptor (EGFR) Inhibition

EGFR is a key regulator of cell growth and proliferation, and its aberrant signaling is a hallmark of many cancers. The quinazoline core is a well-established scaffold for EGFR inhibitors.[6] However, thiophene-based compounds, including the 4-aryl-2-aminothiophene-3-carboxylate framework and its derivatives, have also emerged as promising EGFR inhibitors.[7][8][9]

Key SAR Insights:

  • C4-Aryl Substituents: Similar to aPKC inhibitors, the substitution pattern on the C4-aryl ring is crucial. However, the specific requirements can differ. For instance, in some series of thiophene-bearing quinazolines, a 3-chloro-4-(3-fluorobenzyloxy)phenylamino group at the 4-position of the quinazoline (analogous to the C4-aryl position) was found to be optimal for inhibiting mutant EGFR.[10]

  • C2-Amino Group Modifications: Unlike aPKC inhibitors where a free amine is often preferred, modifications at the C2-amino position are common in EGFR inhibitors. This position is often used to link to other pharmacophoric elements, such as the quinazoline core in hybrid molecules.[6]

  • C3-Carboxylate/Carboxamide Group: The C3-carboxylate is often converted to a carboxamide in EGFR inhibitor design. This allows for the introduction of various substituents that can form key hydrogen bonding interactions within the EGFR active site.[7]

Quantitative Comparison of Thiophene-Based EGFR Inhibitors

Compound SeriesKey Structural FeaturesTargetIC50
Thiophene-3-carboxamide selenide derivativesTrisubstituted thiophene with carboxamide and selenide moietiesEGFR Kinase94.44 ± 2.22 nM (for compound 16e)[7]
Thieno[2,3-d]pyrimidine-basedDiaminothieno[2,3-b]thiophene dicarbohydrazide coreEGFRWT / EGFRT790M28.1 nM / 24.6 nM (for compound 7a)[9]
4-Thiophenyl-pyrazole derivativesPyrazole core with a 4-thiophenyl substituentEGFR / VEGFR-20.161 µM / 0.209 µM (for compound 10b)[8]

This table presents data for different thiophene-based scaffolds to highlight the versatility of the thiophene core in EGFR inhibitor design.

The SAR for EGFR inhibitors is more complex, often involving hybridization of the thiophene scaffold with other known kinase-binding motifs.

General Anticancer Activity

Many 4-aryl-2-aminothiophene-3-carboxylates exhibit broad-spectrum anticancer activity without a precisely defined single molecular target.[11][12][13] In these cases, the SAR is often determined through phenotypic screening against various cancer cell lines.

Key SAR Insights:

  • C5-Position: For general anticancer activity, modifications at the C5 position have proven to be highly effective. For example, introducing an alkyl or thioalkyl linker at C5, connecting to another aryl moiety, can significantly enhance potency and tumor selectivity.[13]

  • C4-Aryl Substituents: The influence of C4-aryl substituents can be cell-line dependent. For instance, some thiophene carboxamide derivatives show potent activity against Hep3B cancer cells, with specific substitutions on the C4-aryl ring being more favorable.[7]

  • C3-Carboxylate/Carbonitrile: The C3 position can tolerate different functional groups. While carboxylate esters are common, the corresponding 3-carbonitrile derivatives also demonstrate significant cytotoxic effects.[14]

Quantitative Comparison of Anticancer Activity (IC50 in µM)

Compound IDKey Structural FeaturesHeLaHepG2HCT-116
Compound 480 Fused thiophene scaffold12.61 µg/mL33.42 µg/mL-
Thiophene Carboxamide 2b Thiophene carboxamide derivative---
Thiophene Carboxamide 2d Thiophene carboxamide derivative---
Thiophene Carboxamide 2e Thiophene carboxamide derivative---
Compound 13m Methyl-2-amino-5-((4-ethylphenylthio)methyl)thiophene-3-carboxylate---
Compound 13n Methyl-2-amino-5-((4-isopropylphenylthio)methyl)thiophene-3-carboxylate---

Note: Direct comparison is challenging as different studies use different cell lines and report values in µg/mL or µM. Data is illustrative of the range of activities.[7][13][15]

For general anticancer activity, a more holistic approach to SAR is often required, with modifications at multiple positions on the thiophene ring contributing to the overall cytotoxic profile.

Experimental Protocols for Biological Evaluation

To ensure the reliability and reproducibility of SAR data, standardized biological assays are essential. The following is a representative protocol for determining the cytotoxic effects of novel compounds.

Protocol: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a proxy for cell viability and proliferation.[15][16]

Materials:

  • Cancer cell lines (e.g., HeLa, HepG2)[15]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)[16]

  • 96-well plates

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)[15]

  • MTT solution (5 mg/mL in PBS)[16]

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

Procedure:

  • Seed cells in a 96-well plate at a density of approximately 8 x 10^4 cells per well and incubate for 24 hours.[16]

  • Prepare serial dilutions of the test compounds in the cell culture medium.

  • Remove the existing medium from the wells and replace it with the medium containing various concentrations of the test compounds. Include a vehicle control (medium with solvent only).

  • Incubate the plates for an additional 24-48 hours.[15]

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37 °C.[16]

  • After the incubation, remove the medium and add 100-150 µL of the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.[15]

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Visualizing the SAR Landscape

To better understand the relationships between the different compound classes and their biological activities, the following diagrams illustrate the key pharmacophoric elements and the general workflow for SAR studies.

SAR_Comparison cluster_scaffold 4-Aryl-2-Aminothiophene-3-Carboxylate Core cluster_targets Biological Targets cluster_sar Key SAR Points Scaffold Core Scaffold aPKC aPKC Inhibition Scaffold->aPKC EGFR EGFR Inhibition Scaffold->EGFR Anticancer General Anticancer Scaffold->Anticancer SAR_aPKC C4: Electron-donating groups aPKC->SAR_aPKC SAR_EGFR C2/C3: Amide linkers C4: Specific aryl patterns EGFR->SAR_EGFR SAR_Anticancer C5: Arylalkylthio groups Anticancer->SAR_Anticancer

Caption: Comparative SAR of the 4-aryl-2-aminothiophene-3-carboxylate scaffold.

Workflow cluster_synthesis Synthesis & Library Generation cluster_screening Biological Screening cluster_optimization Lead Optimization Gewald Gewald Reaction Library Compound Library Gewald->Library Assay In vitro Assays (e.g., Kinase, MTT) Library->Assay Hit_ID Hit Identification Assay->Hit_ID SAR_Study SAR Analysis Hit_ID->SAR_Study Lead_Opt Lead Compound SAR_Study->Lead_Opt Lead_Opt->Gewald Iterative Design

Sources

A Researcher's Comparative Guide to the In Vitro Evaluation of Methyl 2-amino-4-(2,4-dichlorophenyl)thiophene-3-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The 2-aminothiophene scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of biological activities.[1][2][3][4][5] Derivatives of this versatile heterocycle have shown promise as anticancer, antimicrobial, and anti-inflammatory agents.[1][2][3] This guide provides an in-depth, comparative framework for the initial in vitro screening of novel methyl 2-amino-4-(2,4-dichlorophenyl)thiophene-3-carboxylate derivatives, offering detailed protocols and rationale to empower researchers in drug discovery and development.

Part 1: Anticancer Activity Evaluation

A primary focus for novel thiophene derivatives is their potential as anticancer agents.[5] The initial in vitro assessment is crucial for identifying promising candidates for further development.[6][7] A key first step is to determine the cytotoxic and anti-proliferative effects of the compounds on various cancer cell lines.[8][9][10]

Cytotoxicity Assessment via MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[11][12] The assay's principle lies in the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[13] The amount of formazan produced is directly proportional to the number of viable cells.[13][14]

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell adhesion.[13]

  • Compound Treatment: Prepare serial dilutions of the thiophene derivatives in culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.[9]

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[15][16]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[15]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each derivative.

DerivativeCancer Cell LineIC₅₀ (µM)
Derivative A MCF-78.5
A54912.3
Derivative B MCF-725.1
A54938.7
Derivative C MCF-75.2
A5497.9
Doxorubicin MCF-70.9
A5491.2

This is example data for illustrative purposes.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed Cancer Cells in 96-well Plate add_compounds Add Compounds to Cells cell_seeding->add_compounds 24h Incubation compound_prep Prepare Serial Dilutions of Thiophene Derivatives compound_prep->add_compounds incubate_48h Incubate for 48-72 hours add_compounds->incubate_48h add_mtt Add MTT Reagent incubate_48h->add_mtt incubate_4h Incubate for 3-4 hours add_mtt->incubate_4h add_dmso Add DMSO to Dissolve Formazan incubate_4h->add_dmso read_absorbance Measure Absorbance at 570 nm add_dmso->read_absorbance calc_ic50 Calculate IC50 Values read_absorbance->calc_ic50 MIC_Workflow cluster_prep Preparation cluster_inoculation Inoculation & Incubation cluster_analysis Analysis compound_dilution Prepare Serial Dilutions of Compounds in Plate inoculate_wells Inoculate Wells with Microbial Suspension compound_dilution->inoculate_wells inoculum_prep Prepare Standardized Microbial Inoculum inoculum_prep->inoculate_wells incubate_24h Incubate at 37°C for 18-24 hours inoculate_wells->incubate_24h visual_inspection Visually Inspect for Turbidity (Growth) incubate_24h->visual_inspection determine_mic Determine MIC as Lowest Concentration with No Growth visual_inspection->determine_mic

Caption: Workflow for MIC determination via broth microdilution.

Part 3: Anti-inflammatory Activity Assessment

The anti-inflammatory potential of thiophene derivatives is another important area of investigation. [1][17]A common approach to screen for anti-inflammatory activity in vitro is to assess the ability of the compounds to inhibit key inflammatory enzymes, such as cyclooxygenase-2 (COX-2). [18][19]

COX-2 Inhibition Assay

COX-2 is an enzyme that is induced during inflammation and is responsible for the production of prostaglandins, which are key inflammatory mediators. [19]A fluorometric assay can be used to screen for COX-2 inhibitors. [19][20]This assay measures the generation of Prostaglandin G2, an intermediate product of the COX-2 enzyme. [19][20]

  • Reagent Preparation: Prepare the COX assay buffer, COX probe, COX cofactor, and human recombinant COX-2 enzyme according to the manufacturer's instructions. [19][20]2. Compound Preparation: Dissolve the test inhibitors in a suitable solvent (e.g., DMSO) and prepare dilutions in COX assay buffer. [20]3. Assay Plate Setup: In a 96-well black plate, add the test inhibitor, a positive control inhibitor (e.g., Celecoxib), and an enzyme control (no inhibitor). [20][21]4. Reaction Initiation: Add the reaction mix containing the COX assay buffer, COX probe, and COX cofactor to each well. Initiate the reaction by adding a solution of arachidonic acid (the substrate for COX-2). [19][21]5. Fluorescence Measurement: Immediately measure the fluorescence (Ex/Em = 535/587 nm) kinetically for 5-10 minutes at 25°C. [19]6. Data Analysis: Calculate the rate of the reaction for each well. The percent inhibition is determined by comparing the reaction rate in the presence of the test compound to the enzyme control. Calculate the IC₅₀ value for each derivative.

DerivativeCOX-2 Inhibition IC₅₀ (µM)
Derivative A 15.2
Derivative B 45.8
Derivative C 7.1
Celecoxib 0.04

This is example data for illustrative purposes.

COX2_Pathway inflammatory_stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) pla2 Phospholipase A2 (PLA2) inflammatory_stimuli->pla2 Activates cell_membrane Cell Membrane Phospholipids cell_membrane->pla2 arachidonic_acid Arachidonic Acid pla2->arachidonic_acid Releases cox2 COX-2 Enzyme arachidonic_acid->cox2 Substrate prostaglandins Prostaglandins (e.g., PGE2) cox2->prostaglandins Converts to inflammation Inflammation (Pain, Fever, Swelling) prostaglandins->inflammation Mediates thiophene_derivative Thiophene Derivative (Inhibitor) thiophene_derivative->cox2 Inhibits

Caption: Simplified COX-2 inflammatory pathway.

Conclusion

This guide provides a foundational framework for the in vitro evaluation of this compound derivatives. By systematically assessing their anticancer, antimicrobial, and anti-inflammatory activities, researchers can effectively identify lead compounds for further preclinical and clinical development. The provided protocols and comparative data structures are designed to ensure robust and reproducible results, facilitating the advancement of novel thiophene-based therapeutics.

References

  • CLYTE Technologies. (2025, December 24).
  • Abcam.
  • NIH. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models.
  • Microbe Online. (2013, November 15).
  • PubMed. Cell sensitivity assays: the MTT assay.
  • Wikipedia. Broth microdilution.
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  • WOAH. LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING.
  • Apec.org. Antimicrobial Susceptibility Testing.
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  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods.
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Navigating the Antimicrobial Landscape of 2-Aminothiophene-3-carboxylate Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel antimicrobial agents to combat the growing threat of drug-resistant pathogens, the thiophene scaffold has emerged as a promising pharmacophore.[1] This guide delves into the antimicrobial spectrum of a specific class of these compounds: Methyl 2-amino-4-(2,4-dichlorophenyl)thiophene-3-carboxylate and its derivatives. While direct and extensive research on the 2,4-dichloro-substituted variant is limited, this guide provides a comprehensive comparison based on closely related analogues, offering valuable insights into their potential efficacy and the underlying structure-activity relationships that govern their antimicrobial prowess.

The Allure of the 2-Aminothiophene Core

The 2-aminothiophene moiety is a versatile building block in medicinal chemistry, renowned for its ability to confer a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and even anticancer properties.[1][2] Its structural features allow for diverse substitutions, enabling the fine-tuning of its pharmacological profile. The synthesis of these compounds is often achieved through the well-established Gewald reaction, a one-pot multicomponent condensation that offers a straightforward and efficient route to these valuable heterocyclic systems.[1][3]

Comparative Antimicrobial Spectrum: A Look at Phenyl-Substituted Analogues

To understand the potential of this compound, we can extrapolate from the documented antimicrobial activities of its close relatives where the 4-position is substituted with a phenyl or a mono-substituted phenyl group. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of representative 2-amino-4-phenylthiophene-3-carboxylate derivatives against a panel of common bacterial and fungal strains. These values are compared with Ampicillin, a widely used broad-spectrum antibiotic.

Compound/DerivativeGram-Positive BacteriaGram-Negative BacteriaFungal Strains
Staphylococcus aureus (MIC in µg/mL)Bacillus subtilis (MIC in µg/mL)Escherichia coli (MIC in µg/mL)
Ethyl 2-amino-4-phenylthiophene-3-carboxylate >100[2]50[2]>100[2]
Ethyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate 5025100
Ethyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate >100100>100
Ampicillin (Standard) 50[2]25[2]100[2]

ND: Not Determined, NA: Not Applicable

Analysis of the Data: The presented data suggests that substitutions on the 4-phenyl ring play a crucial role in modulating the antimicrobial activity. For instance, the introduction of a chloro group at the para-position of the phenyl ring appears to enhance the activity against Gram-positive bacteria when compared to the unsubstituted phenyl analogue.[2] Conversely, a methoxy group at the same position does not seem to confer any significant advantage.

Structure-Activity Relationship (SAR): The Impact of the 2,4-Dichlorophenyl Moiety

The presence of electron-withdrawing groups on the 4-aryl substituent can influence the electronic properties of the entire molecule, potentially impacting its interaction with microbial targets. The two chlorine atoms in the 2,4-dichloro configuration are strongly electron-withdrawing. This could lead to:

  • Enhanced Lipophilicity: The chloro groups increase the lipophilicity of the molecule, which may facilitate its passage through the lipid-rich cell membranes of bacteria.

  • Altered Target Binding: The electronic and steric profile of the 2,4-dichlorophenyl ring could lead to more favorable interactions with the active site of a microbial enzyme or protein target.

It is hypothesized that the 2,4-dichloro substitution could lead to a broader spectrum of activity or enhanced potency, particularly against Gram-positive bacteria, as suggested by the improved activity of the 4-chloro analogue. However, this remains to be confirmed through empirical testing.

Experimental Methodologies: A Guide to Antimicrobial Susceptibility Testing

The evaluation of the antimicrobial spectrum of these thiophene derivatives typically involves standardized in vitro susceptibility testing methods. The following protocols are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and are commonly employed in the field.[4][5][6]

Protocol 1: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a quantitative assay used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Test compounds (this compound derivatives)

  • Bacterial and/or fungal strains

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

  • Sterile 96-well microtiter plates

  • Positive control (e.g., Ampicillin, Gentamicin)

  • Negative control (broth with solvent)

  • Microplate reader (optional)

Step-by-Step Procedure:

  • Preparation of Stock Solutions: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to a known concentration (e.g., 1000 µg/mL).

  • Serial Dilutions: Perform two-fold serial dilutions of the stock solutions in the microtiter plates containing the appropriate broth to achieve a range of concentrations.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • Inoculation: Add a standardized volume of the microbial suspension to each well of the microtiter plate.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria and at a suitable temperature and duration for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Workflow for MIC Determination using Broth Microdilution

MIC_Workflow A Prepare Stock Solution of Test Compound B Perform Serial Dilutions in 96-well Plate A->B D Inoculate Microtiter Plate B->D C Prepare Standardized Microbial Inoculum C->D E Incubate at 35-37°C for 18-24h D->E F Determine MIC (Lowest concentration with no visible growth) E->F

Caption: Workflow for MIC Determination.

Protocol 2: Agar Disk Diffusion Method

This is a qualitative method used to assess the susceptibility of a microorganism to an antimicrobial agent.

Materials:

  • Test compounds

  • Sterile filter paper disks

  • Bacterial and/or fungal strains

  • Mueller-Hinton Agar (MHA) plates

  • Positive control disks (e.g., Ampicillin)

  • Negative control disks (solvent only)

Step-by-Step Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism as described for the broth microdilution method.

  • Plate Inoculation: Evenly spread the microbial suspension over the entire surface of an MHA plate using a sterile swab.

  • Disk Application: Aseptically place sterile paper disks impregnated with a known concentration of the test compound onto the surface of the agar.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disk where microbial growth is inhibited. The size of the zone is indicative of the antimicrobial activity.

Logical Relationship of Antimicrobial Testing Components

Antimicrobial_Testing_Logic cluster_compound Test Compound cluster_microbe Microorganism Compound Thiophene Derivative Concentration Concentration Gradient Compound->Concentration is prepared at Assay Antimicrobial Assay (Broth Dilution or Agar Diffusion) Concentration->Assay Microbe Bacterial/Fungal Strain Inoculum Standardized Inoculum Microbe->Inoculum is cultured to Inoculum->Assay Result Determination of Antimicrobial Activity (MIC/Zone of Inhibition) Assay->Result

Caption: Logical relationship of key components in antimicrobial susceptibility testing.

Conclusion and Future Directions

The available evidence on 2-amino-4-phenylthiophene-3-carboxylate derivatives suggests that this class of compounds holds promise as a scaffold for the development of new antimicrobial agents. The introduction of a 2,4-dichlorophenyl moiety at the 4-position is a rational design strategy that warrants further investigation. Future studies should focus on the synthesis of these specific derivatives and their comprehensive evaluation against a broad panel of clinically relevant and drug-resistant microorganisms. Elucidating their precise mechanism of action will be crucial for their optimization and potential translation into therapeutic candidates.

References

  • Prasad, K. J. R., & Kumar, S. (2012). Synthesis of some novel 2-aminothiophene derivatives and evaluation for their antimicrobial activity. International Journal of Pharmacy and Biological Sciences, 2(4), 1-7.
  • Molina-Panadero, A., et al. (2024). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Pharmacology, 15.
  • Metwally, M. A., et al. (2023).
  • Al-Ghorbani, M., et al. (2023). Synthesis, molecular modelling and biological evaluation of new 4-aminothiophene and thienopyrimidine compounds. Journal of Taibah University for Science, 17(1), 2179836.
  • Li, Y., et al. (2020).
  • Revelant, G., & Thabaux, V. (2022). 2‐Aminothiophenes by Gewald reaction. Chemistry–A European Journal, 28(48), e202201083.
  • Wankhede, S. B., et al. (2014). Broth microdilution for antibacterial testing as recommended by CLSI protocol.
  • Putrov, P. V., & Komykhov, S. A. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246.
  • Clinical and Laboratory Standards Institute. (2009). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eighth Edition. CLSI document M07-A8.
  • Mabkhot, Y. N., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. Sustainable Chemistry and Pharmacy, 29, 100789.
  • Sabnis, R. W. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246.
  • Humphries, R. M., et al. (2025). Modification of antimicrobial susceptibility testing methods. Journal of Antimicrobial Chemotherapy, dkad319.
  • Mabkhot, Y. N., et al. (2017). Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate. Chemistry Central Journal, 11(1), 1-9.
  • Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Aminothiophene aus α-Oxo-mercaptanen und methylenaktiven Nitrilen. Chemische Berichte, 99(1), 94-100.

Sources

A Senior Application Scientist's Guide to the Synthesis of Polysubstituted Thiophenes: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The thiophene nucleus is a cornerstone in medicinal chemistry and materials science. As a bioisostere of the phenyl group, it is embedded in a multitude of approved drugs, including the antiplatelet agent Clopidogrel and the antipsychotic Olanzapine.[1][2] In materials science, thiophene-based conjugated polymers are integral to the development of organic thin-film transistors (OTFTs) and photovoltaic devices due to their exceptional electronic properties.[3][4] The specific substitution pattern on the thiophene ring dictates the molecule's physicochemical properties, biological activity, and electronic behavior. Consequently, the strategic synthesis of polysubstituted thiophenes is a critical endeavor for chemists in both academic and industrial settings.

This guide provides an in-depth comparison of the most robust and widely utilized synthetic routes to polysubstituted thiophenes. We will move beyond a simple recitation of reaction schemes to dissect the mechanistic underpinnings, substrate scope, and practical limitations of each method. This comparative analysis is designed to empower researchers to make informed decisions when selecting a synthetic strategy tailored to their specific target molecule.

Part 1: Classical Ring-Formation Strategies

These methods construct the thiophene ring from acyclic precursors. They are powerful for creating highly functionalized thiophene cores in a single, often one-pot, operation.

The Gewald Aminothiophene Synthesis

First reported by Karl Gewald in 1961, this multicomponent reaction has become a universal and highly versatile method for synthesizing 2-aminothiophenes.[5][6] The reaction's enduring popularity stems from its operational simplicity, the use of readily available starting materials, and generally mild reaction conditions.[5][6]

Core Transformation: The Gewald reaction is a one-pot condensation of a ketone or aldehyde with an α-cyanoester (or other activated nitrile, like malononitrile) and elemental sulfur, typically in the presence of a base.[1][7]

Mechanistic Insights: The mechanism, though not fully elucidated until decades after its discovery, proceeds through a clear, logical sequence.[7]

  • Knoevenagel Condensation: The reaction initiates with a base-catalyzed Knoevenagel condensation between the carbonyl compound and the active methylene nitrile to form a stable α,β-unsaturated nitrile intermediate.[7][8]

  • Sulfur Addition: The α-carbon of the unsaturated nitrile, now activated, attacks the elemental sulfur (S₈). The exact mechanism of sulfur addition is complex and can involve various polysulfide intermediates.[8]

  • Cyclization & Tautomerization: The resulting sulfur-containing intermediate undergoes intramolecular cyclization, followed by tautomerization to yield the aromatic 2-aminothiophene product.[7]

Recent computational studies using Density Functional Theory (DFT) have provided deeper insight, confirming the Knoevenagel-Cope condensation as the initial step, followed by the opening of the S₈ ring by the resulting anion to form polysulfide intermediates that ultimately cyclize.[8]

Diagram: Gewald Aminothiophene Synthesis Workflow

G_Gewald_Workflow Start Ketone/Aldehyde + α-Cyanoester + Elemental Sulfur (S₈) Base Add Base (e.g., Morpholine, Et₂NH) Start->Base Reactants Knoevenagel Knoevenagel Condensation Base->Knoevenagel Catalysis Intermediate α,β-Unsaturated Nitrile Intermediate Knoevenagel->Intermediate SulfurAdd Michael Addition of Sulfur Intermediate->SulfurAdd Cyclization Intramolecular Cyclization & Tautomerization SulfurAdd->Cyclization Product Polysubstituted 2-Aminothiophene Cyclization->Product

Caption: Workflow for the Gewald multicomponent synthesis of 2-aminothiophenes.

Advantages:

  • High Convergence: Three components are combined in a single step.

  • Versatility: A wide variety of ketones, aldehydes, and activated nitriles can be used, leading to a diverse library of products.[9]

  • Mild Conditions: The reaction is often performed at moderate temperatures (e.g., 60-100 °C).[2]

  • Green Chemistry Adaptations: The reaction has been successfully adapted to greener conditions, including using water as a solvent, microwave irradiation, and eutectic solvents.[1][7]

Limitations:

  • The primary product is always a 2-aminothiophene, which may require further functionalization.

  • The use of elemental sulfur can sometimes lead to complex reaction mixtures.

  • Some starting materials, like α-sulfanylcarbonyl compounds used in early variations, can be unstable and difficult to prepare.[5]

The Paal-Knorr Thiophene Synthesis

Reported independently by Carl Paal and Ludwig Knorr in 1884, this synthesis is a fundamental method for preparing not only thiophenes but also furans and pyrroles from 1,4-dicarbonyl compounds.[10][11]

Core Transformation: The Paal-Knorr synthesis involves the condensation of a 1,4-dicarbonyl compound with a sulfurizing agent to form a substituted thiophene.[10][12]

Mechanistic Insights: The reaction is thought to proceed via the initial conversion of the dicarbonyl compound's oxygen atoms to sulfur.

  • Sulfurization: The sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent, reacts with the carbonyl groups of the 1,4-diketone.[12][13] The exact intermediate is still debated, but a bis-thioketone is a plausible, though not necessary, intermediate.[12]

  • Cyclization & Dehydration: The sulfurized intermediate undergoes intramolecular cyclization and dehydration (or loss of H₂S) to form the stable aromatic thiophene ring. The sulfurizing agents also act as powerful dehydrating agents, driving the reaction to completion.[12][13]

Diagram: Paal-Knorr Thiophene Synthesis Mechanism

G_PaalKnorr_Mechanism Diketone 1,4-Dicarbonyl Compound Sulfurization Sulfurization of Carbonyls Diketone->Sulfurization SulfurizingAgent Sulfurizing Agent (P₄S₁₀ or Lawesson's) SulfurizingAgent->Sulfurization Thioketone Thioketone Intermediate Sulfurization->Thioketone Cyclization Intramolecular Cyclization Thioketone->Cyclization Dehydration Dehydration/ Loss of H₂S Cyclization->Dehydration Product Polysubstituted Thiophene Dehydration->Product

Caption: Postulated mechanism for the Paal-Knorr thiophene synthesis.

Advantages:

  • Direct Access to Polysubstitution: Provides a direct route to tri- and tetrasubstituted thiophenes.[14]

  • Reliability: It is a robust and well-established method.

Limitations:

  • Harsh Conditions: Often requires high temperatures and strong, often toxic, sulfurizing agents, which can limit functional group tolerance.[10][14]

  • Starting Material Availability: The synthesis is limited by the accessibility of the requisite 1,4-dicarbonyl precursors.[10]

  • Side Products: The reaction can generate toxic hydrogen sulfide (H₂S) as a byproduct.[12]

The Fiesselmann Thiophene Synthesis

Developed by Hans Fiesselmann in the 1950s, this method is a valuable extension of earlier work and provides specific access to 3-hydroxy-2-thiophenecarboxylic acid derivatives.[15][16][17]

Core Transformation: The Fiesselmann synthesis is the base-catalyzed condensation of thioglycolic acid esters with α,β-acetylenic esters.[16][18]

Mechanistic Insights: The mechanism involves a sequence of conjugate additions and a final cyclization.

  • First Michael Addition: After deprotonation by a base, the sulfur of the thioglycolic acid ester acts as a nucleophile, attacking the triple bond of the alkyne ester in a 1,4-conjugate addition.[15][16]

  • Second Michael Addition: A second molecule of the thioglycolic acid ester can then add to the resulting activated double bond, forming a thioacetal-like intermediate.[15]

  • Dieckmann Condensation: A stronger base promotes an intramolecular Dieckmann-type condensation, where an enolate attacks one of the ester carbonyls to form the five-membered ring.[19]

  • Elimination/Aromatization: Subsequent elimination of a thioglycolate moiety and tautomerization yields the final 3-hydroxythiophene product.[16]

Advantages:

  • Specific Functionalization: Reliably produces 3-hydroxy-2-carboxy-substituted thiophenes, which are valuable synthetic intermediates.[16]

  • Versatility: The reaction can be adapted to use β-ketoesters or nitriles instead of acetylenic esters, expanding its scope.[16]

Limitations:

  • The scope is generally limited to the specific substitution pattern dictated by the starting materials.

  • Requires careful control of base and reaction conditions to favor cyclization over polymerization or other side reactions.

Part 2: Modern Functionalization via Cross-Coupling

While classical methods build the ring from scratch, a dominant modern strategy involves the functionalization of a pre-existing thiophene core, typically a halothiophene. Transition-metal catalysis, particularly with palladium, has revolutionized this approach, offering unparalleled precision and functional group tolerance.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction for C-C bond formation in modern organic synthesis. Its application to thiophene chemistry allows for the introduction of a vast array of aryl, heteroaryl, and alkyl groups.

Core Transformation: A palladium-catalyzed reaction between a halothiophene (or thiophene triflate) and an organoboron reagent (boronic acid or ester) in the presence of a base.[20][21]

Mechanistic Insights (Catalytic Cycle):

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the halothiophene, forming a Pd(II) intermediate.

  • Transmetalation: The organic group from the boronic acid (activated by the base) is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the desired C-C bond.[22]

Advantages:

  • Exceptional Functional Group Tolerance: Tolerates a wide range of functional groups on both coupling partners.

  • Mild Conditions: Reactions are typically run under mild conditions.[23]

  • Reagent Availability: A vast number of boronic acids are commercially available or readily prepared.

  • Low Toxicity: Boron-containing byproducts are generally non-toxic and easily removed.

Limitations:

  • Can be sensitive to steric hindrance near the coupling site.[24]

  • Requires pre-functionalization of the thiophene ring (e.g., bromination).

Stille Coupling

The Stille coupling offers a powerful alternative to the Suzuki reaction, particularly in cases where boronic acids are unstable or difficult to prepare.

Core Transformation: A palladium-catalyzed reaction between a halothiophene and an organostannane (tin) reagent.[25]

Advantages:

  • Robustness: Organostannanes are often tolerant of reaction conditions where boronic acids might decompose.

  • High Yields: Can provide excellent yields, sometimes superior to Suzuki coupling for specific heterocyclic substrates.[24]

Limitations:

  • Toxicity: The primary drawback is the high toxicity of organotin reagents and byproducts, which can be difficult to remove completely from the final product. This is a major concern in pharmaceutical development.

  • Atom Economy: The stoichiometry of the tin reagent can be a disadvantage.

Buchwald-Hartwig Amination

For the synthesis of N-aryl and N-alkyl aminothiophenes, the Buchwald-Hartwig amination is the preeminent method. It provides a direct route to C-N bond formation, overcoming the limitations of classical methods like nucleophilic aromatic substitution, which are often ineffective for electron-rich thiophenes.[26]

Core Transformation: A palladium-catalyzed coupling of a halothiophene with a primary or secondary amine in the presence of a strong base.[27][28]

Advantages:

  • Broad Scope: Applicable to a wide range of amines (primary, secondary, anilines, etc.) and halothiophenes.[26][27]

  • Direct Amination: Provides direct access to aminothiophenes without requiring multi-step sequences.

  • Milder Conditions: Modern catalyst systems allow the reaction to proceed under milder conditions than older amination methods.[27][28]

Limitations:

  • Requires a strong base (e.g., sodium tert-butoxide), which can be incompatible with base-sensitive functional groups.[27]

  • The choice of palladium ligand is critical for achieving high yields and can require significant optimization.

Part 3: Comparative Performance and Data

The choice of a synthetic route is a multi-faceted decision based on the desired substitution pattern, available starting materials, cost, and scalability. The following table provides a comparative summary to guide this selection process.

Synthetic Route Primary Transformation Key Starting Materials Typical Conditions Advantages Limitations Typical Yields
Gewald Synthesis Ring formationKetone/Aldehyde, Activated Nitrile, SulfurBase (e.g., morpholine), 60-100 °COne-pot, high convergence, mild conditions, creates 2-aminothiophenes.[2][5]Limited to 2-amino products, potential for side reactions.40-90%[1][5]
Paal-Knorr Synthesis Ring formation1,4-Dicarbonyl, Sulfurizing AgentP₄S₁₀ or Lawesson's reagent, often high heat.[10][12]Direct route to fully substituted thiophenes.Harsh conditions, limited substrate availability, toxic H₂S byproduct.[10][12]50-85%
Fiesselmann Synthesis Ring formationThioglycolic acid ester, α,β-Acetylenic esterBase (e.g., NaOEt), moderate heat.[16]Specific access to 3-hydroxy-2-carboxy thiophenes.[16]Limited substitution pattern, requires careful base control.60-80%
Suzuki Coupling C-C bond formationHalothiophene, Boronic acid/esterPd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃), 60-100 °C.[21]Excellent functional group tolerance, mild, non-toxic byproducts.[20]Requires pre-functionalized thiophene, can be sterically sensitive.[24]70-98%[23]
Stille Coupling C-C bond formationHalothiophene, OrganostannanePd catalyst, often in a non-polar solvent.Robust, often high-yielding, tolerates diverse functionality.[24]Highly toxic tin reagents and byproducts are a major drawback.[29]80-95%[24]
Buchwald-Hartwig C-N bond formationHalothiophene, AminePd catalyst, specific ligand, strong base (e.g., t-BuONa).[27]Direct and efficient amination of the thiophene ring.[26]Requires strong base, catalyst/ligand optimization is critical.[27]60-90%[27][28]

Part 4: Experimental Protocols

To provide a practical context, detailed step-by-step methodologies for two key transformations are provided below.

Protocol 1: Gewald Synthesis of a 2-Aminothiophene[2][9]

Reaction: Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate.

Materials:

  • Cyclohexanone (1 equiv.)

  • Ethyl cyanoacetate (1 equiv.)

  • Elemental Sulfur (1.1 equiv.)

  • Morpholine (0.5 equiv.)

  • Ethanol (Solvent)

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add cyclohexanone (1.0 equiv.), ethyl cyanoacetate (1.0 equiv.), and elemental sulfur (1.1 equiv.) in ethanol (20 mL).

  • Begin stirring the mixture at room temperature.

  • Slowly add morpholine (0.5 equiv.) to the stirring suspension. An exothermic reaction may be observed.

  • Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 2 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate).

  • After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.

  • Collect the solid product by vacuum filtration, washing the filter cake with cold ethanol (2 x 10 mL).

  • Recrystallize the crude product from ethanol to afford the pure 2-aminothiophene derivative as a crystalline solid.

Protocol 2: Suzuki-Miyaura Coupling for Thiophene Functionalization[21][22]

Reaction: Synthesis of 2-phenylthiophene.

Materials:

  • 2-Bromothiophene (1 equiv.)

  • Phenylboronic acid (1.2 equiv.)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv.)

  • Potassium Carbonate (2.0 equiv., as a 2M aqueous solution)

  • Toluene (Solvent)

Procedure:

  • To a 50 mL Schlenk flask, add 2-bromothiophene (1.0 equiv.), phenylboronic acid (1.2 equiv.), and Pd(PPh₃)₄ (0.03 equiv.).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add toluene (15 mL) via syringe, followed by the 2M aqueous solution of potassium carbonate (2.0 equiv.).

  • Heat the biphasic mixture to 90 °C with vigorous stirring for 12 hours. Monitor the reaction by GC-MS or TLC.

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel.

  • Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (eluting with hexane) to yield 2-phenylthiophene as a colorless oil.

Conclusion

The synthesis of polysubstituted thiophenes is a mature field with a rich arsenal of reliable methods. Classical ring-closing strategies like the Gewald , Paal-Knorr , and Fiesselmann syntheses offer powerful, convergent routes to complex thiophene cores directly from acyclic precursors. These methods are invaluable for establishing the initial, highly functionalized heterocyclic scaffold.

In parallel, modern palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura coupling , Stille coupling , and Buchwald-Hartwig amination , provide unparalleled precision for the late-stage functionalization of pre-formed thiophene rings. These reactions are characterized by their mild conditions and broad functional group tolerance, making them indispensable for the final diversification steps in drug discovery and materials development.

The optimal synthetic strategy is rarely a "one-size-fits-all" solution. It is dictated by the specific substitution pattern of the target molecule, the availability and stability of starting materials, and considerations of toxicity and scalability. A thorough understanding of the mechanisms, advantages, and limitations of each method, as outlined in this guide, is essential for the rational design and efficient execution of synthetic routes toward this vital class of heterocyclic compounds.

References

  • Mishra, R., Jha, K. K., Kumar, S., & Tomer, I. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54.
  • Organic Chemistry Portal. (n.d.). Paal-Knorr Thiophene Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Gewald reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Paal–Knorr synthesis. Retrieved from [Link]

  • D'Auria, M., Emanuele, L., Racioppi, R., & Valente, C. (2009). Solvent-Free, Microwave-Assisted Synthesis of Thiophene Oligomers via Suzuki Coupling. The Journal of Organic Chemistry, 74(1), 333-339.
  • Caillé, A.-S., Franck, X., & Figadère, B. (2006). Synthesis of Diarylamines in the Thiophene Series by Buchwald–Hartwig Coupling. Synlett, 2006(19), 3207-3210.
  • Sabnis, R. W. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246.
  • ResearchGate. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Retrieved from [Link]

  • Thieme E-Journals. (n.d.). Synthesis of Diarylamines in the Thiophene Series by Buchwald-Hartwig Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Filo. (2024). Fiesselmann thiophene synthesis. Retrieved from [Link]

  • Khan, K. M., et al. (2015). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. PLoS ONE, 10(6), e0129623.
  • Wikipedia. (n.d.). Fiesselmann thiophene synthesis. Retrieved from [Link]

  • Caturla, F., & Cativiela, C. (1998). Synthesis of Mixed Thiophene/Furan Oligomers by Stille Coupling. The Journal of Organic Chemistry, 63(21), 7413-7417.
  • Le-Deygen, I. M., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. Sustainable Chemistry and Pharmacy, 29, 100789.
  • Sharma, J., & Champagne, P. A. (2022).
  • Scribd. (n.d.). 1fiesselmann Thiophene Synthesis. Retrieved from [Link]

  • Gabriele, B., et al. (2014). Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes. Molecules, 19(10), 15687-15719.
  • Colobert, F., et al. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Molecules, 26(24), 7687.
  • Al-Omair, M. A. (2010). Synthesis of 2-Bromo-2′-phenyl-5,5′-thiophene: Suzuki Reaction Versus Negishi Reaction.
  • YouTube. (2021). Paal knorr synthesis of pyrroles, Furans, thiophenes with Mechanism||Very Easy Method. Retrieved from [Link]

  • YouTube. (2021). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl)-thiophene. Retrieved from [Link]

  • ResearchGate. (2022). Synthesis of polysubstituted thiophene derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Fiesselmann Thiophene synthesis c) Hinsberg synthesis: This method.... Retrieved from [Link]

  • Grokipedia. (n.d.). Paal–Knorr synthesis. Retrieved from [Link]

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  • PubMed. (2014). Recent advances in the synthesis of thiophene derivatives by cyclization of functionalized alkynes. Retrieved from [Link]

  • Scribd. (n.d.). Thiophene and Furan Synthesis Methods. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. Retrieved from [Link]

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  • ResearchGate. (2014). Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes. Retrieved from [Link]

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  • ResearchGate. (2008). Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines. Retrieved from [Link]

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A Comparative Guide to Validating the Purity of Methyl 2-amino-4-(2,4-dichlorophenyl)thiophene-3-carboxylate by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the stringent control of purity for active pharmaceutical ingredients (APIs) and their intermediates is not merely a regulatory hurdle, but a fundamental cornerstone of drug safety and efficacy. Methyl 2-amino-4-(2,4-dichlorophenyl)thiophene-3-carboxylate, a key thiophene derivative, serves as a critical building block in the synthesis of various pharmacologically active molecules. Its purity directly influences the quality and impurity profile of the final API. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the robust validation of this compound's purity, grounded in established scientific principles and regulatory expectations.

The Imperative for a Stability-Indicating Method

The journey of a pharmaceutical intermediate from synthesis to its incorporation into a final drug product is fraught with potential chemical transformations. Exposure to heat, light, humidity, and varying pH levels can lead to the formation of degradation products. Therefore, a purity-indicating analytical method must not only quantify the main compound but also effectively separate it from any potential process-related impurities and degradation products. This is the essence of a "stability-indicating" method, a concept heavily emphasized by regulatory bodies like the International Council for Harmonisation (ICH).[1][2][3]

High-Performance Liquid Chromatography (HPLC) has emerged as the gold standard for this purpose in the pharmaceutical industry due to its high resolution, sensitivity, and versatility.[4] This guide will first detail a validated HPLC protocol for this compound and then compare its performance characteristics with Gas Chromatography-Mass Spectrometry (GC-MS), another powerful analytical tool.

Part 1: The Workhorse of Purity Analysis: A Validated HPLC Method

The development of a robust HPLC method is a systematic process. The choices made for the stationary phase, mobile phase, and detection parameters are all interconnected and dictated by the physicochemical properties of the analyte and its potential impurities.

Experimental Protocol: HPLC Purity Determination

1. Instrumentation and Chromatographic Conditions:

  • System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a common starting point for moderately polar compounds like the target analyte. The C18 stationary phase provides excellent hydrophobic retention for the aromatic rings in the molecule.

  • Mobile Phase: A gradient elution is often necessary to resolve both polar and non-polar impurities. A typical mobile phase would consist of:

    • Solvent A: 0.1% Phosphoric acid in water. The acidic pH helps to suppress the ionization of the amino group, leading to better peak shape.

    • Solvent B: Acetonitrile. This is a common organic modifier with good UV transparency.

  • Flow Rate: 1.0 mL/min. This provides a good balance between analysis time and separation efficiency.

  • Column Temperature: 30 °C. Maintaining a constant column temperature ensures reproducible retention times.[5][6][7]

  • Detection Wavelength: The wavelength should be chosen at the maximum absorbance of the analyte to ensure high sensitivity. A PDA detector is invaluable for this, allowing for the simultaneous acquisition of spectra across a range of wavelengths. For this compound, a wavelength around 225 nm is a suitable starting point.[5][6][7]

  • Injection Volume: 10 µL.

2. Sample and Standard Preparation:

  • Solvent: A mixture of acetonitrile and water is a suitable diluent, as it is compatible with the mobile phase.

  • Standard Solution: Accurately weigh and dissolve the reference standard of this compound in the diluent to a known concentration (e.g., 0.5 mg/mL).

  • Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution.

3. Method Validation (as per ICH Q2(R1) Guidelines): [8][9][10][11]

The trustworthiness of any analytical method hinges on its validation. The following parameters must be rigorously assessed:

  • Specificity (Forced Degradation Studies): This is the cornerstone of a stability-indicating method.[1][2][4] The sample is subjected to stress conditions to intentionally induce degradation. The HPLC method must be able to separate the main peak from all degradation product peaks.

    • Acid Hydrolysis: 0.1 M HCl at 60°C.

    • Base Hydrolysis: 0.1 M NaOH at 60°C.

    • Oxidative Degradation: 3% H₂O₂ at room temperature.

    • Thermal Degradation: 80°C.

    • Photolytic Degradation: Exposure to UV and visible light.[12]

  • Linearity: A series of solutions of the reference standard at different concentrations are analyzed to demonstrate a linear relationship between concentration and peak area.

  • Accuracy: The recovery of a known amount of analyte spiked into a placebo mixture is determined.

  • Precision: Assessed at three levels: repeatability (multiple injections of the same sample), intermediate precision (analysis on different days with different analysts), and reproducibility (analysis in different laboratories).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Robustness: The method's performance is evaluated by making small, deliberate changes to parameters like mobile phase composition, pH, and column temperature.

Visualizing the HPLC Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Processing prep_standard Prepare Reference Standard Solution instrument HPLC System (Pump, Autosampler, Oven, Detector) prep_standard->instrument prep_sample Prepare Sample Solution prep_sample->instrument column C18 Reversed-Phase Column instrument->column separation Gradient Elution Separation column->separation detection UV/PDA Detection separation->detection acquisition Chromatogram Acquisition detection->acquisition integration Peak Integration & Area Calculation acquisition->integration calculation Purity Calculation (Area % Normalization) integration->calculation

Caption: A streamlined workflow for the HPLC analysis of this compound.

Part 2: A Comparative Analysis: HPLC vs. Gas Chromatography-Mass Spectrometry (GC-MS)

While HPLC is the primary choice, other techniques can offer complementary information. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful alternative, particularly for identifying volatile and semi-volatile impurities.[13]

Key Performance Characteristics: A Head-to-Head Comparison
ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Rationale & Causality
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on volatility and interaction with a stationary phase, followed by mass-based detection.HPLC is ideal for a wide range of compounds, including those that are not volatile or are thermally labile. GC-MS requires the analyte to be volatile and stable at high temperatures.
Applicability to Analyte Excellent. The compound has sufficient polarity and chromophores for good retention and detection.Potentially suitable, but thermal stability needs to be confirmed. The amino and ester groups may be susceptible to degradation at high injector temperatures.The non-volatile nature of many potential degradation products makes HPLC a more universally applicable technique for stability studies.
Impurity Identification Tentative identification based on retention time and UV spectra. Confirmation requires isolation or LC-MS.Provides definitive structural information from the mass spectrum and fragmentation pattern, enabling confident identification of unknown impurities.The mass spectrometer in GC-MS acts as a powerful detector, providing a "fingerprint" of each eluted compound.
Sensitivity (LOD) Typically in the low ng range.Can reach the pg range for amenable compounds.GC-MS often offers superior sensitivity for volatile impurities.
Quantitation Highly accurate and precise with proper validation.Can be quantitative, but often requires more extensive calibration and can be less precise than HPLC for routine purity analysis.HPLC with UV detection generally provides a more linear and robust quantitative response over a wider concentration range.
Throughput Moderate. Typical run times are 15-30 minutes.Can be faster for simple mixtures, but complex temperature programs can increase run times.Method development and validation for HPLC are often more straightforward for pharmaceutical purity analysis.
Experimental Protocol: GC-MS Purity Assessment

1. Instrumentation and Conditions:

  • System: A GC system coupled to a Mass Spectrometer (e.g., Quadrupole).

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Inlet Temperature: 250 °C (must be optimized to avoid degradation).

  • Oven Temperature Program: An initial hold at a lower temperature followed by a ramp to a higher temperature to elute all components.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

2. Sample Preparation:

  • The sample is dissolved in a volatile organic solvent like dichloromethane or ethyl acetate.

Visualizing the GC-MS Workflow

GCMS_Workflow cluster_prep_gc Sample Preparation cluster_gcms GC-MS Analysis cluster_data_gc Data Analysis prep_sample_gc Dissolve Sample in Volatile Solvent instrument_gc GC-MS System (Injector, Oven, MS Detector) prep_sample_gc->instrument_gc column_gc Capillary Column instrument_gc->column_gc separation_gc Temperature Programmed Separation column_gc->separation_gc detection_ms Mass Spectrometry Detection separation_gc->detection_ms acquisition_tic Total Ion Chromatogram (TIC) Acquisition detection_ms->acquisition_tic analysis_ms Mass Spectra Analysis & Library Matching acquisition_tic->analysis_ms identification Impurity Identification analysis_ms->identification

Caption: A typical workflow for the GC-MS analysis of volatile and semi-volatile impurities.

Conclusion: A Synergistic Approach to Purity Validation

For the comprehensive purity validation of this compound, a well-validated, stability-indicating HPLC method stands as the most robust and reliable primary technique. It provides accurate and precise quantification of the main component and effectively separates it from potential non-volatile impurities and degradation products, fulfilling key regulatory requirements.

GC-MS, while not the primary choice for routine purity testing of this compound due to potential thermal lability, serves as an invaluable complementary tool. Its strength lies in the definitive identification of unknown volatile or semi-volatile impurities that may arise from the synthetic process.

In a drug development setting, the most effective strategy often involves using HPLC for routine quality control and stability testing, while employing GC-MS during process development and for investigating any unknown peaks that appear in the HPLC chromatogram. This synergistic approach, leveraging the strengths of both techniques, ensures a comprehensive understanding of the compound's purity profile, ultimately safeguarding the quality and safety of the final pharmaceutical product.

References

  • International Council for Harmonisation. (2005). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][8][11][14]

  • International Council for Harmonisation. (2003). ICH Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • Open Access Journals. Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. [Link][1]

  • Onyx Scientific. (2023). A practical guide to forced degradation and stability studies for drug substances. [Link][2]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link][9][10]

  • Journal of Pharmaceutical and Biomedical Analysis. The role of forced degradation studies in stability indicating HPLC method development. [Link][3]

  • Maslarska, V., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia, 69(2), 433–440. [Link][5][6][7]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 2-amino-4-(2,4-dichlorophenyl)thiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of Methyl 2-amino-4-(2,4-dichlorophenyl)thiophene-3-carboxylate. As a substituted thiophene containing a dichlorophenyl group, this compound belongs to the category of chlorinated (or halogenated) organic compounds. Its proper disposal is not merely a procedural task but a critical component of laboratory safety, environmental stewardship, and regulatory compliance. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights grounded in established safety protocols and environmental regulations.

The causality behind these rigorous disposal protocols is rooted in the chemical nature of halogenated organic compounds. Many are toxic, persist in the environment, and can be precursors to highly toxic byproducts like dioxins if not destroyed properly.[1] Therefore, standard disposal methods are insufficient and prohibited. High-temperature incineration by a licensed facility is typically the required method to ensure complete decomposition into less harmful components.[1][2]

Part 1: Hazard Identification and Characterization

Before any disposal procedure, a thorough understanding of the chemical's hazards is paramount. While a specific Safety Data Sheet (SDS) for this exact molecule may not always be accessible, data from structurally similar compounds provide a strong basis for a conservative safety assessment. Analogous substituted aminothiophenes are known to cause skin irritation, serious eye damage, and respiratory irritation.[3][4][5] The dichlorophenyl moiety classifies it as a chlorinated hydrocarbon, a group subject to stringent disposal regulations.[6][7]

Key Chemical Data and Hazard Profile

PropertyValue / InformationCausality and Disposal Implications
Chemical Class Halogenated Aromatic Amine; Substituted ThiopheneMust be segregated as Halogenated Organic Waste .[2][8] This is the most critical classification for disposal routing.
Known Hazards Based on similar compounds: Causes skin irritation, serious eye damage, may cause respiratory irritation.[4][5] Potentially harmful if swallowed or inhaled.[9]Dictates the mandatory use of robust Personal Protective Equipment (PPE) during handling and disposal.
Decomposition Products Upon heating, may emit highly toxic fumes of sulfur oxides (SOx), nitrogen oxides (NOx), carbon oxides (CO, CO2), and hydrogen chloride (HCl).[3][10]Reinforces the need for disposal via a licensed facility with advanced off-gas scrubbing capabilities. Prohibits informal thermal disposal.
Regulatory Framework Governed by the EPA's Resource Conservation and Recovery Act (RCRA).[11][12]Disposal is not optional and must follow a "cradle-to-grave" documented process managed by a licensed hazardous waste contractor.[12]

Part 2: Pre-Disposal Protocol: Safe Handling and Segregation

The foundation of a compliant disposal system is laid long before the waste container is full. It begins with meticulous handling and segregation at the point of generation.

Mandatory Personal Protective Equipment (PPE)

Given the potential for serious eye and skin irritation, the following PPE is required when handling the compound or its waste:

  • Eye Protection: Chemical safety goggles and a face shield.[5]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile). Inspect gloves for integrity before each use.

  • Body Protection: A lab coat must be worn. Ensure it is fully buttoned.

  • Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood.[4]

Waste Segregation: The Critical First Step

Proper segregation is a self-validating system; it prevents dangerous reactions and ensures the waste stream is managed correctly from the lab to its final destruction.

  • Designate a Halogenated Waste Container: Use a dedicated, clearly labeled container for this compound and other chlorinated wastes.

  • Avoid Co-mingling: Never mix halogenated waste with non-halogenated organic solvents.[2][8] The disposal of chlorinated waste is significantly more expensive, and mixing will classify the entire volume as the more hazardous and costly type.

  • Prevent Incompatible Mixtures: Store this waste separately from acids, bases, and strong oxidizing agents to prevent violent chemical reactions.[7][13]

On-Site Storage: The Satellite Accumulation Area (SAA)

Laboratories that generate hazardous waste must establish an SAA.[13] This is a designated location at or near the point of waste generation and under the control of laboratory personnel.

  • Container Requirements: The waste container must be in good condition, made of a material compatible with the chemical, and have a secure, screw-top cap.[13] It should be filled to no more than 90% capacity to allow for expansion.[11]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name(s) of the contents.[11]

  • Containment: The container must be kept in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.[11][14]

  • Closure: The container must remain closed at all times except when waste is being added.[8][13]

Part 3: Step-by-Step Disposal Workflow

The disposal of this compound must be handled through your institution's Environmental Health & Safety (EHS) department or a certified hazardous waste disposal contractor.[6][12][15]

Experimental Protocol: Waste Collection and Removal
  • Characterize Waste: Ensure only compatible, chlorinated organic wastes are added to the designated container.

  • Secure Container: Once the container is 90% full, securely fasten the cap.

  • Finalize Label: Ensure the hazardous waste label is complete, with all constituents listed.

  • Request Pickup: Contact your institution's EHS office to schedule a waste pickup. Provide them with all necessary information about the waste stream.

  • Documentation: Maintain accurate records of the waste generated and disposed of, as this is a regulatory requirement.[15]

Prohibited Actions: What You Must NEVER Do
  • DO NOT pour this chemical down the drain.[8][12]

  • DO NOT dispose of it in the regular trash.[14]

  • DO NOT allow the chemical to evaporate in a fume hood as a means of disposal.

  • DO NOT mix with non-halogenated, acidic, basic, or reactive waste streams.[2][7][13]

Emergency Spill Procedures

In the event of a spill, prioritize personnel safety.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control Vapors: Ensure adequate ventilation. If the spill is large, close the fume hood sash.

  • Consult EHS: For anything other than a minor spill, contact your EHS department immediately.

  • Cleanup (for minor spills only): If you are trained and equipped to do so, use an appropriate spill kit with absorbent material. All cleanup materials (absorbent pads, contaminated gloves, etc.) must be collected, placed in a sealed container, and disposed of as hazardous waste.[6]

Part 4: Visualization of the Disposal Workflow

To ensure clarity, the logical flow from chemical use to final disposal is summarized in the following diagram. This workflow is designed as a self-validating system to ensure safety and compliance at each stage.

G Disposal Workflow for this compound cluster_0 In-Lab Operations cluster_1 Disposal & Compliance A Waste Generation (Use of Compound) B Characterize as 'Halogenated Organic Waste' A->B Immediate Action C Segregate in Labeled, Compatible Container in SAA B->C D Is Container Full (<=90%)? C->D E Keep Container Closed in Secondary Containment D->E No F Secure Lid & Finalize Label D->F Yes E->C G Contact EHS / Licensed Contractor for Waste Pickup F->G H Maintain Disposal Records G->H I Final Disposal (High-Temp Incineration) G->I External Process caption Disposal decision and action workflow.

Caption: Disposal decision and action workflow.

References

  • Laboratory Environmental Sample Disposal Information Document . Source: U.S. Environmental Protection Agency (EPA). [Link]

  • Process for Disposal of Chlorinated Organic Residues . Source: Hooker Chemical Corporation (via EPA National Service Center for Environmental Publications). [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly . Source: GAIACA. [Link]

  • Disposal of Chemicals in the Laboratory . Source: Environmental Marketing Services. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines . Source: Central Washington University. [Link]

  • Laboratory chemical waste disposal guidelines . Source: University of Otago. [Link]

  • Laboratory Guide for Managing Chemical Waste . Source: Vanderbilt University Medical Center. [Link]

  • Thiophene | C4H4S | CID 8030 . Source: PubChem, National Institutes of Health (NIH). [Link]

  • Hazardous Materials Disposal Guide . Source: Nipissing University. [Link]

  • Safety Data Sheet - Methyl 5-Amino-4-methylthiophene-2-carboxylate . Source: Angene Chemical. [Link]

  • Chemical Hazards and Toxic Substances - Overview . Source: Occupational Safety and Health Administration (OSHA). [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.